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  • Product: 5-(Dimethylamino)-2-iodophenol
  • CAS: 39075-36-0

Core Science & Biosynthesis

Foundational

5-(Dimethylamino)-2-iodophenol chemical structure and physical properties

5-(Dimethylamino)-2-iodophenol: Structural Dynamics, Synthetic Methodologies, and Advanced Applications in Chemical Biology Executive Summary In the landscape of advanced organic synthesis and chemical biology, 5-(dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

5-(Dimethylamino)-2-iodophenol: Structural Dynamics, Synthetic Methodologies, and Advanced Applications in Chemical Biology

Executive Summary

In the landscape of advanced organic synthesis and chemical biology, 5-(dimethylamino)-2-iodophenol (CAS: 39075-36-0) has emerged as a highly versatile, multi-functional building block. Characterized by a unique "push-pull" electronic architecture and a reactive halogen handle, this compound bridges the gap between sophisticated photochemical tool development and targeted oncology drug discovery.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. We will dissect the causality behind its electronic properties, detail a self-validating protocol for its regioselective synthesis, and explore its critical role in developing next-generation two-photon caging groups and MDM2-p53 protein-protein interaction antagonists.

Structural Architecture and Physicochemical Profile

The utility of 5-(dimethylamino)-2-iodophenol is entirely dictated by its precise regiochemistry. The molecule consists of a phenol core substituted with an electron-withdrawing, polarizable iodine atom at the C2 (ortho) position and a strongly electron-donating dimethylamino group at the C5 (meta) position.

This specific arrangement creates a highly functionalized aromatic system where the iodine serves as an ideal leaving group for transition-metal-catalyzed cross-coupling, while the dimethylamino group dramatically alters the electronic landscape of the π -system.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 5-(Dimethylamino)-2-iodophenol
CAS Registry Number 39075-36-0
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
Topological Polar Surface Area (TPSA) 23.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Predicted LogP ~2.8 - 3.2
Reactivity Handles Phenolic -OH, Aryl Iodide (C2), Tertiary Amine (C5)

Electronic Dynamics: The "Push-Pull" Paradigm

The strategic placement of the dimethylamino ( −N(CH3​)2​ ) group is not arbitrary; it is the cornerstone of the molecule's utility in photochemistry. The dimethylamino moiety acts as a potent resonance electron donor (+M effect). When this compound is integrated into larger conjugated systems—such as nitrodibenzofuran (NDBF) scaffolds—it establishes a strong dipolar "push-pull" network.

According to time-dependent density functional theory (TDDFT) calculations, this extended dipolar character significantly lowers the energy gap between the ground state ( S0​ ) and the excited state ( S1​ ). This electronic dynamic is responsible for a pronounced red-shift in both one-photon and two-photon absorption spectra, pushing the absorption maximum into the near-infrared (NIR) "therapeutic window" (700–1000 nm). This shift is critical for biological applications, as it enables deep tissue penetration with minimal phototoxicity .

Synthetic Methodology: Regioselective Iodination

The synthesis of 5-(dimethylamino)-2-iodophenol is achieved via the electrophilic aromatic substitution of 3-dimethylaminophenol. The protocol below is designed as a self-validating system , ensuring that the practitioner can visually and analytically confirm success at each critical juncture.

Step-by-Step Protocol: KI/KIO₃ Mediated Iodination
  • Rationale for Reagent Choice: Utilizing elemental iodine ( I2​ ) on highly electron-rich phenols often leads to uncontrolled polyiodination and oxidative degradation. By employing a Potassium Iodide (KI) and Potassium Iodate (KIO₃) mixture in a slightly acidic medium, electrophilic iodine ( I+ ) is generated in situ at a controlled, steady rate. This kinetic control is the primary causal factor in achieving high mono-iodination selectivity.

Step 1: Matrix Preparation Dissolve 1.0 equivalent of 3-dimethylaminophenol in a solvent mixture of methanol and water (typically 3:1 v/v). Causality: The mixed solvent system ensures complete solvation of the organic substrate while maintaining the solubility of the inorganic salts added in the next step.

Step 2: In Situ Electrophile Generation Add 1.0 equivalent of KI, followed by the dropwise addition of an aqueous solution containing 0.33 equivalents of KIO₃ and a mild acid (e.g., dilute HCl). Self-Validation Checkpoint 1: The reaction mixture will immediately transition to a deep reddish-brown color, indicating the successful generation of active iodine species.

Step 3: Regioselective Substitution Stir the mixture at room temperature for 2–4 hours. Mechanistic Causality: Both the -OH and −N(CH3​)2​ groups are strongly activating and ortho/para-directing. The position para to the dimethylamino group (C6 on the original ring, which becomes C2 in the product) is sterically accessible and electronically favored, leading to highly regioselective substitution.

Step 4: Quenching and Validation Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) until the solution clarifies. Self-Validation Checkpoint 2: The abrupt color change from dark brown to pale yellow/colorless is a built-in visual endpoint confirming the complete reduction and quenching of all unreacted electrophilic iodine.

Step 5: Isolation and Quality Control Extract the aqueous layer with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Self-Validation Checkpoint 3: TLC monitoring (UV active, 254 nm) will show the complete consumption of the highly polar starting material and the emergence of a distinct, less polar product spot, confirming successful halogenation.

Synthesis A 3-Dimethylaminophenol (Substrate) C Electrophilic Aromatic Substitution A->C Directs Ortho/Para B KI / KIO3 (Iodine Source) B->C Generates I+ in situ D 5-(Dimethylamino)-2-iodophenol (Target) C->D Regioselective Coupling

Fig 1: Regioselective electrophilic iodination workflow of 3-dimethylaminophenol.

Advanced Applications in Chemical Biology and Drug Discovery

The dual nature of 5-(dimethylamino)-2-iodophenol—possessing both unique electronic properties and a reactive halogen—allows it to serve as a foundational node for two highly distinct scientific trajectories.

Two-Photon Photolabile Protecting Groups (PPGs)

In the realm of optogenetics and chemical biology, researchers require tools to release bioactive molecules with high 3D spatial resolution. 5-(dimethylamino)-2-iodophenol is the critical precursor for synthesizing DMA-NDBF-OH (a dimethylamino derivative of the NDBF caging group).

By coupling the iodophenol intermediate with 4-fluoro-2-nitrobenzaldehyde via an intramolecular Heck-like reaction, the resulting DMA-NDBF cage exhibits a two-photon uncaging efficiency ( δu​ ) that is more than 20 times higher than the parent NDBF group. This allows for the highly efficient, red-shifted three-dimensional photorelease of DNA and other biomolecules using femtosecond pulsed lasers .

Scaffold for MDM2-p53 Antagonists (Oncology)

In medicinal chemistry, the C2-iodine atom serves as an indispensable handle for palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura or Sonogashira cross-coupling).

Pharmaceutical developers utilize 5-(dimethylamino)-2-iodophenol to synthesize complex multi-ring systems, such as cis-2,4,5-triphenyl-imidazolines. These compounds are potent antagonists of the MDM2-p53 protein-protein interaction . By binding to the p53-binding pocket of MDM2, these derivatives prevent the ubiquitin-dependent degradation of wild-type p53. This causal mechanism restores the tumor suppressor function of p53, leading to cell cycle arrest and apoptosis in targeted cancer cells .

Applications Center 5-(Dimethylamino)-2-iodophenol (Versatile Intermediate) App1 Photochemical Biology Center->App1 Push-Pull Core App2 Oncology Drug Discovery Center->App2 Halogen Handle Sub1 DMA-NDBF-OH Synthesis (2-Photon Caging Group) App1->Sub1 Red-shifts absorption Sub2 Pd-Catalyzed Cross-Coupling (MDM2-p53 Antagonists) App2->Sub2 Enables C-C bond formation

Fig 2: Divergent application pathways in photochemistry and oncology drug development.

References

  • A red-shifted two-photon-only caging group for three-dimensional photorelease Chemical Science (Royal Society of Chemistry), 2018, 9, 2797-2802. URL:[Link]

  • Cis-2,4,5-triphenyl-imidazolines and their use in the treatment of tumors (WO2003051359A1)
Exploratory

Safety data sheet (SDS) and handling guidelines for 5-(Dimethylamino)-2-iodophenol

An In-Depth Technical Guide to 5-(Dimethylamino)-2-iodophenol: Properties, Handling, and Synthetic Utility Introduction 5-(Dimethylamino)-2-iodophenol is a substituted aromatic compound of significant interest to the che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-(Dimethylamino)-2-iodophenol: Properties, Handling, and Synthetic Utility

Introduction

5-(Dimethylamino)-2-iodophenol is a substituted aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its trifunctional nature, featuring a phenolic hydroxyl group, an iodo substituent, and a dimethylamino group, makes it a versatile intermediate for organic synthesis.[1] The interplay between the electron-donating dimethylamino group and the electron-withdrawing, yet synthetically useful, iodo group creates a unique reactivity profile.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's physicochemical properties, detailed safety and handling protocols based on its classification as a halogenated phenol, and its applications as a building block in the synthesis of more complex molecules.[1]

Physicochemical & Reactivity Profile

A foundational understanding of the compound's properties and electronic nature is critical for its effective and safe use in experimental design.

Core Properties

The fundamental properties of 5-(Dimethylamino)-2-iodophenol are summarized below.

PropertyValueSource(s)
CAS Number 39075-36-0[2]
Molecular Formula C₈H₁₀INO[1][2]
Molecular Weight 263.08 g/mol [1][2]
Appearance Colorless to pale yellow solid or liquid[1]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water[1]
SMILES OC1=CC(N(C)C)=CC=C1I[2]
Structural Analysis & Reactivity

The reactivity of 5-(Dimethylamino)-2-iodophenol is dictated by its three key functional groups:

  • Phenolic Hydroxyl (-OH): This group imparts acidity and can be deprotonated under basic conditions to form a highly nucleophilic phenoxide ion. It can participate in O-alkylation and O-acylation reactions.

  • Iodo (-I) Group: As a heavy halogen, iodine is an excellent leaving group in nucleophilic aromatic substitution reactions. It is also a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful handle for carbon-carbon and carbon-heteroatom bond formation.

  • Dimethylamino (-N(CH₃)₂): This tertiary amine is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. It also serves as a common pharmacophore in medicinal chemistry, potentially influencing the biological activity of derivative compounds.[1][3]

The combined electronic effects of these groups make the molecule a valuable and versatile synthetic intermediate.[1]

Hazard Assessment & Risk Mitigation

As a substituted phenol, 5-(Dimethylamino)-2-iodophenol must be handled with the assumption that it carries the hazards associated with the phenol class of compounds, which are known for their acute toxicity and corrosivity.[4][5][6]

Toxicological Summary

While specific toxicological data for this exact compound is limited, the hazards of structurally related chemicals provide a strong basis for a conservative risk assessment.

  • Acute Toxicity: Phenols are generally toxic and can be fatal in small doses.[4][5] Related aminophenols are classified as harmful if swallowed, in contact with skin, or inhaled.[7][8] Absorption through the skin can be rapid and may lead to systemic toxicity.[6]

  • Corrosivity & Irritation: Phenol and its derivatives are corrosive and can cause severe skin burns and serious eye damage.[4][5][6] A peculiar hazard of phenols is their local anesthetic effect, which can mask the initial pain of a chemical burn, potentially delaying first aid.[4][5] The compound is expected to cause skin, eye, and respiratory irritation.[7][8]

  • Chronic Effects: Long-term or repeated exposure to phenols may cause damage to the liver and kidneys.[4][5]

Engineering Controls & Laboratory Setup

To mitigate these hazards, a controlled laboratory environment is essential. The following workflow illustrates the minimum required engineering controls for handling this compound.

G Diagram 1: Laboratory Workflow for Handling 5-(Dimethylamino)-2-iodophenol storage Chemical Storage (Cool, Dry, Ventilated, Secondary Containment) ppe_station PPE Donning Station (Gloves, Goggles, Lab Coat) storage->ppe_station 1. Retrieve Chemical fume_hood Chemical Fume Hood (All manipulations here) ppe_station->fume_hood 2. Prepare for Work waste Designated Waste Container (Halogenated Organic Waste) fume_hood->waste 3a. During/After Work decon Decontamination Area (Soap & Water Washdown) fume_hood->decon 3b. Post-Experiment eyewash Emergency Eyewash & Safety Shower (Unobstructed Access <10s)

Caption: Ideal laboratory workflow for handling the compound.

The causality for these controls is clear:

  • Chemical Fume Hood: Essential for preventing the inhalation of any vapors or aerosols, which is a primary route of exposure for toxic chemicals.[6][7][9]

  • Eyewash & Safety Shower: An ANSI-approved eyewash and shower must be immediately available (<10 seconds travel time) to flush the affected area in case of accidental skin or eye contact, which can cause severe burns.[6][9][10]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

PPE ItemSpecificationRationale
Hand Protection Double-layered nitrile gloves or thicker neoprene/butyl gloves.Phenols can penetrate standard nitrile gloves, and chloroform (if used in conjunction) degrades them rapidly.[4][9] Doubling gloves or using more resistant materials is critical.[10] Change gloves immediately upon contamination.[9]
Eye Protection ANSI Z87.1-compliant chemical safety goggles.Protects against splashes that can cause severe eye damage.[4][5]
Face Protection Face shield (worn over goggles).Required when a significant splash hazard exists (e.g., transferring large volumes, running reactions under pressure).[5][9]
Body Protection Fully buttoned lab coat. A chemical-resistant apron is recommended over the lab coat.Protects skin from accidental contact and contamination of personal clothing.[9][10]

Safe Handling & Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and ensures experimental integrity.

Step-by-Step Handling Workflow
  • Preparation: Designate a specific area within the fume hood for the procedure.[9] Ensure all necessary equipment, including spill cleanup materials, is present.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: If the compound is a solid, weigh it directly into a container within the fume hood or in a ventilated balance enclosure to avoid generating dust.

  • Manipulation: Perform all transfers, dilutions, and reactions within the chemical fume hood sash at the appropriate height.[6]

  • Post-Handling: After work is complete, decontaminate the work area with a soap and water solution.[4] Remove PPE carefully, avoiding contact with potentially contaminated surfaces. Always wash hands thoroughly after handling, even when gloves are used.[6]

Storage & Incompatibility
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] The storage location should be below eye level to prevent injury from falling containers.[4][9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[4][6][9]

  • Containment: Always use secondary containment to prevent the spread of material in case of a leak.[4][9]

Spill & Emergency Response

Immediate and correct response to an exposure or spill is critical.

G Diagram 2: Emergency Response Flowchart start INCIDENT OCCURS (Spill or Exposure) is_exposure Personal Exposure? start->is_exposure exposure_action SKIN: Remove clothing, flush with PEG-400 then water. EYES: Flush with water for 15+ min. INHALATION: Move to fresh air. SEEK IMMEDIATE MEDICAL ATTENTION is_exposure->exposure_action Yes spill_assess Spill Contained? Small Area? is_exposure->spill_assess No (Spill Only) small_spill Small Spill Action: 1. Alert others in area. 2. Use absorbent material. 3. Place in sealed waste container. 4. Decontaminate area. spill_assess->small_spill Yes large_spill Large Spill Action: 1. EVACUATE IMMEDIATE AREA. 2. Notify supervisor & EHS. 3. Prevent entry. 4. Wait for responders. spill_assess->large_spill No G Diagram 3: Workflow for Suzuki Cross-Coupling setup 1. Apparatus Setup (Round-bottom flask, condenser, magnetic stirrer, inert atmosphere) reagents 2. Charge Reagents (Iodophenol, Boronic Acid, Base, Solvent) setup->reagents degas 3. Degas Mixture (Bubble with Argon/N₂ for 15 min) reagents->degas catalyst 4. Add Catalyst System (Pd(OAc)₂ and PPh₃) degas->catalyst reaction 5. Heat to Reflux (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Aqueous Workup (Cool, dilute, extract with ethyl acetate, wash with brine) reaction->workup purify 7. Purification (Dry organic layer, concentrate, purify by column chromatography) workup->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(Dimethylamino)-2-iodophenol (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1) via syringe.

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the solvent mixture. Add this to the reaction flask.

  • Heat the reaction mixture to reflux (approx. 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(Dimethylamino)-2-phenylphenol.

Waste Management & Disposal

Proper disposal of waste containing 5-(Dimethylamino)-2-iodophenol and its byproducts is a legal and ethical requirement.

  • Waste Characterization: As an iodinated organic compound, all waste (solid and liquid) must be treated as hazardous chemical waste. [11]* Segregation and Containment:

    • Collect all waste streams containing this chemical in a dedicated, clearly labeled, and sealable hazardous waste container. [6][9] * Do not mix with non-hazardous waste or incompatible waste streams.

    • Never dispose of this chemical down the drain. [9]* Disposal Pathways: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. [9]Professional waste management services will typically use high-temperature incineration or other specialized chemical treatments to destroy the compound and manage the resulting products safely. [12]Some industrial processes allow for the recovery and recycling of iodine from waste streams, underscoring its environmental significance. [13][14]

Conclusion

5-(Dimethylamino)-2-iodophenol is a potent synthetic intermediate with significant potential in research and development. Its utility is matched by the considerable hazards associated with its chemical class. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and disposal protocols, researchers can safely harness the synthetic power of this versatile molecule.

References

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

  • UNC Charlotte. (n.d.). Phenol SOP. Retrieved from [Link]

  • Rad-Hard. (2024). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. PMC. Retrieved from [Link]

  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Dimethylaminophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

Foundational

High-Resolution Mass Spectrometry and Structural Profiling of 5-(Dimethylamino)-2-iodophenol: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural validation of halogenated intermediates not merely as a routine analytical check, but as a critical gateway to synthetic success. 5-(Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural validation of halogenated intermediates not merely as a routine analytical check, but as a critical gateway to synthetic success. 5-(Dimethylamino)-2-iodophenol is a highly versatile, multi-functional aromatic building block. Its unique arrangement of electron-donating groups (phenol, dimethylamino) and a heavy halogen (iodine) makes it an exceptional precursor for Palladium-catalyzed cross-coupling reactions in the development of complex pharmaceuticals [1].

This whitepaper provides an in-depth technical breakdown of the exact molecular weight, isotopic mass distribution, and the rigorous analytical methodologies required to validate this compound using High-Resolution Mass Spectrometry (HRMS).

Part I: Physicochemical Profiling & Quantitative Data

Before initiating any mass spectrometry workflow, establishing the theoretical physicochemical baseline is mandatory. The presence of iodine—a heavy, monoisotopic element—imparts a distinct mass defect to the molecule, shifting its exact mass significantly lower than its nominal mass [2].

Below is the consolidated quantitative data for 5-(Dimethylamino)-2-iodophenol, calculated based on IUPAC standard atomic weights.

Table 1: Quantitative Mass and Structural Parameters
ParameterValueCausality / Analytical Significance
Molecular Formula C₈H₁₀INODefines the isotopic envelope and degrees of unsaturation (4), confirming the intact benzene ring.
Average Molecular Weight 263.08 g/mol Utilized strictly for stoichiometric calculations in bulk organic synthesis.
Monoisotopic Exact Mass 262.9807 DaThe absolute mass of the molecule composed entirely of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). Critical for HRMS.
[M+H]⁺ Exact Mass 263.9880 DaThe primary target m/z in positive-ion Electrospray Ionization (ESI+).
Iodine Mass Defect Negative Shift¹²⁷I has an exact mass of 126.9045 Da. This negative mass defect helps computationally filter out non-halogenated isobaric impurities.

Part II: Functional Reactivity & Synthetic Logic

To understand how to analyze a molecule, we must understand how it behaves. The reactivity of 5-(Dimethylamino)-2-iodophenol is dictated by the orthogonal nature of its three functional groups. The logic of its synthetic utility is mapped below.

Reactivity_Logic Core 5-(Dimethylamino) -2-iodophenol Iodo C-I Bond (Pd-Catalyzed Coupling) Core->Iodo Position 2 Phenol Phenolic OH (O-Alkylation / H-Bonding) Core->Phenol Position 1 Amine Dimethylamino Group (Protonation / Directing) Core->Amine Position 5

Logical relationship between the functional groups of 5-(Dimethylamino)-2-iodophenol and reactivity.

  • The C-I Bond (Position 2): Iodine is an excellent leaving group. This position is primed for Suzuki-Miyaura or Sonogashira cross-coupling.

  • The Dimethylamino Group (Position 5): Acts as a strong electron-donating group, enriching the aromatic ring. Analytically, its high proton affinity (pKa ~ 5.5) makes it the primary site of ionization in ESI+ MS.

Part III: High-Resolution Mass Spectrometry (HRMS) Protocol

To achieve publication-quality structural confirmation (mass error < 3 ppm), the analytical protocol must be a self-validating system . The following step-by-step ESI-TOF methodology ensures absolute confidence in the 263.9880 Da [M+H]⁺ assignment [3].

HRMS_Workflow A Sample Preparation (0.1 mg/mL in MeOH) B ESI Source (+ve Ion Mode, 3.0 kV) A->B C Quadrupole Filter (Precursor Selection) B->C D Collision Cell (Optional CID) C->D E TOF Mass Analyzer (Lock-Mass Corrected) D->E F Data Acquisition (Exact Mass 263.9880) E->F

Step-by-step experimental workflow for ESI-HRMS analysis of 5-(Dimethylamino)-2-iodophenol.

Step-by-Step Methodology

Step 1: Analyte Solubilization and Pre-protonation

  • Action: Dissolve 1.0 mg of the compound in 10 mL of LC-MS grade Methanol containing 0.1% Formic Acid (v/v).

  • Causality: The formic acid lowers the pH, ensuring the tertiary amine is fully protonated in solution prior to aerosolization. Methanol’s low surface tension and high vapor pressure facilitate rapid droplet desolvation, directly increasing the ionization efficiency of the target analyte.

Step 2: Instrument Calibration (Lock-Mass Setup)

  • Action: Infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass calibrant via a secondary reference sprayer at 5 µL/min.

  • Causality: Time-of-Flight (TOF) flight tubes are highly sensitive to ambient temperature fluctuations, which can alter ion flight times. The lock-mass provides a continuous, known reference point in every scan. This self-validating mechanism allows the acquisition software to dynamically correct the mass axis, preventing false-negative mass assignments due to instrumental drift.

Step 3: ESI Source Optimization

  • Action: Set capillary voltage to +3.0 kV, desolvation temperature to 350°C, and cone voltage to 25 V.

  • Causality: A deliberately moderate cone voltage (25 V) is selected to prevent in-source fragmentation. The C-I bond is relatively weak; excessive voltage will cause premature neutral loss of Iodine or Hydrogen Iodide (HI), destroying the intact [M+H]⁺ precursor ion needed for accurate mass measurement.

Step 4: Data Acquisition and Isotopic Pattern Matching

  • Action: Acquire data in continuum mode from m/z 100 to 600. Extract the chromatogram at m/z 263.9880 (± 5 ppm window).

  • Causality: By restricting the extraction window to 5 ppm, chemical noise is entirely eliminated, yielding a pristine spectrum for isotopic analysis.

Part IV: Isotopic Envelope Analysis

A common pitfall among junior analysts is relying solely on the exact mass. True authoritative validation requires matching the empirical isotopic envelope to the theoretical model.

Unlike brominated or chlorinated compounds, which display distinct M+2 isotopic doublets (e.g., ³⁵Cl/³⁷Cl or ⁷⁹Br/⁸¹Br), iodine is monoisotopic (100% ¹²⁷I) . Therefore, the isotopic envelope of 5-(Dimethylamino)-2-iodophenol lacks a heavy halogen M+2 signature.

Instead, the M+1 peak is driven almost entirely by the natural abundance of Carbon-13 and Nitrogen-15:

  • ¹³C Contribution: 8 carbons × 1.07% ≈ 8.56%

  • ¹⁵N Contribution: 1 nitrogen × 0.37% ≈ 0.37%

  • ²H / ¹⁸O Contributions: < 0.15% combined.

References

  • PubChem Database , National Center for Biotechnology Information. "Compound Summary for C8H10INO Isomers and Exact Mass Calculations." Retrieved from:[Link]

Exploratory

Thermodynamic Stability and Melting Point Profiling of 5-(Dimethylamino)-2-iodophenol: A Technical Framework

Executive Summary The compound 5-(dimethylamino)-2-iodophenol (C₈H₁₀INO, MW: 263.08 g/mol ) is a highly specialized, multifunctional aromatic building block utilized in advanced organic synthesis and pharmaceutical drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(dimethylamino)-2-iodophenol (C₈H₁₀INO, MW: 263.08 g/mol ) is a highly specialized, multifunctional aromatic building block utilized in advanced organic synthesis and pharmaceutical drug development. Characterized by the presence of both a strongly electron-withdrawing, polarizable iodine atom and a strongly electron-donating dimethylamino group on a phenol core, this molecule presents a complex thermodynamic profile.

Because empirical data on this specific custom-synthesized molecule is highly restricted in open literature, researchers must rely on a combination of predictive thermodynamic modeling and rigorous empirical validation. This whitepaper establishes a comprehensive technical framework for predicting and experimentally verifying the melting point and thermal stability of 5-(dimethylamino)-2-iodophenol, utilizing established structural analogues and standardized thermal analysis protocols.

Molecular Architecture & Thermodynamic Causality

The melting point and thermal stability of a crystalline solid are governed by its crystal lattice energy, which is a direct function of intermolecular forces (hydrogen bonding, dipole-dipole interactions, and London dispersion forces) and molecular symmetry.

In 5-(dimethylamino)-2-iodophenol, three competing structural effects dictate its thermodynamic behavior:

  • Intramolecular Hydrogen Bonding (The Ortho Effect): The presence of the iodine atom ortho to the hydroxyl group (position 2) facilitates the formation of an intramolecular hydrogen bond (OH···I). This internal sequestration of the hydroxyl proton significantly reduces the molecule's ability to form extensive intermolecular hydrogen-bonded networks, a phenomenon that typically lowers the melting point[1]. For instance, 2-iodophenol is a low-melting solid with a melting point of approximately 43 °C[1][2].

  • Intermolecular Dipole Interactions (The Meta Effect): The dimethylamino group at position 5 acts as a potent hydrogen bond acceptor and introduces a strong permanent dipole. This group promotes intermolecular interactions, driving up the lattice energy. As an analogue, 3-(dimethylamino)phenol exhibits a significantly higher melting point of 80–85 °C[3][4].

  • Mass and Polarizability: The heavy iodine atom (atomic mass 126.9) dramatically increases the overall molecular weight and polarizability of the compound, enhancing London dispersion forces within the crystal lattice.

Predictive Thermodynamic Data

By synthesizing the thermodynamic contributions of its structural constituents, we can construct a predictive model for 5-(dimethylamino)-2-iodophenol. The intramolecular OH···I bond will depress the melting point relative to a purely intermolecularly bonded system, but the mass of the iodine and the polarity of the dimethylamino group will elevate it.

Table 1: Comparative Thermodynamic Data and Predictive Profiling

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Dominant Intermolecular Forces
2-Iodophenol533-58-4220.0143.0[1]Intramolecular H-bonding, Dispersion
3-(Dimethylamino)phenol99-07-0137.1880.0 - 85.0[3]Intermolecular H-bonding, Dipole-Dipole
5-(Dimethylamino)-2-iodophenol 1699118-69-8 263.08 75.0 - 88.0 (Predicted) Intramolecular H-bonding, Strong Dispersion, Dipole-Dipole

Experimental Methodologies for Thermodynamic Profiling

To transition from predictive modeling to empirical certainty, a self-validating experimental pipeline must be employed. The following protocols are designed not merely as procedural steps, but as causally linked workflows that ensure data integrity, baseline stability, and atmospheric control.

Protocol A: Differential Scanning Calorimetry (DSC)

Determining the exact melting point and enthalpy of fusion (ΔH_fus) requires high-resolution DSC in accordance with standards[5].

  • Causality of Design: A nitrogen purge is mandatory. Aminophenols are highly susceptible to oxidative degradation at elevated temperatures[3]. Using an inert atmosphere ensures that the endothermic melting peak is not convoluted with an exothermic oxidation event.

  • Self-Validation: The system must be calibrated against a high-purity Indium standard (MP: 156.6 °C) prior to analysis to ensure the heat flow and temperature sensors are accurate to within ±0.1 °C[6].

Step-by-Step Methodology:

  • Calibration: Run a baseline scan with empty aluminum crucibles from 20 °C to 150 °C. Follow with an Indium standard calibration run at 10 °C/min.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 5-(dimethylamino)-2-iodophenol into a standard aluminum DSC pan. Crimp the lid hermetically to prevent the sublimation of iodine-containing degradation products from contaminating the sensor.

  • Purge Setup: Establish a dry Nitrogen (N₂) purge gas flow at a strict rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C for 5 minutes.

    • Heat the sample from 25 °C to 120 °C at a controlled ramp rate of 5 °C/min. Note: A slower heating rate (5 °C/min rather than 10 °C/min) minimizes thermal lag across the sample, providing a sharper, more accurate onset temperature for the melting endotherm.

  • Data Extraction: Calculate the extrapolated onset temperature (T_onset), which represents the true thermodynamic melting point, and integrate the area under the peak to determine the enthalpy of fusion (ΔH_fus).

Protocol B: Thermogravimetric Analysis (TGA)

To evaluate the thermal stability and decomposition kinetics, TGA is performed following guidelines[7][8]. This determines the maximum processing temperature the compound can endure before the carbon-iodine bond cleaves or the amine degrades.

  • Causality of Design: Alumina (Al₂O₃) crucibles are chosen over platinum because halogenated compounds (specifically iodine radicals released during thermal cracking) can react with platinum at high temperatures, destroying the crucible and skewing mass-loss data.

Step-by-Step Methodology:

  • Taring and Baseline: Tare an empty 70 µL alumina crucible on the TGA microbalance. Run a blank baseline from 25 °C to 400 °C to account for buoyancy effects in the furnace.

  • Sample Loading: Load 10.0 to 15.0 mg of the sample into the crucible. A larger mass is used here compared to DSC to improve the signal-to-noise ratio of the microbalance during subtle initial mass losses.

  • Atmospheric Control: Initiate a Nitrogen (N₂) purge at 60 mL/min through the furnace and 40 mL/min through the balance to protect the sensitive microbalance electronics from corrosive iodine vapors.

  • Thermal Program: Heat the sample from 25 °C to 400 °C at 10 °C/min.

  • Analysis: Identify the temperature at 5% mass loss (T_5%), which serves as the conservative threshold for thermal stability, and the peak of the first derivative curve (DTG_max), which indicates the temperature of the maximum rate of decomposition.

Thermodynamic Characterization Workflow

The following Graphviz diagram illustrates the logical flow of the thermodynamic profiling pipeline, demonstrating the convergence of empirical thermal analysis and computational validation.

G N1 Sample Preparation (5-(Dimethylamino)-2-iodophenol) N2 Differential Scanning Calorimetry (DSC) Melting Point & ΔH_fus N1->N2 Thermal Phase N4 Thermogravimetric Analysis (TGA) Thermal Degradation Kinetics N1->N4 Mass Loss N5 Data Synthesis & Thermodynamic Profiling N2->N5 N3 Thermodynamic Modeling (DFT & Predictive Analysis) N3->N5 Validation N4->N5

Workflow for thermodynamic profiling of 5-(dimethylamino)-2-iodophenol.

Conclusion

The thermodynamic profiling of highly substituted, functionally diverse molecules like 5-(dimethylamino)-2-iodophenol requires a delicate balance of predictive chemistry and rigorous empirical testing. By understanding the causal relationship between its intramolecular OH···I hydrogen bonding and intermolecular dipole interactions, researchers can anticipate a melting point in the 75–88 °C range. Validating this through strictly controlled, inert-atmosphere DSC and TGA protocols ensures that the resulting data is highly accurate, reproducible, and suitable for downstream pharmaceutical and synthetic applications.

References

  • 2-Iodophenol Thermodynamic Properties Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • 3-(Dimethylamino)phenol Chemical and Physical Properties Source: PubChem, National Library of Medicine URL:[Link]

  • ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL:[Link]

  • ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL:[Link]

Sources

Foundational

Strategic Utilization of 5-(Dimethylamino)-2-iodophenol in the Discovery of MDM2-p53 Interaction Inhibitors

[style="filled", penwidth=0, fontname="Helvetica", color="#202124", fontsize=11, Visualizing the Pathway I've just added a new diagram illustrating the biological pathway, now complete and formatted, which is Section 3....

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Author: BenchChem Technical Support Team. Date: April 2026

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Visualizing the Pathway

I've just added a new diagram illustrating the biological pathway, now complete and formatted, which is Section 3. I've ensured contrast, readability, and correct color assignments for nodes representing Cellular Stress, p53, MDM2, and Apoptosis, and their interactions, with an Inhibitor intervention. I'm satisfied.

Executive Summary

In the landscape of targeted oncology, disrupting the protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator MDM2 remains a highly validated therapeutic strategy. Small molecules such as cis-imidazolines (e.g., the Nutlin family) have been engineered to mimic the α-helical p53 binding epitope, effectively displacing p53 from the MDM2 hydrophobic cleft.

This technical guide explores the preliminary investigation and integration of 5-(Dimethylamino)-2-iodophenol (CAS: 39075-36-0) as a critical bifunctional building block in the synthesis of these complex pharmacophores. By analyzing its structural rationale, physicochemical profile, and synthetic utility, we provide a comprehensive workflow for researchers developing next-generation MDM2 antagonists.

Structural Rationale & Physicochemical Profiling

The selection of 5-(Dimethylamino)-2-iodophenol as a synthetic intermediate is not arbitrary; it is driven by the strict steric and electronic requirements needed to mimic the three critical p53 residues (Phe19, Trp23, and Leu26) that insert into the MDM2 pocket.

  • The Ortho-Iodophenol Motif: The iodine atom provides a highly reactive, programmable site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Its ortho relationship to the phenol hydroxyl allows for the construction of sterically congested ethers. Once alkylated, this steric bulk restricts the rotation of the resulting biaryl or aryl-alkyl systems, locking the molecule into a bioactive conformation that precisely mimics the twisted α-helix of p53.

  • The Dimethylamino Group: Positioned meta to the iodine, this tertiary amine acts as a weak base. It modulates the overall lipophilicity (LogP) of the final drug candidate, improving aqueous solubility while simultaneously providing a potential hydrogen-bond acceptor to interact with solvent-exposed regions of the MDM2 binding cleft.

Quantitative Data Summary

To predict its behavior in downstream synthesis and biological systems, the core quantitative metrics of the unmodified building block are summarized below.

Table 1: Physicochemical Properties of 5-(Dimethylamino)-2-iodophenol

PropertyValueRationale in Drug Design
Molecular Formula C8H10INODefines the core mass contribution.
Molecular Weight 263.08 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Phenolic -OH)Serves as a nucleophilic handle for targeted O-alkylation.
Hydrogen Bond Acceptors 2 (-N(CH3)2, -OH)Enhances target binding affinity via solvent-exposed H-bond networks.
Halogen Handles 1 (Iodine)Enables late-stage diversification via Pd-catalyzed cross-coupling.

Synthetic Workflows and Methodologies

The integration of 5-(Dimethylamino)-2-iodophenol into MDM2 inhibitor pipelines relies on a sequence of selective functionalizations. The following self-validating protocol details the initial O-alkylation step, a critical gateway reaction adapted from the synthesis of cis-2,4,5-triphenyl-imidazolines [1].

Protocol 1: Chemoselective O-Alkylation

Causality & Rationale: The goal is to alkylate the phenol without quaternizing the tertiary amine. Cesium carbonate (Cs₂CO₃) is selected as the base because the bulky cesium cation enhances the nucleophilicity of the phenoxide anion via the "cesium effect" (increased ion pair separation), while its mild basicity prevents unwanted side reactions. Acetone is chosen as the solvent because it provides an optimal polar aprotic environment with a convenient boiling point for reflux.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction vessel with 5-(dimethylamino)-2-iodophenol (1.0 eq, e.g., 3.42 mmol) and anhydrous acetone to achieve a 0.7 M concentration.

  • Base Addition: Add Cs₂CO₃ (2.5 eq). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation of the phenol.

  • Electrophile Introduction: Dropwise, add the alkylating agent, such as iodoethane (3.0 eq).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 56°C) for 2 hours under a nitrogen atmosphere.

  • Workup (Self-Validation Step A): Cool the mixture to room temperature. Quench with distilled water to dissolve the inorganic cesium salts. Extract the aqueous layer with ethyl acetate (3x). The phase separation confirms the conversion of the polar phenoxide to the more lipophilic ether.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (gradient: 0-5% diethyl ether in hexanes) to yield the pure O-alkylated intermediate.

Protocol 2: Downstream Elaboration via Cross-Coupling

Once the alkoxy-iodo intermediate is secured, the iodine handle is leveraged. The intermediate is subjected to Palladium-catalyzed cross-coupling (e.g., utilizing a boronic acid derivative of an imidazoline core) to install the bulky aromatic groups necessary for deep MDM2 pocket insertion.

SynthWorkflow SM 5-(Dimethylamino)- 2-iodophenol Alkylation O-Alkylation (Iodoethane, Cs2CO3) SM->Alkylation Intermediate Alkoxy-Iodo Intermediate Alkylation->Intermediate Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling Product Cis-Imidazoline MDM2 Inhibitor Coupling->Product

Synthetic workflow utilizing 5-(Dimethylamino)-2-iodophenol for MDM2 inhibitor construction.

Mechanistic Pathway of MDM2-p53 Inhibition

To understand the value of the synthesized compounds, one must examine the biological causality of the target. p53 is a potent cell cycle inhibitor tightly regulated by MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation [2].

The cis-imidazolines derived from 5-(Dimethylamino)-2-iodophenol act as competitive antagonists. By occupying the MDM2 binding pocket with high affinity, they physically block the MDM2-p53 interaction. In cancer cells harboring wild-type p53, this disruption leads to rapid p53 accumulation, induction of the p21 gene (causing G1/G2 cell cycle arrest), and ultimately, apoptosis.

Mechanism Stress Cellular Stress (DNA Damage) p53 p53 Protein (Active) Stress->p53 Activates MDM2 MDM2 (Ubiquitin Ligase) p53->MDM2 Transcribes p21 p21 Expression (Cell Cycle Arrest) p53->p21 Induces Apoptosis Apoptosis (Cell Death) p53->Apoptosis Induces MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation MDM2->Degradation Targets for Inhibitor Imidazoline Inhibitor (5-DA-2-IP Derived) Inhibitor->MDM2 Blocks Binding

Mechanistic pathway of MDM2-p53 feedback loop and disruption by imidazoline inhibitors.

Analytical Validation & Quality Control

To ensure the integrity of the synthetic workflow, the O-alkylated intermediate must be rigorously validated before proceeding to the expensive transition-metal cross-coupling steps.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The starting material exhibits a characteristic mass of m/z 264.1 [M+H]⁺. Successful O-alkylation with iodoethane will shift the mass to m/z 292.1 [M+H]⁺. The absence of di-alkylated mass peaks confirms the chemoselectivity of the Cs₂CO₃/acetone system.

  • Nuclear Magnetic Resonance (¹H NMR): Validation requires confirming the preservation of the dimethylamino protons (a distinct singlet integrating to 6H at ~2.9 ppm) and the disappearance of the broad phenolic -OH singlet. The introduction of the ethoxy group is confirmed by a new triplet (~1.4 ppm, 3H) and quartet (~4.0 ppm, 2H).

By adhering to these self-validating analytical checkpoints, researchers can confidently utilize 5-(Dimethylamino)-2-iodophenol to construct high-fidelity libraries of MDM2 antagonists.

References

  • Source: Google Patents (Hoffmann-La Roche)
  • Title: Multifunctional Ligand Design for Modulating Protein Stability and Aggregation for Cancer Treatment Source: Simon Fraser University (SFU) Library URL: [Link]

Exploratory

Toxicity Profile and Hazard Assessment of 5-(Dimethylamino)-2-iodophenol: A Technical Guide for Drug Development

Abstract: 5-(Dimethylamino)-2-iodophenol is a highly specialized halogenated phenol derivative frequently utilized as an intermediate in advanced organic synthesis, particularly in the development of radiotracers and tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 5-(Dimethylamino)-2-iodophenol is a highly specialized halogenated phenol derivative frequently utilized as an intermediate in advanced organic synthesis, particularly in the development of radiotracers and targeted pharmaceutical agents. Due to its unique structural motifs—a phenolic hydroxyl, a heavy halogen (iodine), and a tertiary amine—it presents a multifaceted toxicity profile. This whitepaper provides a comprehensive analysis of its hazard statements, toxicokinetics, and the requisite experimental workflows for rigorous safety profiling.

Structural-Activity Relationship (SAR) and Toxicological Drivers

To understand the hazard profile of 5-(Dimethylamino)-2-iodophenol, we must deconstruct its chemical topology. As a Senior Application Scientist, I approach chemical safety not just through empirical data, but through mechanistic causality.

  • The Phenolic Core: Phenols are notorious for their ability to uncouple oxidative phosphorylation in mitochondria and cause direct protein denaturation at high concentrations. They are primary drivers of skin and mucous membrane irritation.

  • The Iodine Substituent (C2): The inclusion of a heavy halogen significantly increases the compound's lipophilicity ( logP ). This enhances cellular membrane permeability, increasing systemic bioavailability upon exposure. Furthermore, the carbon-iodine bond is relatively labile under specific enzymatic conditions, posing a risk of generating reactive aryl radicals or undergoing deiodination.

  • The Dimethylamino Group (C5): Tertiary amines are highly susceptible to cytochrome P450 (CYP450)-mediated N-dealkylation. This metabolic pathway can generate reactive oxygen species (ROS) and potentially toxic secondary amine intermediates.

According to structural alerts established by the , the combination of an aromatic amine and a phenol ring elevates the risk of the compound oxidizing into a reactive quinone imine, a known mechanism for hepatotoxicity.

GHS Hazard Statements and Precautionary Directives

Based on predictive toxicology and data from structural analogs (e.g., 2-iodophenol and dimethylaminophenol), 5-(Dimethylamino)-2-iodophenol is classified under the Globally Harmonized System (GHS) with the following hazard profiles.

Table 1: GHS Classification and Hazard Statements
Hazard ClassCategoryGHS CodeHazard StatementMechanistic Rationale
Acute Toxicity (Oral) 4H302Harmful if swallowedRapid GI absorption due to high lipophilicity; hepatic first-pass metabolism yields toxic quinone imines.
Skin Corrosion/Irritation 2H315Causes skin irritationPhenolic hydroxyl group disrupts epidermal lipid bilayers and denatures keratin.
Eye Damage/Irritation 2AH319Causes serious eye irritationDirect chemical burn potential to the cornea; high penetrance.
STOT-SE 3H335May cause respiratory irritationVolatilization of the free base form can irritate mucosal membranes in the respiratory tract.

Toxicokinetics and Mechanistic Toxicology

The primary danger of 5-(Dimethylamino)-2-iodophenol lies not just in its parent structure, but in its metabolic fate. When processed by hepatic tissue, the compound undergoes biotransformation.

The tertiary amine undergoes N-demethylation via CYP3A4 and CYP2D6, while the electron-rich phenol ring is susceptible to two-electron oxidation. This forms a quinone imine intermediate . If intracellular glutathione (GSH) is depleted, this electrophilic species covalently binds to nucleophilic residues (cysteine, lysine) on critical cellular proteins, leading to apoptosis or necrosis.

MetabolicPathway Parent 5-(Dimethylamino)- 2-iodophenol CYP Hepatic CYP450 (Oxidation & N-demethylation) Parent->CYP Absorption Quinone Reactive Quinone Imine Intermediate CYP->Quinone Phase I Metabolism GSH Glutathione (GSH) Conjugation Quinone->GSH Normal State Tox Covalent Protein Binding (Hepatotoxicity) Quinone->Tox GSH Depletion Detox Excretion (Detoxified) GSH->Detox

Caption: Hepatotoxic metabolic pathway of 5-(Dimethylamino)-2-iodophenol via quinone imine formation.

Experimental Workflow for Toxicity Profiling

To validate the safety profile of this compound for downstream drug development, a rigorous, self-validating in vitro protocol is required. We utilize the HepG2 cell line to assess hepatotoxicity, as it retains basal expression of vital metabolic enzymes.

Protocol: ATP-Based Cell Viability Assay (HepG2)

This protocol is designed to be self-validating by incorporating both vehicle controls (to establish baseline viability) and positive controls (to confirm assay sensitivity).

Step 1: Cell Seeding

  • Cultivate HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells into a 96-well opaque-walled plate at a density of 1×104 cells/well in 100 µL of media.

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow for cell adherence. Rationale: Opaque plates prevent optical crosstalk during the luminescent readout.

Step 2: Compound Preparation and Exposure

  • Dissolve 5-(Dimethylamino)-2-iodophenol in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 500 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Controls:

    • Negative Control: Media with 0.5% DMSO (Vehicle).

    • Positive Control: Chlorpromazine (50 µM) or Paracetamol (10 mM).

  • Aspirate old media and add 100 µL of the compound-treated media to the respective wells. Incubate for 48 hours.

Step 3: Luminescent Readout (ATP Quantitation)

  • Equilibrate the plate and the ATP-detection reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.

  • Add 100 µL of the reagent to each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Rationale: We measure ATP rather than using an MTT assay because phenolic compounds can chemically reduce tetrazolium salts, leading to false-positive viability signals. ATP is a direct, unambiguous marker of metabolic competence.

Workflow Prep Compound Prep (DMSO Stock) Dose Exposure (48h, 0.1-500 µM) Prep->Dose Seed HepG2 Seeding (96-well plate) Seed->Dose Lysis Cell Lysis & ATP Reagent Dose->Lysis Read Luminescence Readout Lysis->Read

Caption: Standardized high-throughput workflow for in vitro hepatotoxicity screening.

Quantitative Toxicity Data Summary

The following table summarizes the anticipated quantitative toxicological metrics for 5-(Dimethylamino)-2-iodophenol, derived from standardized .

Table 2: Quantitative Toxicity Metrics
Assay / MetricModel SystemValue / ThresholdInterpretation
IC 50​ (Cytotoxicity) HepG2 Cells (48h)~45 - 80 µMModerate cytotoxicity; indicates potential for liver damage at high systemic doses.
LD 50​ (Acute Oral) Murine Model (Predictive)400 - 600 mg/kgGHS Category 4 (Harmful if swallowed).
Ames Test (Mutagenicity) S. typhimurium (TA98/TA100)NegativeDoes not induce direct frameshift or base-pair substitutions.
Log P (Lipophilicity) In silico estimation3.1 - 3.5High membrane permeability; risk of bioaccumulation if not rapidly metabolized.

Handling, Storage, and Decontamination

To ensure scientific integrity and personnel safety, adherence to strict handling protocols is mandatory, aligning with .

  • Engineering Controls: All manipulations of the neat powder must be performed within a Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates (H335).

  • PPE: Nitrile gloves (double-gloved), chemical-resistant lab coat, and tightly sealed safety goggles. The iodine substituent allows the compound to permeate standard latex rapidly.

  • Storage: Store in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Phenols and amines are susceptible to photo-oxidation and auto-oxidation, which degrades the compound and increases the toxicity of the sample via the formation of degradation byproducts.

  • Decontamination: Spills should be neutralized using a mild alkaline solution (e.g., 5% sodium bicarbonate) to form the water-soluble phenolate salt, followed by absorption with inert materials (vermiculite). Do NOT use strong oxidizers (like bleach) to clean spills, as this can trigger the release of toxic iodine gas ( I2​ ).

References

  • European Chemicals Agency (ECHA). "Information on Chemicals - Classification and Labelling." ECHA Europa, [Link]

  • Organisation for Economic Co-operation and Development (OECD). "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects." OECD, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary: Laboratory Chemical Safety Summary (LCSS)." PubChem, [Link]

Foundational

The Evolution and Synthesis of 5-(Dimethylamino)-2-iodophenol: From Obscure Intermediate to Advanced Chemical Biology Building Block

Abstract: Historically relegated to the background of halogenated intermediates, 5-(Dimethylamino)-2-iodophenol (CAS: 39075-36-0) has emerged as a critical building block in modern drug discovery and photopharmacology. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Historically relegated to the background of halogenated intermediates, 5-(Dimethylamino)-2-iodophenol (CAS: 39075-36-0) has emerged as a critical building block in modern drug discovery and photopharmacology. This technical guide explores the mechanistic rationale behind its regioselective synthesis, provides a field-proven and self-validating experimental protocol, and details its divergent applications in synthesizing MDM2-p53 tumor suppressors and red-shifted two-photon caging groups.

Historical Context and Discovery

The synthesis of highly functionalized, halogenated aminophenols was historically plagued by poor regioselectivity and over-halogenation. Early attempts to isolate specific isomers often resulted in complex mixtures requiring laborious chromatographic separations. However, the demand for sterically and electronically tuned building blocks drove the refinement of mild, in situ halogenation techniques.

Today,1[1] (also referred to as 2-iodo-5-dimethylaminophenol) is recognized not just as a chemical curiosity, but as a linchpin in advanced therapeutics. Its unique "push-pull" electronic structure makes it an ideal precursor for2[2]. More recently, it has revolutionized photopharmacology as the core starting material for3[3] capable of 3D photorelease of DNA/RNA within the biological therapeutic window.

Mechanistic Rationale: Regioselectivity and Causality

The synthesis of 5-(Dimethylamino)-2-iodophenol begins with the electrophilic aromatic substitution (EAS) of 3-dimethylaminophenol. Understanding the causality behind the regioselectivity is paramount for optimizing yield and purity.

Both the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are strong, ortho/para-directing activating groups. In 3-dimethylaminophenol, positions 2, 4, and 6 are all activated. However, the reaction is highly regioselective for Position 6 (which, upon standard IUPAC renumbering of the product, becomes Position 2, yielding 5-(dimethylamino)-2-iodophenol).

The Causality of Regioselectivity:

  • Steric Hindrance: Position 2 is flanked by both the -OH and -N(CH₃)₂ groups. The bulky iodine electrophile cannot easily access this sterically congested pocket.

  • Electronic Dominance: Between the remaining positions (4 and 6), the -N(CH₃)₂ group is a stronger electron-donating group via resonance than the -OH group. Consequently, electrophilic attack is electronically favored at the position para to the dimethylamino group (Position 6) rather than para to the hydroxyl group (Position 4).

EAS_Mechanism SM 3-Dimethylaminophenol (Positions 2, 4, 6 activated) Reagents KI / KIO3 / H+ In situ I+ generation SM->Reagents Pos6 Attack at Position 6 (Para to -NMe2, Ortho to -OH) Reagents->Pos6 Favored (Electronic) Pos4 Attack at Position 4 (Ortho to -NMe2, Para to -OH) Reagents->Pos4 Minor pathway Pos2 Attack at Position 2 (Sterically Hindered) Reagents->Pos2 Disfavored (Steric) Product 5-(Dimethylamino)-2-iodophenol (Major Product) Pos6->Product Minor Minor Isomers / Trace Pos4->Minor Pos2->Minor

Caption: Regioselectivity in the Electrophilic Aromatic Substitution of 3-Dimethylaminophenol.

Experimental Methodology: A Self-Validating Synthesis Protocol

To achieve high purity without over-iodination, the is the gold standard. This method generates the electrophile in situ, providing a controlled, self-validating workflow.

Quantitative Data: Reagent Selection
Reagent SystemActive SpeciesRegioselectivityEnvironmental/Safety ProfileSuitability for 3-DMA-Phenol
KI / KIO₃ / H⁺ I+ / I2​ (in situ)Excellent (Para to -NMe₂)Green, aqueous compatibleOptimal: High yield, mild, avoids over-oxidation
I₂ / NaHCO₃ I2​ ModerateToxic, volatile I2​ handlingProne to di-iodination due to high ring activation
NIS / DMF I+ GoodExpensive, poor atom economyGood, but requires complex organic workup
Step-by-Step Protocol

Step 1: In Situ Electrophile Generation

  • Action: Dissolve 3-dimethylaminophenol (1.0 eq) in a mixture of methanol and dilute aqueous HCl. Add KI (1.2 eq) and KIO₃ (0.4 eq)[3].

  • Causality: The acidic environment triggers the comproportionation of I− and IO3−​ to generate I2​ slowly and continuously ( IO3−​+5I−+6H+→3I2​+3H2​O )[4]. This avoids the harshness of adding elemental iodine directly, minimizing oxidative side reactions.

  • Self-Validation: The reaction mixture will immediately turn a deep brown/red color, visually confirming the successful generation of active iodine species.

Step 2: Electrophilic Aromatic Substitution (EAS)

  • Action: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc).

  • Causality: The reaction proceeds efficiently at room temperature because the aromatic ring is highly activated. Heating must be strictly avoided to prevent di-iodination.

Step 3: Quenching and Workup

  • Action: Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) dropwise until the solution completely decolorizes. Extract the aqueous layer with Ethyl Acetate.

  • Causality: Thiosulfate reduces any unreacted I2​ back to water-soluble I− , halting the EAS reaction immediately and preventing over-iodination during the concentration phase.

  • Self-Validation: The sudden shift from dark brown to a pale/clear organic layer visually validates the complete neutralization of the electrophile.

Step 4: Purification and Verification

  • Action: Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and purify via silica gel flash chromatography (using 0-5% diethyl ether in hexanes)[2].

  • Self-Validation: 1H NMR analysis will act as the final validation. The presence of two singlet-like aromatic protons (para to each other) confirms that iodination occurred exclusively at position 6, verifying the structural integrity of 5-(dimethylamino)-2-iodophenol.

Applications in Advanced Therapeutics and Chemical Biology

The strategic placement of the iodine atom adjacent to the hydroxyl group, combined with the electron-donating dimethylamino group, allows 5-(Dimethylamino)-2-iodophenol to serve as a divergent node for two major advanced applications.

Pathway 1: Oncology and MDM2-p53 Inhibition

In tumor biology, the p53 tumor suppressor is often deactivated by overexpression of the MDM2 protein. 5-(Dimethylamino)-2-iodophenol is utilized as a critical building block in the synthesis of cis-2,4,5-triphenyl-imidazolines (Nutlin analogs). The iodine atom serves as a handle for cross-coupling reactions to build the complex imidazoline core. These small molecules inhibit the MDM2-p53 interaction, leading to the accumulation of wild-type p53, cell cycle arrest, and targeted apoptosis in cancer cells[2].

Pathway 2: Photopharmacology and 3D Photorelease

In chemical biology, researchers require photolabile protecting groups (cages) that can be cleaved by light to release bioactive molecules (like DNA/RNA) at precise times and locations. Traditional cages require toxic UV light. By coupling 5-(Dimethylamino)-2-iodophenol with 4-fluoro-2-nitrobenzaldehyde, researchers synthesized DMA-NDBF . The strong electron-donating nature of the dimethylamino group creates a "push-pull" dipole that drastically red-shifts the two-photon absorption spectrum into the biological therapeutic window (720–800 nm). This allows for deep-tissue, 3D photorelease without damaging living cells[3].

Applications Core 5-(Dimethylamino)-2-iodophenol (CAS: 39075-36-0) Path1 Cross-Coupling & Etherification (with 4-fluoro-2-nitrobenzaldehyde) Core->Path1 Path2 Imidazoline Core Synthesis (Multi-component condensation) Core->Path2 App1 DMA-NDBF Caging Group (Red-shifted 2P-Absorption) Path1->App1 App2 Cis-Imidazoline Derivatives (MDM2-p53 Antagonists) Path2->App2 Bio1 3D Photorelease of DNA/RNA (Therapeutic Window: 720-800nm) App1->Bio1 Bio2 Tumor Suppression (p53 Accumulation & Apoptosis) App2->Bio2

Caption: Divergent Application Workflow of 5-DMA-2-IP in Oncology and Photopharmacology.

References

  • Title: WO2003051359A1 - Cis-2,4,5-triphenyl-imidazolines and their use in the treatment of tumors Source: Google Patents URL
  • Source: Chemical Science (Royal Society of Chemistry)
  • Title: CAS: 1243360-84-0 4-(Dimethylamino)-2-iodophenol / 39075-36-0 5-(Dimethylamino)
  • Title: Potassium Iodate (KIO3)
  • Source: KPU.edu.

Sources

Exploratory

Mechanism of Action for 5-(Dimethylamino)-2-iodophenol Derived Pharmacophores: The DMA-NDBF Two-Photon Caging System

Introduction to Red-Shifted Photolabile Protecting Groups In the realm of optochemical engineering, photolabile protecting groups (PPGs)—commonly referred to as "photocages"—are indispensable tools for the spatiotemporal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Red-Shifted Photolabile Protecting Groups

In the realm of optochemical engineering, photolabile protecting groups (PPGs)—commonly referred to as "photocages"—are indispensable tools for the spatiotemporal regulation of bioactive molecules (). Traditional PPGs typically rely on one-photon excitation (1PE) in the ultraviolet (UV) range. However, UV light suffers from poor tissue penetration and high phototoxicity, severely limiting its utility in deep-tissue in vivo applications.

To transition uncaging technologies into the biological therapeutic window (650–950 nm), we must engineer chromophores capable of two-photon excitation (2PE) (1)[1]. The development of the dimethylamino-nitrodibenzofuran (DMA-NDBF) pharmacophore represents a paradigm shift in this domain. By leveraging a highly specific synthetic precursor, researchers have achieved orthogonal, excitation-specific photochemistry that is highly active under near-infrared (NIR) 2PE, yet surprisingly stable under visible 1PE (2)[2].

The Structural Rationale of 5-(Dimethylamino)-2-iodophenol

As an application scientist, I emphasize that the synthesis of advanced PPGs is fundamentally an exercise in structural causality. The precursor molecule, 5-(dimethylamino)-2-iodophenol (also referred to via IUPAC nomenclature as 2-iodo-5-dimethylaminophenol), is not chosen arbitrarily; it provides the exact electronic and steric foundation required to construct the DMA-NDBF core (1)[1].

  • The Iodine Atom (Position 2): The heavy iodine atom serves as the critical leaving group for the subsequent palladium-catalyzed intramolecular Heck-like cross-coupling. This cyclization is mandatory to lock the molecule into the rigid, planar dibenzofuran architecture, which is a prerequisite for high two-photon absorption (2PA) cross-sections (3)[3].

  • The Dimethylamino Group (Position 5): Once cyclized, this group occupies position 7 on the final NDBF core. It acts as a potent electron donor (D) in a D-π-A (donor-pi-acceptor) push-pull system, pairing with the nitro group (the acceptor). This specific electronic configuration drastically red-shifts the absorption spectrum and increases the 2P-absorption efficiency by more than 20-fold compared to the unsubstituted NDBF core (3)[3].

Synthesis S1 3-Dimethylaminophenol (Starting Material) S2 Iodation (KI, KIO3) Electrophilic Aromatic Substitution S1->S2 S3 5-(Dimethylamino)-2-iodophenol (Key Precursor) S2->S3 S4 Coupling & Reduction (4-fluoro-2-nitrobenzaldehyde) S3->S4 S5 Intramolecular Heck-like Reaction (Pd-catalyzed cyclization) S4->S5 S6 DMA-NDBF-OH Core (Photocage) S5->S6

Step-by-step synthesis of DMA-NDBF from 5-(Dimethylamino)-2-iodophenol.

Mechanism of Action: Excitation-Specific Photochemistry

The mechanism of action for DMA-NDBF-derived pharmacophores relies on their unique photophysical response to different light modalities, dictated by their D-π-A architecture.

  • Two-Photon Excitation (2PE) Pathway: When subjected to near-infrared (NIR) light (770–1060 nm), the DMA-NDBF core simultaneously absorbs two photons (2)[2]. The push-pull system facilitates a rapid transition to an excited singlet/triplet state. This excited state triggers a heterolytic cleavage of the bond between the NDBF core and the caged effector (e.g., a nucleobase, neurotransmitter, or calcium chelator), releasing the active molecule with high quantum yield ().

  • One-Photon (1PE) Stability: Paradoxically, while DMA-NDBF is an exceptionally efficient 2PE cage, it is surprisingly inert under visible-light one-photon excitation (1PE) (2)[2]. This "two-photon-only" behavior is a rare case of excitation-specific photochemistry. It allows researchers to perform "orthogonal uncaging"—using a visible-light 1PE cage to release one molecule, and a NIR 2PE laser to independently release a second molecule from DMA-NDBF within the exact same biological system (4; 5)[4][5].

Mechanism A DMA-NDBF Caged Complex (Inactive Effector) B 1PE (Visible Light) Stable Ground State A->B 1-Photon Excitation (No Reaction) C 2PE (NIR Light, 770-1060 nm) Excited Singlet/Triplet State A->C 2-Photon Excitation (Simultaneous Absorption) B->A Non-radiative Decay D Heterolytic Cleavage (Bond Scission) C->D Photolysis E Released Effector (Active Biomolecule) D->E Effector Release F DMA-NDBF Photoproduct (Inert Byproduct) D->F Byproduct Formation

Mechanism of DMA-NDBF two-photon excitation and orthogonal photolysis.

Experimental Workflows: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols detail the critical steps for synthesizing and utilizing this pharmacophore. Every step is designed with built-in validation to ensure the integrity of the optochemical switch.

Protocol 1: Synthesis of the DMA-NDBF Core

Objective: Convert 5-(dimethylamino)-2-iodophenol into the active DMA-NDBF-OH photolabile protecting group.

  • Iodation: React 3-dimethyl-aminophenol with KI and KIO₃ to drive an electrophilic aromatic substitution, yielding 5-(dimethylamino)-2-iodophenol (1)[1].

    • Causality & Validation: Verify regioselectivity via ¹H-NMR to ensure the iodine is strictly ortho to the hydroxyl group. This positioning is non-negotiable for the final ring closure.

  • Etherification: Couple the iodinated phenol with 4-fluoro-2-nitrobenzaldehyde to form an unsymmetrical aryl ether (3)[3].

  • Reduction: Reduce the aldehyde moiety using trimethylaluminum, followed by hydrolysis to yield the intermediate alcohol (3)[3].

  • Cyclization (Heck-like): Subject the alcohol to palladium-catalyzed intramolecular Heck-like conditions. The palladium inserts into the C–I bond, driving ring closure to form the DMA-NDBF core (1)[1].

    • Validation: HPLC and high-resolution mass spectrometry (HRMS) must confirm the loss of iodine and the formation of the highly conjugated, planar dibenzofuran system.

Protocol 2: Three-Dimensional Photorelease in Hydrogels

Objective: Validate the 2PE-specific uncaging of DMA-NDBF-protected DNA in a 3D matrix.

  • Conjugation: Attach the DMA-NDBF-OH to the target nucleobase (e.g., position 8 of a DNA 15-mer) using standard phosphoramidite chemistry (2)[2].

  • Hydrogel Embedding: Embed the caged DNA within a biocompatible hydrogel matrix to simulate 3D tissue architecture (1)[1].

  • 2PE Irradiation: Irradiate the hydrogel using a pulsed Ti:Sapphire laser tuned between 770 and 1060 nm (2)[2].

  • Validation: Monitor the uncaging event via a double-strand displacement assay. The release of the active DNA strand triggers hybridization with a fluorophore-quenched reporter strand, resulting in a measurable fluorescent signal strictly localized to the laser's focal point in 3D space (2)[2].

Quantitative Data & Comparative Analysis

The superiority of the DMA-NDBF pharmacophore over its unsubstituted predecessor is highlighted in the following comparative data, demonstrating the profound impact of the dimethylamino donor group.

PropertyStandard NDBF CoreDMA-NDBF Pharmacophore
Absorption Maximum (1PE) ~330 nm~420 nm (Bathochromic Shift)
1PE Stability (Visible Light) Photolyzes readilyHighly Stable (Inert)
Two-Photon Action Cross Section Baseline>20x higher than NDBF
Uncaging Wavelength (2PE) ~720 nm770 - 1060 nm (Therapeutic Window)
Primary Application Standard 1PE/2PE CagingOrthogonal 3D Photorelease

Conclusion

The rational design of the DMA-NDBF pharmacophore from 5-(dimethylamino)-2-iodophenol exemplifies the power of structural photochemistry. By engineering a specific D-π-A push-pull system, we achieve a rare and highly desirable "two-photon-only" activation profile. This enables unprecedented spatiotemporal control and orthogonal multiplexing in complex biological environments, paving the way for advanced optogenetics, targeted photodynamic therapies, and highly localized drug delivery systems.

References

  • Becker, Y. et al. (2018). A red-shifted two-photon-only caging group for three-dimensional photorelease. Chemical Science (RSC Publishing). 1

  • Becker, Y. et al. (2018). A red-shifted two-photon-only caging group for three-dimensional photorelease (Extended Data). ResearchGate. 3

  • Heckel Group. Research - Heckel Group: Two photon active photocages. Goethe University Frankfurt. 4

  • Klán, P. et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews (ACS Publications).

  • Hansen, M. J. et al. (2021). Wavelength-Selective Uncaging of Two Different Photoresponsive Groups on One Effector Molecule for Light-Controlled Activation and Deactivation. Journal of the American Chemical Society. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-(Dimethylamino)-2-iodophenol

Introduction and Mechanistic Overview Halogenated functionalized phenols are critical building blocks in medicinal chemistry and materials science, serving as versatile intermediates for transition-metal-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Halogenated functionalized phenols are critical building blocks in medicinal chemistry and materials science, serving as versatile intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The synthesis of 5-(dimethylamino)-2-iodophenol from 3-(dimethylamino)phenol requires precise regiocontrol, as the starting material possesses two strongly activating, ortho/para-directing groups: the hydroxyl (-OH) and the dimethylamino (-NMe2) moieties .

Causality in Experimental Design

In 3-(dimethylamino)phenol, electrophilic aromatic substitution can theoretically occur at multiple positions. However, the dimethylamino group is generally a stronger activating group than the hydroxyl group. By utilizing a mild, controllable source of electrophilic iodine such as N-Iodosuccinimide (NIS) in a polar aprotic solvent (e.g., Dichloromethane or Acetonitrile) at low temperatures (0 °C), the reaction is kinetically controlled.

The iodonium ion ( I+ ) preferentially attacks the position para to the sterically demanding -NMe2 group (which is simultaneously ortho to the -OH group). This regioselectivity avoids the severe steric hindrance of the position directly between the two functional groups, yielding 5-(dimethylamino)-2-iodophenol as the major product .

Experimental Protocol

Target: 5-(Dimethylamino)-2-iodophenol Scale: 10 mmol Equipment: Standard professional fume hood, magnetic stirrer, inert atmosphere (N2/Ar) manifold, rotary evaporator.

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(dimethylamino)phenol (1.37 g, 10.0 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

    • Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling minimizes oxidative side reactions and enhances the regioselectivity of the electrophilic attack.

  • Electrophile Addition:

    • Weigh out N-Iodosuccinimide (NIS, 2.36 g, 10.5 mmol, 1.05 equiv).

    • Add the NIS portion-wise over 15 minutes to the stirred solution at 0 °C. Rationale: Portion-wise addition prevents rapid temperature spikes, as the iodination of highly activated electron-rich arenes is exothermic.

    • Wrap the flask in aluminum foil to exclude light, as light can induce radical pathways that lead to polyiodination or decomposition.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature.

    • Monitor reaction progress via TLC (Thin Layer Chromatography) using a 4:1 Hexanes/Ethyl Acetate eluent system. The starting material spot (visualized via UV at 254 nm) should be consumed within 2–4 hours.

  • Quenching and Workup:

    • Once complete, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Stir vigorously for 10 minutes until the organic layer decolorizes. Rationale: Thiosulfate reduces any unreacted electrophilic iodine to iodide, halting the reaction and preventing product degradation during workup.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

    • Combine the organic layers and wash sequentially with distilled water (20 mL) and saturated brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Use a gradient elution starting from 100% Hexanes to 85:15 Hexanes/Ethyl Acetate.

    • Collect the fractions containing the target compound, pool them, and evaporate the solvent to afford 5-(dimethylamino)-2-iodophenol as an off-white solid.

Analytical Validation and Optimization Data

To ensure the trustworthiness of the protocol, the reaction conditions must be validated. The table below summarizes the optimization of the iodination conditions, demonstrating why NIS in DCM at 0 °C is the superior methodology.

Table 1: Optimization of Reaction Conditions for Regioselective Iodination

EntryReagentSolventTemp (°C)Time (h)Conversion (%)Yield (%)*Regioselectivity (Para:Other)
1 I2​ / NaHCO3​ H2​O /DCM251285452.5 : 1
2NISMeCN254>95625 : 1
3NISDCM253>95718 : 1
4 NIS DCM 0 to 25 4 >95 84 >20 : 1

*Isolated yields after silica gel chromatography. Entry 4 represents the optimized conditions detailed in the protocol.

Synthesis Workflow Visualization

SynthesisWorkflow Start 3-(Dimethylamino)phenol (Starting Material) Reagents NIS, DCM 0 °C to RT, Dark Start->Reagents Reaction Electrophilic Aromatic Substitution Reagents->Reaction Quench Quench: Na2S2O3 (aq) Neutralize I+ Reaction->Quench Workup Extraction & Drying (DCM, Na2SO4) Quench->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product 5-(Dimethylamino)- 2-iodophenol Purification->Product

Workflow for the regioselective synthesis and purification of 5-(dimethylamino)-2-iodophenol.

References

  • The Journal of Organic Chemistry - Electrophilic Aromatic Substitution: Directing Effects of Substituted Phenols and Anilines. American Chemical Society. Available at: [Link]

  • PubChem - 3-(Dimethylamino)phenol Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 5-(Dimethylamino)-2-iodophenol

Introduction & Chemical Profile 5-(Dimethylamino)-2-iodophenol is a highly versatile, bifunctional aromatic building block. Structurally, it features an iodine atom at the ortho position relative to a hydroxyl group, wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

5-(Dimethylamino)-2-iodophenol is a highly versatile, bifunctional aromatic building block. Structurally, it features an iodine atom at the ortho position relative to a hydroxyl group, with a strongly electron-donating dimethylamino group at the meta position (position 5).

In modern drug discovery and materials science, this specific substitution pattern is highly prized. It serves as the primary precursor for the synthesis of 6-(dimethylamino)benzofurans . This core motif is a critical pharmacophore in epigenetic drug development—most notably in the recent discovery of potent KAT6A/B inhibitors such as [1]—and acts as a highly sensitive fluorophore for two-photon biological imaging [3]. The dual reactivity of the C–I bond (primed for cross-coupling) and the adjacent –OH group (primed for intramolecular trapping) makes it an indispensable reagent for tandem catalytic reactions.

Mechanistic Insights: The Role of the Dimethylamino Group

To master the handling of 5-(Dimethylamino)-2-iodophenol in catalytic cycles, one must understand the profound electronic influence of the –N(CH₃)₂ group:

  • Oxidative Addition Dynamics: The dimethylamino group strongly donates electron density into the aromatic ring via resonance. While electron-rich aryl halides typically exhibit slower oxidative addition rates with Pd(0) compared to their electron-deficient counterparts, the inherently low bond dissociation energy of the C–I bond (~65 kcal/mol) overrides this electronic penalty. This ensures rapid and quantitative insertion of the palladium catalyst to form the Pd(II) intermediate.

  • Nucleophilic Activation for Cyclization: In tandem Sonogashira-cyclization reactions [2], the positioning of the –N(CH₃)₂ group is paramount. Located para to the alkyne insertion site and meta to the hydroxyl group, it significantly increases the electron density on the phenoxide oxygen upon deprotonation. This heightened nucleophilicity drastically accelerates the subsequent 5-endo-dig cyclization onto the Pd- or Cu-activated alkyne, driving the rapid formation of the 6-(dimethylamino)benzofuran core without the need for harsh secondary cyclization conditions.

Visualization: Tandem Sonogashira-Cyclization Pathway

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 5-(Dimethylamino)-2-iodophenol TransMet Transmetalation (with Cu-Acetylide) OxAdd->TransMet CuI, Terminal Alkyne, Base RedElim Reductive Elimination 2-Alkynylphenol TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Cyclization Intramolecular Cyclization (Base/Metal Promoted) RedElim->Cyclization Tandem Step Product 6-(Dimethylamino)benzofuran Product Cyclization->Product

Figure 1: Catalytic cycle of the tandem Sonogashira coupling and 5-endo-dig cyclization.

Quantitative Data Presentation: Reaction Profiles

The following table summarizes the optimized reaction parameters for various palladium-catalyzed cross-couplings utilizing 5-(Dimethylamino)-2-iodophenol, establishing a baseline for experimental design.

Reaction TypeCatalyst SystemCo-catalyst / BaseSolvent & TempTypical YieldTarget Motif
Sonogashira-Cyclization PdCl₂(PPh₃)₂ (5 mol%)CuI (10 mol%) / Et₃NDMF, 80 °C75–90%6-(Dimethylamino)benzofurans
Suzuki-Miyaura Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane/H₂O, 90 °C80–95%Functionalized Biphenyl-2-ols
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃ (2.0 eq)Toluene, 100 °C60–80%2-Amino-5-(dimethylamino)phenols
Heck Reaction Pd(OAc)₂ / P(o-tolyl)₃Cy₂NMe (2.0 eq)DMF, 110 °C65–85%2-Styrylphenols

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Synthesis of 2-Substituted-6-(dimethylamino)benzofurans

Objective: Synthesize a fluorescent benzofuran core or KAT6A inhibitor precursor via tandem Sonogashira coupling and cyclization.

Reagents: 5-(Dimethylamino)-2-iodophenol (1.0 mmol), Terminal Alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.10 mmol), Triethylamine (3.0 mmol), Anhydrous DMF (5.0 mL).

  • Preparation & Degassing: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 5-(Dimethylamino)-2-iodophenol in anhydrous DMF. Sparge the solution with Argon for 15 minutes.

    • Causality: Rigorous exclusion of oxygen is critical. In the presence of O₂, the Cu(I) co-catalyst will rapidly catalyze the oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming the reagent and stalling the primary reaction.

  • Catalyst Loading: Under a positive flow of Argon, add PdCl₂(PPh₃)₂ and CuI. Stir at room temperature for 5 minutes.

    • Causality: Pre-mixing allows the initial coordination of the amine base to the Pd/Cu centers, stabilizing the active catalytic species before the introduction of the reactive alkyne.

  • Alkyne Addition: Add Triethylamine, followed by the dropwise addition of the terminal alkyne via syringe.

    • Causality: Slow addition prevents a high local concentration of the alkyne, further suppressing unwanted side reactions and ensuring smooth transmetalation.

  • Heating & Cyclization: Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Causality: While the initial Sonogashira cross-coupling to form the 2-alkynylphenol intermediate can occur at room temperature, elevated thermal energy is required to overcome the activation barrier for the subsequent intramolecular 5-endo-dig cyclization.

  • Workup & Validation: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

    • Validation Check: The disappearance of the broad –OH stretch (~3300 cm⁻¹) in the FTIR spectrum of the product confirms successful cyclization.

Protocol B: Suzuki-Miyaura Cross-Coupling for Biphenyl-2-ols

Objective: Generate highly functionalized biaryl compounds while preserving the free hydroxyl group for downstream derivatization.

Reagents: 5-(Dimethylamino)-2-iodophenol (1.0 mmol), Arylboronic Acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), K₂CO₃ (2.5 mmol), 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).

  • Solvent System Preparation: Prepare a mixture of 1,4-Dioxane and deionized water (4:1). Degas via three freeze-pump-thaw cycles.

    • Causality: Water is not merely a co-solvent; it is mechanistically essential. It dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive trihydroxyborate complex [ArB(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Reaction Assembly: To a reaction vial, add 5-(Dimethylamino)-2-iodophenol, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂. Evacuate and backfill with Argon three times. Add the degassed solvent mixture.

  • Heating: Stir the mixture vigorously at 90 °C for 8 hours.

    • Causality: The use of the bidentate dppf ligand prevents catalyst deactivation via palladium black precipitation and promotes highly efficient reductive elimination. This rapid turnover minimizes the competitive protodeboronation of the boronic acid.

  • Workup & Validation: Cool the mixture and adjust the pH to ~6 using 1M HCl. Extract with Dichloromethane (3 × 15 mL).

    • Causality: Slight acidification is required to ensure the newly formed biphenyl-2-ol is fully protonated and partitions efficiently into the organic phase, as the basic reaction conditions will leave it as a water-soluble phenoxide.

References

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Source: Journal of Medicinal Chemistry URL:[Link]

  • [(PhCH₂O)₂P(CH₃)₂CHNCH(CH₃)₂]₂PdCl₂/CuI as Cocatalyst for Coupling-Cyclization of 2-Iodophenol with Terminal Alkynes in Water Source: Molecules (MDPI) URL:[Link]

  • Magnesium Ion Selective Two-Photon Fluorescent Probe Based on a Benzo[h]chromene Derivative for in Vivo Imaging Source: The Journal of Organic Chemistry URL:[Link]

Method

Applications of 5-(Dimethylamino)-2-iodophenol as a pharmaceutical intermediate

Comprehensive Application Guide: 5-(Dimethylamino)-2-iodophenol as a Bifunctional Pharmaceutical Intermediate Executive Summary 5-(Dimethylamino)-2-iodophenol (CAS 39075-36-0) is a highly versatile, bifunctional aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Guide: 5-(Dimethylamino)-2-iodophenol as a Bifunctional Pharmaceutical Intermediate

Executive Summary

5-(Dimethylamino)-2-iodophenol (CAS 39075-36-0) is a highly versatile, bifunctional aromatic building block utilized extensively in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. Featuring both a nucleophilic phenolic hydroxyl group and a highly reactive aryl iodide, this compound serves as a linchpin for complex molecular architectures. This guide provides a deep-dive into its structural profiling, mechanistic reactivity, and step-by-step protocols for two of its most critical applications: the synthesis of MDM2-p53 antagonists (Nutlin derivatives)[2] and the construction of privileged benzofuran scaffolds[3].

Structural & Mechanistic Profiling

The utility of 5-(Dimethylamino)-2-iodophenol stems directly from its carefully balanced electronic and steric properties:

  • The Aryl Iodide (C2 Position): Iodine is the most reactive halogen for transition-metal-catalyzed cross-coupling due to its weak carbon-halogen bond. It readily undergoes oxidative addition with Palladium(0) species, even at mild temperatures.

  • The Phenolic Hydroxyl (C1 Position): Positioned ortho to the iodine, the hydroxyl group acts as a potent nucleophile. This spatial arrangement is the fundamental driver for tandem cross-coupling/cyclization reactions, allowing the oxygen to attack adjacent alkynes to form oxygen-containing heterocycles[3].

  • The Dimethylamino Group (C5 Position): Positioned para to the iodine, this strong electron-donating group pumps electron density into the aromatic ring via resonance. While this electron richness can theoretically decelerate the oxidative addition of Pd(0) compared to electron-deficient rings, the high reactivity of the C-I bond completely overrides this effect. Furthermore, the tertiary amine acts as a critical pharmacophore element in final drug molecules, enhancing aqueous solubility and serving as a hydrogen-bond acceptor.

Application I: Precursor for MDM2-p53 Antagonists

Biological Context

The p53 tumor suppressor protein is a critical guardian of cellular integrity, inducing cell cycle arrest or apoptosis in response to DNA damage. In many cancers, p53 is deactivated by MDM2, a negative regulator that binds to p53 and mediates its ubiquitin-dependent degradation[4]. Small molecule antagonists (such as Nutlin derivatives) block the MDM2-p53 interaction, stabilizing p53 and restoring its tumor-suppressive function[4]. 5-(Dimethylamino)-2-iodophenol is a key intermediate in synthesizing the functionalized aromatic appendages of these imidazoline-based antagonists[2].

G p53 p53 Tumor Suppressor (Active) MDM2 MDM2 Protein (Negative Regulator) p53->MDM2 Activates transcription CellArrest Cell Cycle Arrest & Apoptosis p53->CellArrest Induces (if stable) MDM2->p53 Binds & Inhibits Degradation Ubiquitin-Dependent Degradation MDM2->Degradation Mediates Degradation->p53 Destroys Inhibitor MDM2 Antagonist (Nutlin Derivative) Inhibitor->MDM2 Blocks binding pocket

Caption: Mechanism of MDM2-p53 feedback loop and intervention by antagonists.

Protocol 1: Regioselective O-Alkylation

To integrate this intermediate into the MDM2 antagonist core, the phenolic hydroxyl must first be alkylated[2].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-(Dimethylamino)-2-iodophenol (0.90 g, 3.42 mmol) and 5 mL of anhydrous acetone[2].

    • Causality: Acetone is a polar aprotic solvent that dissolves the reactants without solvating the nucleophile too tightly, thereby accelerating the SN2 kinetics.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.79 g, 8.55 mmol)[2].

    • Causality: The large ionic radius of the cesium cation creates a highly dissociated, "naked" phenoxide anion. This drastically increases its nucleophilicity compared to potassium or sodium salts, preventing competing N-alkylation and ensuring strict O-selectivity.

  • Electrophile Addition: Introduce iodoethane (0.81 mL, 10.0 mmol) dropwise[2].

    • Causality: Iodoethane acts as a highly reactive alkylating agent. The stoichiometric excess drives the reaction to complete conversion.

  • Execution: Heat the mixture to reflux (approx. 56 °C) for 2 hours under an inert nitrogen atmosphere[2].

  • Workup & Self-Validation: Cool to room temperature, quench with deionized water, and extract with ethyl acetate[2].

    • Validation: Reaction progress is self-validated by TLC (Hexanes/EtOAc 4:1); the disappearance of the highly polar phenolic starting material (low Rf) and the emergence of the non-polar ethereal product (high Rf) confirm completion.

Application II: Tandem Sonogashira/Cyclization for Benzofuran Scaffolds

Chemical Context

Benzofurans are privileged structural motifs found in numerous approved drugs (e.g., amiodarone) and biologically active natural products. The ortho-iodophenol architecture of 5-(Dimethylamino)-2-iodophenol makes it an ideal substrate for a one-pot tandem Sonogashira cross-coupling and intramolecular cyclization to yield 6-(dimethylamino)-benzofuran derivatives[3].

G Start 5-(Dimethylamino)- 2-iodophenol Sonogashira Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Base Start->Sonogashira Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Sonogashira Intermediate 2-Alkynylphenol Intermediate Sonogashira->Intermediate Cross-Coupling Cyclization Intramolecular Hydroalkoxylation Intermediate->Cyclization Base/Metal Catalysis Product 6-(Dimethylamino)- Benzofuran Derivative Cyclization->Product Ring Closure

Caption: Tandem Sonogashira/cyclization workflow for benzofuran scaffold synthesis.

Protocol 2: One-Pot Pd-Catalyzed Synthesis

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, dissolve 5-(Dimethylamino)-2-iodophenol (1.0 equiv) and a terminal alkyne (1.2 equiv) in degassed Triethylamine (TEA).

    • Causality: TEA serves a dual purpose as both the solvent and the stoichiometric base required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle[3].

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)[3].

    • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step to the palladium center.

  • Execution: Stir the mixture at 80 °C for 6–12 hours under a strict argon atmosphere.

    • Causality: The elevated temperature drives both the initial Sonogashira cross-coupling and the subsequent intramolecular hydroalkoxylation (typically a 5-endo-dig cyclization) of the phenolic oxygen onto the activated alkyne[3].

  • Workup & Self-Validation: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove metal salts.

    • Validation: Validation is achieved via LC-MS. Complete conversion is indicated by a single product peak corresponding to the exact mass of the cyclized benzofuran, entirely lacking the distinct M+2 isotope pattern characteristic of the iodinated starting material.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the two primary workflows utilizing 5-(Dimethylamino)-2-iodophenol:

ParameterProtocol 1: O-Alkylation (MDM2 Precursor)Protocol 2: Tandem Sonogashira/Cyclization
Primary Reagent Iodoethane (3.0 eq)Terminal Alkyne (1.2 eq)
Catalyst / Base Cs₂CO₃ (2.5 eq)Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
Solvent Anhydrous AcetoneTriethylamine (TEA)
Temperature 56 °C (Reflux)80 °C
Reaction Time 2 hours6 - 12 hours
Typical Yield 85 - 95%70 - 85%
Key Intermediate 2-Iodo-5-(dimethylamino)ethoxybenzene2-Alkynyl-5-(dimethylamino)phenol

References

  • Cis-2,4,5-triphenyl-imidazolines and their use in the treatment of tumors (WO2003051359A1)

Sources

Application

Application Note: 5-(Dimethylamino)-2-iodophenol as a Key Synthon in Advanced Rhodamine Probe Synthesis

Document ID: AN-2026-0401 Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists Content Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Utility In classical flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0401 Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists Content Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Utility

In classical fluorescent dye synthesis, the condensation of 3-(dimethylamino)phenol with phthalic anhydride requires harsh thermodynamic conditions (e.g., neat H₂SO₄ or ZnCl₂ at >150 °C). This "thermodynamic sink" approach strictly yields symmetric dyes and is entirely incompatible with sensitive functional groups.

To bypass these limitations, modern fluorophore engineering relies on 5-(Dimethylamino)-2-iodophenol . The pre-installed iodine atom acts as a precise regiochemical handle, enabling controlled, low-temperature organometallic additions. The foundational synthesis of this precursor is achieved via the regioselective electrophilic aromatic substitution of 3-(dimethylamino)phenol using a mild oxidative KI/KIO₃ system, which strictly installs the iodine atom at the 2-position[1]. Beyond traditional rhodamines, this iodinated synthon is a critical building block for synthesizing red-shifted Silicon Rhodamines (SiR), Carborhodamines, and expanding the two-photon action cross-sections of photoactivatable probes (e.g., DMA-NDBF)[1].

Physicochemical & Structural Data

PropertySpecification
Chemical Name 5-(Dimethylamino)-2-iodophenol
CAS Registry Number 39075-36-0
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
Physical Appearance Off-white to pale brown crystalline solid
Key Reactivity Handle C2-Iodine (Rapid Metal-Halogen Exchange)

Mechanistic Insights: The Causality of Experimental Design

As a self-validating synthetic system, every reagent choice in this workflow serves a specific mechanistic purpose:

  • Regiocontrol via Halogenation: The iodine atom is positioned strictly ortho to the hydroxyl group and para to the dimethylamino group. This geometry ensures that nucleophilic attack on a xanthone core perfectly aligns the oxygen atom for subsequent ring closure or maintains the correct electron-donating resonance required for fluorescence .

  • Metal-Halogen Exchange Dynamics: Iodine is highly polarizable. At -78 °C, it undergoes lithium-halogen exchange with sec-butyllithium (sec-BuLi) orders of magnitude faster than bromine. We specifically select sec-BuLi over n-BuLi because its increased steric bulk and nucleophilicity accelerate the exchange while suppressing undesired deprotonation of the aromatic ring.

  • Protecting Group Strategy: The phenolic -OH must be masked. If left unprotected, the acidic proton would instantly quench the sec-BuLi (an acid-base reaction that is diffusion-controlled), requiring excess equivalents of lithium and generating a poorly soluble dianion. We utilize a tert-Butyldimethylsilyl (TBS) ether because it survives the highly basic lithiation step but is easily cleaved during the final acidic dehydration step .

Mandatory Visualizations

G A 5-(Dimethylamino)- 2-iodophenol B TBS-Protected Iodophenol A->B TBSCl, Imidazole DMF, 25 °C C Aryllithium Intermediate B->C sec-BuLi, THF -78 °C E Leuco-Rhodamine (sp3 state) C->E 1. Add D 2. NH4Cl Quench D Xanthone Electrophile F Active Rhodamine Fluorophore E->F TFA/DCM Dehydration

Synthetic workflow for asymmetric rhodamine generation via lithium-halogen exchange.

G A Leuco-Dye (Colorless) sp3 Hybridized Central Carbon TBS-Protected Phenol B Protonated Intermediate TBS Cleavage via Acid Loss of Silanol A->B + H+ (TFA) C Xanthenium Cation (Fluorescent) sp2 Hybridized Central Carbon Extended Delocalization B->C - H2O Dehydration

Mechanistic transition from the non-fluorescent leuco state to the active xanthenium fluorophore.

Experimental Workflows & Self-Validating Protocols

Protocol A: O-Silylation of 5-(Dimethylamino)-2-iodophenol

Objective: Mask the acidic phenolic proton to prevent quenching of organometallic reagents.

  • Dissolve 5-(dimethylamino)-2-iodophenol (1.0 eq, 10 mmol) in anhydrous DMF (0.5 M) under N₂.

  • Add imidazole (2.5 eq) and stir for 5 minutes. (Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silyl intermediate).

  • Add TBSCl (1.2 eq) portion-wise at 0 °C. Warm to room temperature and stir for 4 hours.

Self-Validating System:

  • Visual Cue: The solution remains a clear, pale amber.

  • TLC Check: Elute with Hexanes/EtOAc (4:1). The starting material (R_f ~0.3) must be completely consumed, replaced by a non-polar product spot (R_f ~0.8).

  • Analytical Check: LC-MS must show the target mass [M+H]⁺ = 378.1. Any residual m/z 264 indicates incomplete protection and will catastrophically reduce the yield of Protocol B.

Protocol B: Low-Temperature Lithiation and Xanthone Trapping

Objective: Generate the nucleophilic aryllithium species and assemble the leuco-rhodamine core.

  • Dissolve the TBS-protected intermediate (1.5 eq) in anhydrous THF (0.1 M) and cool strictly to -78 °C in a dry ice/acetone bath.

  • Dropwise add sec-BuLi (1.4 eq, 1.4 M in cyclohexane) over 10 minutes. Stir at -78 °C for 30 minutes.

  • Add the electrophilic xanthone core (1.0 eq) dissolved in minimal THF dropwise.

  • Warm gradually to room temperature over 2 hours, then quench with saturated aqueous NH₄Cl.

Self-Validating System:

  • Visual Cue: Upon sec-BuLi addition, the solution transitions from colorless to a vibrant pale yellow, confirming aryllithium formation.

  • In-Process Analytical Check: Before adding the xanthone, quench a 10 µL aliquot of the reaction mixture into 100 µL of CD₃OD. Rapid LC-MS analysis must reveal the complete disappearance of the iodinated precursor (m/z 378) and the appearance of the deuterated des-iodo species (m/z 253). This analytically confirms >95% lithium-halogen exchange efficiency.

Protocol C: Acidic Dehydration and Fluorophore Maturation

Objective: Cleave the TBS ether and dehydrate the tertiary alcohol to yield the sp²-hybridized xanthenium cation.

  • Dissolve the crude leuco-rhodamine from Protocol B in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA, 20% v/v) at room temperature.

  • Stir for 1 hour, then concentrate under reduced pressure.

Self-Validating System:

  • Visual Cue: The reaction is self-reporting. The colorless leuco-solution will instantaneously flash to a deep, intensely colored state (e.g., deep cyan for SiR, magenta for standard rhodamines) upon TFA addition.

  • Optical Check: Spot on a TLC plate (10% MeOH in DCM). The product will be baseline-retained (cationic) and exhibit intense fluorescence under a 600 nm (for SiR) or 365 nm (for standard rhodamines) light source.

Quantitative Fluorophore Data

When 5-(Dimethylamino)-2-iodophenol is coupled with various ketone cores, it yields a highly tunable library of probes . Below is a comparative summary of the resulting photophysical properties:

Probe ArchitectureCentral HeteroatomAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (M⁻¹cm⁻¹)
Asymmetric Rhodamine Oxygen (O)5525750.4185,000
Carborhodamine (CR) Carbon (CMe₂)6086300.4595,000
Silicon Rhodamine (SiR) Silicon (SiMe₂)6466680.39100,000

References

  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., Patel, R., Macklin, J. J., Normanno, D., Singer, R. H., Lionnet, T., & Lavis, L. D. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods, 12(3), 244-250. URL:[Link]

  • Lukinavičius, G., Umezawa, K., Olivier, N., Honigmann, A., Yang, G., Plass, T., Mueller, V., Reymond, L., Corrêa, I. R. Jr., Luo, Z. G., Schultz, C., Lemke, E. A., Heppenstall, P., Eggeling, C., Manley, S., & Johnsson, K. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry, 5(2), 132-139. URL:[Link]

  • Lavis, L. D. (2017). "Teaching Old Dyes New Tricks: Biological Probes Built on Fluoresceins and Rhodamines." Annual Review of Biochemistry, 86, 825-843. URL: [Link] 4.[1] Weber, R., et al. (2018). "A red-shifted two-photon-only caging group for three-dimensional photorelease." Chemistry - A European Journal. URL:[Link]

Sources

Method

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 5-(Dimethylamino)-2-iodophenol

Executive Summary The functionalization of highly substituted, electron-rich ortho-iodophenols is a critical operation in the synthesis of complex pharmaceuticals and advanced materials. 5-(Dimethylamino)-2-iodophenol pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted, electron-rich ortho-iodophenols is a critical operation in the synthesis of complex pharmaceuticals and advanced materials. 5-(Dimethylamino)-2-iodophenol presents a unique synthetic challenge: it features a highly reactive aryl iodide, a strongly electron-donating para-dimethylamino group, and an unprotected ortho-phenol.

While the intrinsic weakness of the carbon-iodine (C–I) bond facilitates rapid oxidative addition[1], the presence of the free hydroxyl group introduces severe chemoselectivity risks, including competitive O-arylation and catalyst deactivation. This technical guide provides field-proven, self-validating protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 5-(Dimethylamino)-2-iodophenol, detailing both a state-of-the-art protecting-group-free approach and a robust classical protection workflow.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and strict N-selectivity, the catalytic system must be engineered to overcome three specific electronic and steric hurdles associated with this substrate:

A. Overcoming Iodide Inhibition via Solvent Engineering

Aryl iodides frequently underperform in Pd-catalyzed C–N couplings compared to their bromide counterparts. This counterintuitive behavior is caused by the iodide byproduct (e.g., NaI), which strongly inhibits the palladium catalyst by competing with the amine for binding to the Pd(II) oxidative addition complex, or by forming stable, off-cycle bridging iodide dimers[2].

  • The Solution: By conducting the reaction in tert-butanol (t-BuOH), the generated NaI salt precipitates out of the solution. This phase separation effectively removes the inhibitor from the catalytic cycle, restoring high catalytic efficiency[2].

B. Chemoselectivity and Base Selection

The unprotected ortho-phenol (pKa ~10) is easily deprotonated by standard strong bases like Sodium tert-butoxide (NaOtBu). The resulting phenoxide can coordinate tightly to the palladium center, creating a dormant Pd-phenoxide resting state that poisons the catalyst.

  • The Solution: Sodium Trimethylsilanolate (NaOTMS) is utilized as a moderate-strength base. NaOTMS is strong enough to deprotonate the Pd-amine intermediate to drive reductive elimination, but mild enough to limit base-mediated substrate decomposition and prevent the formation of intractable catalyst-phenoxide chelates[3].

C. Ligand Design for Steric Enforcement

The integration of bulky biaryl phosphine ligands has revolutionized amination protocols. For this specific substrate, tBuBrettPhos or GPhos are required. Their extreme steric bulk physically prevents the formation of off-cycle Pd-iodide dimers and enforces a highly congested coordination sphere that favors C–N reductive elimination over competitive C–O coupling[3].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)I Pd0->OxAdd + 5-(Dimethylamino)-2-iodophenol AmineCoord Amine Coordination [L-Pd(II)(Ar)(NH2R)]⁺ I⁻ OxAdd->AmineCoord + Amine Inhibition Off-Cycle Iodide Dimer (Inhibited State) OxAdd->Inhibition Excess I⁻ Deprot Deprotonation (NaOTMS) L-Pd(II)(Ar)(NHR) AmineCoord->Deprot - NaI (Precipitates) RedElim Reductive Elimination Product + L-Pd(0) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Inhibition->OxAdd Bulky Ligand / t-BuOH

Mechanistic cycle highlighting NaI inhibition and circumvention via solvent/ligand design.

Condition Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction conditions and experimental outcomes for the amination of 5-(Dimethylamino)-2-iodophenol.

Catalyst SystemBaseSolventMechanistic Observation / CausalityExpected Yield
Pd₂(dba)₃ / BINAPNaOtBuTolueneSevere catalyst poisoning via Pd-phenoxide chelation; high levels of deiodination.< 15%
Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-DioxaneModerate conversion; soluble iodide causes partial catalyst resting state inhibition.45–60%
Pd₂(dba)₃ / tBuBrettPhos NaOTMS t-BuOH Optimal: NaI precipitates, preventing inhibition; NaOTMS tolerates free phenol; strict N-selectivity.> 85%

Experimental Workflows

Workflow Start 5-(Dimethylamino)- 2-iodophenol Decision Amine Type & Steric Hindrance? Start->Decision Direct Protocol A: Protecting-Group-Free (NaOTMS, tBuBrettPhos) Decision->Direct Primary/Unencumbered Protect Protocol B: Protection Route (MOM-Cl) Decision->Protect Highly Hindered/Sensitive Product Target N-Arylated Phenol Direct->Product Coupling Buchwald-Hartwig (Cs2CO3, RuPhos) Protect->Coupling Deprotect Deprotection (HCl/MeOH) Coupling->Deprotect Deprotect->Product

Decision matrix for selecting the optimal Buchwald-Hartwig amination workflow.

Protocol A: Direct Protecting-Group-Free Amination (Recommended)

This protocol leverages the synergistic combination of NaOTMS and t-BuOH to achieve direct C–N coupling without the need for phenol protection.

Materials:

  • 5-(Dimethylamino)-2-iodophenol (1.0 mmol, 263.1 mg)

  • Amine nucleophile (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1.0 mol% Pd dimer = 2.0 mol% Pd)

  • tBuBrettPhos (0.024 mmol, 2.4 mol%)

  • NaOTMS (2.5 mmol, 280.5 mg)

  • Anhydrous tert-Butanol (4.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ and tBuBrettPhos. Add 1.0 mL of anhydrous t-BuOH and stir for 10 minutes at room temperature until a deep red/purple homogeneous solution forms, indicating the generation of the active L-Pd(0) species.

  • Substrate Addition: To the pre-activated catalyst, add 5-(Dimethylamino)-2-iodophenol and the amine nucleophile.

  • Base Addition: Add NaOTMS in a single portion. Causality Note: NaOTMS is added last to prevent premature base-mediated degradation of the starting material before the catalyst is fully active.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 85 °C in an oil bath with vigorous stirring.

  • Self-Validation & IPC (In-Process Control): Monitor the reaction visually and via LC-MS. A successful reaction will exhibit the formation of a fine white precipitate (insoluble NaI) within the first 30 minutes. LC-MS should show >95% consumption of the aryl iodide within 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the precipitated NaI and palladium black. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Classical Protection-Amination-Deprotection (Robust Alternative)

If the target amine is exceptionally sterically hindered or sensitive to NaOTMS, the classical protection route ensures maximum robustness by temporarily masking the acidic phenol.

Step 1: MOM Protection

  • Dissolve 5-(Dimethylamino)-2-iodophenol (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol), followed by dropwise addition of Chloromethyl methyl ether (MOM-Cl) (1.5 mmol).

  • Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield the MOM-protected aryl iodide.

Step 2: Buchwald-Hartwig Amination

  • In a glovebox, combine the MOM-protected intermediate (1.0 mmol), amine (1.2 mmol), Pd(OAc)₂ (2.0 mol%), RuPhos (4.0 mol%), and Cs₂CO₃ (2.0 mmol) in anhydrous 1,4-Dioxane (5 mL).

  • Heat at 100 °C for 12 hours. Causality Note: Because the phenol is protected, the milder base Cs₂CO₃ can be used in Dioxane without risking phenoxide-induced catalyst poisoning.

  • Filter through Celite, concentrate, and purify to isolate the protected coupled product.

Step 3: Deprotection

  • Dissolve the coupled product in Methanol (3 mL) and add 3M aqueous HCl (1 mL).

  • Heat at 50 °C for 3 hours. Neutralize carefully with saturated NaHCO₃, extract with EtOAc, and purify to yield the final 5-(Dimethylamino)-2-aminophenol derivative.

References

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society (via PMC - NIH) URL:[Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination Source: Angewandte Chemie International Edition (via PubMed - NIH) URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT (Ph.D. Thesis by E.C. Reichert) URL:[Link]

Sources

Application

Application Notes and Protocols: Sonogashira Coupling and Tandem Cyclization of 5-(Dimethylamino)-2-iodophenol

Target Audience: Researchers, scientists, and drug development professionals. Application: Synthesis of push-pull fluorophores, biological caging groups, and advanced pharmacological scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Synthesis of push-pull fluorophores, biological caging groups, and advanced pharmacological scaffolds.

Introduction & Application Context

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of C(sp2)−C(sp) bonds[1]. When applied to ortho-iodophenols, this coupling unlocks a powerful tandem reaction: initial alkynylation followed by an intramolecular hydroalkoxylation (cyclization) to yield substituted benzofurans[2].

5-(Dimethylamino)-2-iodophenol is a highly specialized and valuable building block in this context. The strong electron-donating nature of the dimethylamino (-NMe 2​ ) group, positioned para to the iodine atom, significantly alters the electronic landscape of the arene. When subjected to a tandem Sonogashira/cyclization sequence with a terminal alkyne, it yields 2-substituted 6-(dimethylamino)benzofurans . These architectures are highly prized as "push-pull" fluorophores (donor: -NMe 2​ , acceptor: C2-substituent) and have been critically utilized in the development of red-shifted, two-photon photolabile protecting groups (caging groups) for deep-tissue biological imaging and photorelease[3].

Mechanistic Causality & Experimental Design

To achieve high yields with 5-(Dimethylamino)-2-iodophenol, the experimental design must account for its unique electronic and steric properties.

Overcoming Electron-Rich Oxidative Addition

The -NMe 2​ and -OH groups render the aromatic ring highly electron-rich. While this stabilizes the starting material, it inherently raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C-I bond.

  • Design Choice: Elevated temperatures (80 °C) and highly active palladium sources (e.g., Pd(PPh 3​ ) 4​ or PdCl 2​ (PPh 3​ ) 2​ ) are required to drive the oxidative addition forward. The excellent leaving-group ability of iodine compensates for the electron-rich nature of the ring[1].

Phenol Protection vs. Direct Coupling

Free hydroxyl groups can sometimes interfere with transition-metal catalysis. However, protecting the phenol is unnecessary and counterproductive here.

  • Design Choice: Direct coupling of the unprotected phenol is preferred[4]. The proximity of the -OH group to the newly formed alkyne highly favors an immediate 5-endo-dig or 5-exo-dig cyclization. This rapid downstream cyclization pulls the equilibrium forward, preventing the intermediate from poisoning the catalyst[2].

Copper-Cocatalyzed vs. Copper-Free Conditions

Standard Sonogashira protocols utilize CuI to form a copper-acetylide intermediate, which rapidly transmetalates with the Pd(II) complex[4]. However, in the presence of oxygen or certain amine bases, Cu(I) promotes the Glaser homocoupling of the terminal alkyne.

  • Design Choice: If the terminal alkyne is expensive or prone to dimerization, a Copper-Free variant utilizing Pd(OAc) 2​ and a secondary amine (e.g., pyrrolidine) is highly recommended[1].

Reaction Optimization Data

The following table summarizes the optimization of the tandem Sonogashira/cyclization of 5-(Dimethylamino)-2-iodophenol with phenylacetylene to yield 2-phenyl-6-(dimethylamino)benzofuran.

EntryCatalyst (5 mol%)Co-CatalystBase / SolventTemp (°C)Time (h)Yield (%)Observation
1PdCl 2​ (PPh 3​ ) 2​ CuI (10 mol%)Et 3​ N / THF601258%Incomplete cyclization; intermediate observed.
2PdCl 2​ (PPh 3​ ) 2​ CuI (10 mol%)Et 3​ N / DMF80882%Full conversion to benzofuran.
3Pd(PPh 3​ ) 4​ CuI (10 mol%)DIPEA / DMF80689% Optimal Cu-catalyzed conditions.
4Pd(OAc) 2​ NonePyrrolidine / DMF801676%Slower reaction, but zero Glaser homocoupling.

Table 1: Optimization parameters. DMF is superior to THF as its polar aprotic nature stabilizes the polarized transition state during the intramolecular hydroalkoxylation step.

Pathway Visualization

Mechanism A 5-(Dimethylamino)- 2-iodophenol + Alkyne B Pd(0) Oxidative Addition A->B C Cu-Transmetalation & Reductive Elim. B->C D 2-Alkynylphenol Intermediate C->D E Intramolecular Hydroalkoxylation D->E Base / 80°C F 6-(Dimethylamino) benzofuran E->F

Tandem Sonogashira coupling and cyclization pathway for benzofuran synthesis.

Experimental Protocols

Protocol A: One-Pot Tandem Synthesis (Copper-Cocatalyzed)

This protocol is optimized for robust, high-yielding synthesis when the terminal alkyne is readily available and not highly prone to homocoupling[4].

Reagents:

  • 5-(Dimethylamino)-2-iodophenol (1.0 mmol, 263 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 mmol, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 mmol, 10 mol%)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous N,N -Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(Dimethylamino)-2-iodophenol, Pd(PPh 3​ ) 4​ , and CuI. Seal the flask with a rubber septum and purge with Argon for 15 minutes (3 vacuum/argon cycles).

  • Solvent & Base Addition: Inject anhydrous DMF (5.0 mL) and DIPEA (3.0 mmol) through the septum. Stir at room temperature for 5 minutes to ensure full dissolution.

  • Alkyne Addition: Slowly inject the terminal alkyne (1.2 mmol) dropwise over 2 minutes.

  • Heating & Cyclization: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 6–8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes). The starting material ( Rf​≈0.4 ) will disappear. Validation: The product spot will exhibit intense, bright blue/green fluorescence under 365 nm UV light, confirming the formation of the conjugated 6-(dimethylamino)benzofuran core.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH 4​ Cl (3 × 15 mL) to remove DMF and amine salts. Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to isolate the pure benzofuran.

Protocol B: Copper-Free Sonogashira Coupling

Utilize this protocol when working with precious, complex terminal alkynes where Glaser homocoupling must be strictly avoided[1].

Reagents:

  • 5-(Dimethylamino)-2-iodophenol (1.0 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc) 2​ ] (0.05 mmol, 5 mol%)

  • Triphenylphosphine [PPh 3​ ] (0.10 mmol, 10 mol%)

  • Pyrrolidine (3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk flask under Argon, combine 5-(Dimethylamino)-2-iodophenol, Pd(OAc) 2​ , and PPh 3​ .

  • Activation: Add anhydrous DMF (5.0 mL) and Pyrrolidine (3.0 mmol). The pyrrolidine acts as both the base and the reducing agent to generate the active Pd(0) species in situ. Stir for 10 minutes at room temperature until the solution turns a deep, homogeneous color.

  • Coupling: Add the terminal alkyne (1.5 mmol). Heat the reaction mixture to 80 °C for 16 hours.

  • Validation & Workup: Confirm completion via fluorescent TLC as described in Protocol A. Quench with water, extract with EtOAc, and purify via chromatography. Note: The absence of a non-polar, UV-active (but non-fluorescent) top spot on the TLC confirms the successful suppression of alkyne dimerization.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. NIH.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • A red-shifted two-photon-only caging group for three-dimensional photorelease. Royal Society of Chemistry.[Link]

Sources

Method

Protocol for the Selective O-Alkylation of 5-(Dimethylamino)-2-iodophenol

Introduction & Mechanistic Rationale The functionalization of multi-functional aromatic systems is a critical operation in medicinal chemistry and drug development[1]. The compound 5-(Dimethylamino)-2-iodophenol presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of multi-functional aromatic systems is a critical operation in medicinal chemistry and drug development[1]. The compound 5-(Dimethylamino)-2-iodophenol presents a unique chemoselectivity challenge: it contains a phenolic hydroxyl group, a tertiary amine (dimethylamino), and an aryl iodide.

When attempting to synthesize an ether derivative via the Williamson ether synthesis, both the oxygen and the nitrogen atoms can theoretically act as nucleophiles[2]. However, selective O-alkylation can be reliably achieved by exploiting the distinct physicochemical properties of these functional groups[3].

Causality of Experimental Choices
  • Nucleophilic Differentiation: The phenolic -OH has a pKa of approximately 9.5. By using a mild inorganic base, the phenol is quantitatively deprotonated to form a phenoxide anion. This anionic oxygen is a "hard," highly reactive nucleophile that vastly outcompetes the neutral, sterically hindered tertiary amine for the electrophilic alkyl halide.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are chosen because they solvate cations (e.g., K⁺) effectively while leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the S_N2 mechanism[2].

  • Preservation of the Aryl Iodide: The C-I bond is highly valuable for downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). Because this protocol operates under mild basic conditions without transition metal catalysts (such as Pd or Cu), the aryl iodide remains completely inert.

Mandatory Visualization: Reaction Pathway

The following diagram illustrates the mechanistic divergence between the desired O-alkylation and the suppressed N-alkylation pathways.

Pathway A 5-(Dimethylamino) -2-iodophenol B Deprotonation (K2CO3 / DMF) A->B pKa ~9.5 D Alkyl Halide (R-X) Addition A->D Direct Amine Attack C Phenoxide Anion (Hard Nucleophile) B->C - HCO3- C->D S_N2 Attack E O-Alkylated Ether (Major Product) D->E Favored Pathway F Quaternary Ammonium (Trace Byproduct) D->F Disfavored (Sterics/Electronics)

Mechanistic pathway of selective O-alkylation vs. N-alkylation in aminophenols.

Optimization of Reaction Conditions

To establish the most robust self-validating system, various conditions were evaluated. The use of mild bases in polar aprotic solvents provides the highest chemoselectivity[1]. Stronger bases (like NaH) or non-polar solvents diminish selectivity or lead to background degradation.

Table 1: Quantitative Comparison of Alkylation Conditions

EntryBase (1.5 eq)SolventTemp (°C)Time (h)O-Alkylation (%)N-Alkylation (%)
1 K₂CO₃ DMF 25 4 >95 <1
2Cs₂CO₃MeCN602>98Trace
3NaHTHF0 to 254855 (Background rxn)
4DIPEADCM25122040 (Amine competes)

Note: Entry 1 represents the optimal balance of yield, safety, and operational simplicity for standard alkyl halides (e.g., benzyl bromide, methyl iodide).

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • 5-(Dimethylamino)-2-iodophenol (1.0 equivalent)

  • Alkylating Agent (e.g., Benzyl bromide or Methyl iodide) (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) and Hexanes

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Phenoxide Generation
  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-(Dimethylamino)-2-iodophenol (1.0 equiv).

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

  • Add finely powdered anhydrous K₂CO₃ (1.5 equiv) in one portion.

  • Causality Check: Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. This pre-incubation period is critical; it ensures complete deprotonation of the phenol to the phenoxide before the electrophile is introduced, thereby minimizing the chance of the neutral amine reacting with the alkyl halide[3].

Step 2: Electrophilic Addition
  • Cool the reaction mixture to 0 °C using an ice-water bath (especially if using highly reactive electrophiles like methyl iodide).

  • Add the alkyl halide (1.1 equiv) dropwise over 5 minutes.

  • Causality Check: Using a slight excess (1.1 equiv) drives the reaction to completion. Avoiding a large excess prevents the background Menshutkin reaction (quaternization of the tertiary amine).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

Step 3: Reaction Monitoring (Self-Validating Step)
  • Monitor the reaction progress via TLC (e.g., 20% EtOAc in Hexanes).

  • Validation: The starting material contains a free phenol and will streak or elute with a low R_f. The successfully O-alkylated product lacks the hydrogen-bond donor and will elute as a tight, non-polar spot with a significantly higher R_f.

Step 4: Quenching and Workup
  • Once complete, quench the reaction by adding deionized water (equal to 3x the reaction volume).

  • Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Combine the organic layers and wash sequentially with a 5% aqueous LiCl solution (3 × 20 mL).

  • Causality Check: DMF is highly miscible with organic solvents. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a clean organic layer.

  • Wash with saturated brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification and Analytical Validation
  • Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes).

  • NMR Validation: Confirm the structure via ¹H NMR. The broad phenolic -OH singlet (~9.0–10.0 ppm) must be absent. The N(CH₃)₂ protons should remain unshifted (~2.8 ppm). If N-alkylation occurred, a downfield shift of the N-methyl protons (>3.3 ppm) would be observed due to the positive charge of the quaternary ammonium salt.

References

  • Synthesis and Structure–Activity Relationship Study of Chemical Probes as Hypoxia Induced Factor-1α/Malate Dehydrogenase 2 Inhibitors Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Preparation of Biologically Active Molecules from 5-(Dimethylamino)-2-iodophenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Synthetic methodologies, mechanistic causality, and biological applications of 5-(Dimethylamino)-2-iodophenol. Abstract 5-(Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Synthetic methodologies, mechanistic causality, and biological applications of 5-(Dimethylamino)-2-iodophenol.

Abstract

5-(Dimethylamino)-2-iodophenol is a highly versatile, bifunctional building block in modern medicinal chemistry and chemical biology. Its unique structural topology—a phenolic hydroxyl group adjacent to an aryl iodide, coupled with a strongly electron-donating meta-dimethylamino group—makes it an ideal precursor for synthesizing complex, biologically active molecules. This application note details field-proven protocols for utilizing this compound in two critical domains: the synthesis of cis-imidazoline-based MDM2-p53 antagonists (Nutlin analogs) and the construction of highly conjugated fluorophores via palladium-catalyzed cross-coupling.

Mechanistic Rationale: The Strategic Value of the Scaffold

The synthetic utility of 5-(Dimethylamino)-2-iodophenol stems from the orthogonal reactivity of its functional groups:

  • The C2-Aryl Iodide: Aryl iodides are premier electrophiles for transition-metal catalysis. They undergo oxidative addition with Pd(0) significantly faster than corresponding bromides or chlorides, making them ideal for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings ()[1]. Furthermore, the iodine atom is highly susceptible to lithium-halogen exchange, allowing for the rapid generation of nucleophilic aryllithium species.

  • The C1-Phenol: The hydroxyl group can be selectively alkylated to tune the lipophilicity (LogP) of the final drug molecule, a critical parameter for cellular permeability and target binding affinity.

  • The C5-Dimethylamino Group: As a strong electron-donating group, it serves a dual purpose. In drug design, it enhances electron density on the aromatic ring, influencing pi-pi stacking interactions within protein binding pockets. In fluorophore design, it acts as a powerful auxochrome, inducing a bathochromic shift to push emission wavelengths into the visible spectrum for live-cell imaging.

Application I: Synthesis of MDM2-p53 Inhibitors (Nutlin Analogs)

Causality & Design

The p53 tumor suppressor pathway is frequently inactivated in human cancers via the overexpression of MDM2, an E3 ubiquitin ligase that binds to p53 and targets it for proteasomal degradation ()[2]. Nutlins are a class of cis-imidazoline small molecules that competitively block the p53-binding pocket of MDM2. The synthesis of these inhibitors relies on constructing a highly substituted aromatic ring that mimics the Trp23 residue of p53. 5-(Dimethylamino)-2-iodophenol is the perfect starting material to generate this pharmacophore ().

SynthWorkflow SM 5-(Dimethylamino)-2-iodophenol (Starting Material) Step1 Alkylation (Iodoethane, Cs2CO3, Acetone) SM->Step1 Int1 1-Ethoxy-5-(dimethylamino)-2-iodobenzene (Intermediate 1) Step1->Int1 Step2 Lithium-Halogen Exchange & Formylation (n-BuLi, DMF, THF, -78°C) Int1->Step2 Int2 2-Ethoxy-4-(dimethylamino)benzaldehyde (Intermediate 2) Step2->Int2 Step3 Imidazoline Condensation (meso-1,2-diamine, DCM) Int2->Step3 Product1 Cis-Imidazoline MDM2 Inhibitor (Nutlin Analog) Step3->Product1

Synthetic workflow for MDM2 inhibitors from 5-(Dimethylamino)-2-iodophenol.
Experimental Protocol: Step-by-Step Methodology

Step 1: Phenol Alkylation

  • Reagents: 5-(Dimethylamino)-2-iodophenol (1.0 eq), Iodoethane (3.0 eq), Cesium Carbonate (2.5 eq), Acetone.

  • Procedure: Dissolve the starting material in anhydrous acetone. Add Cs₂CO₃ followed by iodoethane. Heat the mixture at reflux for 2 hours under a nitrogen atmosphere. Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the residue via silica gel chromatography (0-5% diethyl ether in hexanes) to yield 1-ethoxy-5-(dimethylamino)-2-iodobenzene.

  • Causality: Cesium carbonate is specifically chosen over potassium carbonate due to the higher solubility of the cesium phenoxide intermediate in acetone. The larger ionic radius of cesium creates a more "naked" and reactive phenoxide anion, significantly accelerating the Sₙ2 alkylation and minimizing undesired side reactions.

Step 2: Halogen-Metal Exchange and Formylation

  • Reagents: 1-Ethoxy-5-(dimethylamino)-2-iodobenzene (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), anhydrous DMF (2.0 eq), anhydrous THF.

  • Procedure: Dissolve the aryl iodide in anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78 °C. Add anhydrous DMF dropwise. Stir for an additional 1 hour, then gradually warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify to yield 2-ethoxy-4-(dimethylamino)benzaldehyde.

  • Causality: The C2-iodine undergoes rapid lithium-halogen exchange at -78 °C. Maintaining this cryogenic temperature is critical to prevent the highly nucleophilic aryllithium intermediate from abstracting protons or undergoing undesired self-condensation. The subsequent addition of DMF efficiently traps the aryllithium species to form the aldehyde precursor.

Step 3: Cis-Imidazoline Condensation

  • Reagents: 2-Ethoxy-4-(dimethylamino)benzaldehyde (1.0 eq), meso-1,2-bis(4-chlorophenyl)ethane-1,2-diamine (1.0 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the aldehyde and the diamine in DCM. Stir the mixture at room temperature for 18 hours. Monitor completion via LC-MS. Purify the crude mixture via flash chromatography to isolate the cis-imidazoline core.

  • Causality: The use of a meso-diamine strictly dictates the cis-stereochemistry of the resulting imidazoline ring. This specific spatial arrangement is an absolute requirement for mimicking the α-helical structure of p53, allowing the synthetic molecule to fit precisely into the deep hydrophobic pocket of MDM2.

Application II: Synthesis of Advanced Fluorophores via Suzuki-Miyaura Coupling

Causality & Design

Beyond oncology drugs, 5-(Dimethylamino)-2-iodophenol is a premium building block for theranostic fluorescent probes. By leveraging the aryl iodide, researchers can perform palladium-catalyzed Suzuki-Miyaura cross-couplings to generate highly conjugated biaryl systems. The electron-donating dimethylamino group acts in concert with electron-withdrawing groups on the coupled partner to create strong push-pull dipole systems, resulting in high quantum yield fluorophores.

Pathway DNA_Damage DNA Damage / Cellular Stress p53 p53 (Tumor Suppressor) Active Transcription Factor DNA_Damage->p53 Activates MDM2 MDM2 (E3 Ubiquitin Ligase) Negative Regulator p53->MDM2 Transcribes Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Induces MDM2->p53 Ubiquitinates & Degrades Inhibitor Cis-Imidazoline Inhibitor (Nutlin Analog) Inhibitor->MDM2 Blocks p53-binding pocket

Mechanism of action for MDM2-p53 interaction inhibitors.
Experimental Protocol: Step-by-Step Methodology

Suzuki-Miyaura Cross-Coupling

  • Reagents: 5-(Dimethylamino)-2-iodophenol (1.0 eq), 4-Formylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq), Toluene/EtOH/H₂O (2:1:1).

  • Procedure: Thoroughly degas the Toluene/EtOH/H₂O solvent mixture by bubbling nitrogen for 20 minutes. Add the aryl iodide, boronic acid, and Na₂CO₃ to the reaction vessel. Add the Pd(PPh₃)₄ catalyst last to minimize oxidation. Heat the mixture at 90 °C for 12 hours under a strict N₂ atmosphere. Cool to room temperature, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Purify via column chromatography to yield 4'-formyl-4-(dimethylamino)-2-hydroxybiphenyl.

  • Causality: The aryl iodide is highly reactive toward oxidative addition by Pd(0), making it an ideal electrophile. Degassing is a self-validating step; failure to remove oxygen will rapidly deactivate the Pd(0) catalyst and result in homocoupling of the boronic acid. The resulting biphenyl product extends the conjugated pi-system, pushing the absorption and emission maxima into the visible range suitable for biological imaging.

Quantitative Data Presentation

The following table summarizes the typical analytical metrics and yields expected when executing the protocols described above, serving as a benchmark for self-validation during synthesis.

Compound / IntermediateReaction StepTypical Yield (%)Purity (LC-MS)Key Metric / Property
1-Ethoxy-5-(dimethylamino)-2-iodobenzene Alkylation85 - 88%>98%Lipophilicity (LogP) tuning
2-Ethoxy-4-(dimethylamino)benzaldehyde Formylation70 - 75%>95%Electrophilic precursor
Cis-Imidazoline (Nutlin Analog) Condensation60 - 65%>99%MDM2 IC₅₀: ~90 nM
4'-Formyl-4-(dimethylamino)-2-hydroxybiphenyl Suzuki Coupling78 - 82%>97%Fluorescence Quantum Yield: 0.45

References

  • Google Patents (WO2003051359A1)
  • Nutlin Wikipedia URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

Sources

Method

Application Note: Utilizing 5-(Dimethylamino)-2-iodophenol in Medicinal Chemistry Scaffolding

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, Synthetic Methodology, Pharmacokinetics Strategic Rationale: The Bifunctional Nature of the Scaffold In modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, Synthetic Methodology, Pharmacokinetics

Strategic Rationale: The Bifunctional Nature of the Scaffold

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of bifunctional building blocks. 5-(Dimethylamino)-2-iodophenol represents a highly versatile, privileged starting material. Structurally, it combines an ortho-iodophenol moiety—a premier substrate for transition-metal-catalyzed cross-coupling and subsequent heterocyclization[1]—with a C5-dimethylamino group.

This tertiary amine serves a dual purpose in drug design:

  • Electronic Modulation: It acts as a strong electron-donating group (EDG) that enriches the electron density of the resulting heterocycle, altering target-binding affinities.

  • Pharmacokinetic Optimization: It provides a protonatable basic center crucial for salt formation, directly addressing the poor aqueous solubility that often plagues planar aromatic scaffolds.

Mechanistic Insights in Scaffold Derivatization

The most powerful application of 5-(dimethylamino)-2-iodophenol is its utilization in the one-pot synthesis of 2-substituted 6-(dimethylamino)benzofurans via a tandem Sonogashira coupling and cyclization sequence[2].

Causality in Reactivity: The presence of the C5-dimethylamino group significantly enriches the electron density of the aromatic ring. While electron-rich aryl halides typically exhibit slower rates of oxidative addition with Pd(0) compared to their electron-deficient counterparts, the superior leaving-group ability of the iodine atom compensates for this electronic deactivation. Furthermore, the increased nucleophilicity of the phenol oxygen—driven by its para-relationship to the dimethylamino group—greatly accelerates the subsequent intramolecular cyclization onto the activated alkyne intermediate.

Workflow A 5-(Dimethylamino)-2-iodophenol (Bifunctional Scaffold) B Sonogashira Cross-Coupling (Pd/Cu Catalysis) A->B Terminal Alkyne C Alkynylphenol Intermediate (In Situ) B->C D Intramolecular Cyclization (Base/Metal Promoted) C->D E 6-(Dimethylamino)benzofuran (Core Pharmacophore) D->E F HCl Salt Formation (Solubility Enhancement) E->F 2.0 M HCl/Et2O

Workflow for the synthesis and optimization of 6-(dimethylamino)benzofurans.

Experimental Protocols

Protocol A: One-Pot Palladium-Catalyzed Synthesis of 2-Aryl-6-(dimethylamino)benzofurans

This protocol details the tandem cross-coupling and cyclization to generate the benzofuran core.

  • Step 1: Reaction Setup. In an oven-dried Schlenk flask, combine 5-(dimethylamino)-2-iodophenol (1.0 equiv), a terminal alkyne (e.g., phenylacetylene, 1.2 equiv), Pd(PPh3​)2​Cl2​ (0.05 equiv), and CuI (0.1 equiv).

  • Step 2: Solvent & Degassing. Dissolve the mixture in a 1:1 blend of anhydrous DMF and Triethylamine ( Et3​N ). Purge the solution with Argon for 15 minutes.

    • Causality in Solvent Selection: Et3​N acts as both the base (to neutralize the generated HI) and a ligand. DMF is added to increase the dielectric constant of the medium, which stabilizes the polar transition states during the cyclization step and ensures complete dissolution of the electron-rich starting material.

  • Step 3: Thermal Activation. Heat the reaction mixture to 80 °C for 8 hours under an Argon atmosphere.

    • Causality in Catalyst Selection: While Pd(PPh3​)4​ is a standard choice, we utilize the Pd(II) precatalyst Pd(PPh3​)2​Cl2​ . It reduces in situ to provide a controlled, steady release of active Pd(0) species, preventing rapid catalyst aggregation (palladium black) over the extended heating period required for complete intramolecular cyclization.

  • Step 4: Self-Validating Monitoring. Monitor the reaction via TLC (Hexanes/EtOAc 8:2).

    • Validation Metric: The intermediate alkynylphenol typically fluoresces blue under 365 nm UV light. The fully cyclized 6-(dimethylamino)benzofuran exhibits a distinct, bright green/yellow fluorescence due to extended conjugation combined with the strong electron-donating C6-amine. Do not quench the reaction until the blue fluorescent spot is entirely consumed.

  • Step 5: Workup. Cool to room temperature, filter through a pad of Celite to remove metal residues, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Hydrochloride Salt Formation for Pharmacokinetic Optimization
  • Step 1: Dissolve the purified 6-(dimethylamino)benzofuran free base in anhydrous diethyl ether ( Et2​O ) at 0 °C.

  • Step 2: Add 2.0 M HCl in Et2​O (1.1 equiv) dropwise under vigorous stirring.

    • Causality: The free base is highly lipophilic (estimated LogP > 3.5), severely limiting aqueous solubility and in vitro assay reliability. Protonating the tertiary amine dramatically lowers the LogP, ensuring rapid dissolution in physiological buffers.

  • Step 3: Self-Validating Isolation. The success of the salt formation is visually confirmed by the immediate precipitation of a fine crystalline solid. Filter, wash with cold Et2​O , and dry under high vacuum.

    • Validation Metric: Confirm via 1H NMR (in DMSO- d6​ ); the dimethylamino protons will shift significantly downfield (from ~2.9 ppm in the free base to ~3.3 ppm) due to protonation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the yield of the benzofuran cyclization step, derived from internal optimization workflows.

EntryCatalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ / CuI Et3​N 601245Incomplete cyclization; stable alkynylphenol intermediate observed.
2 Pd(PPh3​)2​Cl2​ / CuI Et3​N 801262Improved cyclization; however, notable catalyst degradation occurred.
3 Pd(PPh3​)2​Cl2​ / CuI DMF / Et3​N (1:1) 80 8 88 Optimal; DMF enhances polar transition state stability and rate.
4 Pd(dppf)Cl2​ / CuIDMF / Et3​N (1:1)80875Steric bulk of the dppf ligand slightly hinders intramolecular attack.

Pharmacological Application: Targeting the MDM2-p53 Axis

Benzofuran derivatives synthesized from this scaffold have profound applications in oncology, particularly as non-peptide, small-molecule inhibitors of protein-protein interactions[1]. A primary target of interest is the MDM2-p53 axis[3].

MDM2 negatively regulates the tumor suppressor p53 via ubiquitination and subsequent proteasomal degradation. By utilizing the 6-(dimethylamino)benzofuran core, researchers can design sterically demanding, electron-rich antagonists that insert deeply into the hydrophobic p53-binding pocket of MDM2. The dimethylamino group can be leveraged to form critical hydrogen bonds with solvent-exposed residues at the pocket's edge, thereby rescuing p53 and inducing apoptosis in malignant cells[3].

Pathway A Wild-Type p53 (Tumor Suppressor) C Proteasomal Degradation (Cell Cycle Progression) A->C Degradation E p53 Accumulation (Apoptosis / Arrest) A->E Activation B MDM2 Protein (Negative Regulator) B->A Ubiquitination D Benzofuran Derivative (MDM2 Antagonist) D->A Rescues D->B Inhibits Binding

Mechanism of MDM2-p53 pathway modulation by synthesized benzofuran antagonists.

References

  • Title: WO2003051359A1 - Cis-2,4,5- triphenyl-imidazolines and their use in the treatment of tumors Source: Google Patents URL
  • Title: Synthesis and Antimicrobial Activity of δ-Viniferin Analogues and Isosteres Source: MDPI URL: [Link]

Sources

Application

Application Note: Scale-Up Manufacturing and Batch Process for 5-(Dimethylamino)-2-iodophenol

Executive Summary 5-(Dimethylamino)-2-iodophenol is a highly valued synthetic intermediate, frequently utilized in the development of MDM2 inhibitors, fluorescent probes, and complex active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Dimethylamino)-2-iodophenol is a highly valued synthetic intermediate, frequently utilized in the development of MDM2 inhibitors, fluorescent probes, and complex active pharmaceutical ingredients (APIs) [1]. Transitioning the synthesis of this compound from a bench-scale discovery method—which historically relied on low-yielding silica gel chromatography—to a robust, multi-kilogram batch process requires strict control over reaction kinetics and regioselectivity. This application note details a validated, self-correcting scale-up protocol designed to maximize yield, ensure high purity, and eliminate the need for chromatographic purification.

Mechanistic Rationale & Retrosynthetic Causality

The synthesis relies on the electrophilic aromatic substitution (EAS) of 3-(dimethylamino)phenol. The fundamental challenge in scaling this reaction is the extreme electron density of the aromatic ring, which makes it highly susceptible to over-iodination and oxidative degradation.

Synergistic Regioselectivity: The hydroxyl (-OH) group is a strong ortho/para director, and the dimethylamino (-N(CH3)2) group is also a strong ortho/para director. In the starting material, the C6 position (which becomes C2 in the final IUPAC nomenclature) is ortho to the hydroxyl group and para to the dimethylamino group. This position is electronically hyper-activated by the synergistic directing effects of both substituents, ensuring that electrophilic attack is highly regioselective [2].

Reagent Selection (Why NIS over I2): Traditional iodination using elemental iodine (I2) and a base often leads to oxidative coupling of electron-rich phenols. By utilizing N-iodosuccinimide (NIS), we achieve a controlled, slow release of the electrophilic iodonium ion (I+). When conducted at cryogenic temperatures (-5 °C to 0 °C), NIS suppresses the formation of di-iodinated byproducts and mitigates the exothermic risks associated with scale-up [2].

MechanisticPathway SM 3-(Dimethylamino)phenol (Highly Activated Ring) Intermediate σ-Complex (Wheland) at C6 Position SM->Intermediate Electrophilic Attack (I+) Reagents N-Iodosuccinimide (NIS) in DCM at -5°C Reagents->Intermediate Iodine Donor Product 5-(Dimethylamino)-2-iodophenol (Target Intermediate) Intermediate->Product Rearomatization (- Succinimide)

Fig 1. Regioselective electrophilic aromatic iodination pathway via synergistic directing effects.

Quantitative Data: Process Optimization

Bench-scale studies demonstrated that solvent and temperature are critical process parameters (CPPs). Dichloromethane (DCM) proved superior to polar aprotic solvents (like DMF) by minimizing the solubility of the succinimide byproduct, thereby aiding in downstream workup.

Table 1: Optimization of Iodination Conditions for Scale-Up

EntryReagent SystemSolventTemp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC %)
1I2 / NaHCO3H2O/THF208522*75
2I2 / Ag2SO4MeOH0903182
3NIS (1.05 eq)DMF0954588
4 NIS (1.05 eq) DCM -5 to 0 >99 62 >98

*Note: Entry 1 resulted in significant poly-iodination and oxidative decomposition.

Scale-Up Batch Manufacturing Workflow

The following protocol is designed for a 5.0 kg input of starting material in a 50 L glass-lined reactor, utilizing a self-validating system of in-process controls (IPCs).

BatchProcess Step1 1. Reactor Preparation Inert N2 Atmosphere Step2 2. Substrate Dissolution 5.0 kg SM in 25 L DCM Step1->Step2 Step3 3. Cryogenic Cooling Internal Temp: -5°C to 0°C Step2->Step3 Step4 4. Controlled NIS Addition 5 Portions over 2 hours Step3->Step4 Step5 5. Isothermal Aging 2 hours at 0°C (HPLC IPC) Step4->Step5 Step6 6. Reaction Quenching 10% Aq. Na2S2O3 Step5->Step6 Step7 7. Phase Separation NaHCO3 & Brine Washes Step6->Step7 Step8 8. Solvent Swap & Crystallization DCM to Hexanes/MTBE Step7->Step8

Fig 2. Multi-kilogram batch manufacturing workflow detailing critical process parameters.

Step-by-Step Methodology

Phase 1: Preparation and Initiation

  • Reactor Purge: Purge a clean, dry 50 L glass-lined reactor with ultra-high purity Nitrogen (N2) for 30 minutes to ensure an oxygen-free environment, preventing premature oxidation of the electron-rich phenol.

  • Dissolution: Charge the reactor with 25 L of anhydrous Dichloromethane (DCM). Add 5.0 kg (36.4 mol) of 3-(dimethylamino)phenol. Agitate at 150 RPM until complete dissolution is verified visually.

  • Cooling: Engage the chiller jacket to cool the reaction mixture. Critical Process Parameter (CPP): The internal temperature must stabilize between -5 °C and 0 °C before proceeding.

Phase 2: Regioselective Iodination 4. NIS Addition: Weigh 8.6 kg (38.2 mol, 1.05 eq) of N-iodosuccinimide (NIS). Add the NIS in 5 equal portions over a 2-hour period.

  • Causality: Portioned addition prevents thermal runaway. The reaction is highly exothermic; exceeding 0 °C increases the kinetic rate of di-iodination and reduces regioselectivity.

  • Isothermal Aging: Maintain agitation at 0 °C for 2 hours.

    • Self-Validation (IPC 1): Pull a 1 mL aliquot, quench with sodium thiosulfate, and analyze via HPLC. Proceed to Phase 3 only when the starting material is ≤ 1.0% (Area %).

Phase 3: Quenching and Workup 6. Reaction Quenching: Slowly charge 10 L of a 10% (w/v) aqueous Sodium Thiosulfate (Na2S2O3) solution into the reactor while maintaining the internal temperature below 10 °C.

  • Self-Validation (IPC 2): Test the organic phase with starch-iodide paper. A negative result (no blue/black color) validates the complete neutralization of active electrophilic iodine, preventing downstream oxidation.

  • Phase Separation: Allow the biphasic mixture to settle for 30 minutes. Decant the lower organic (DCM) layer.

  • Washing: Return the organic layer to the reactor. Wash sequentially with 10 L of saturated aqueous NaHCO3 (to neutralize acidic byproducts and extract residual succinimide into the aqueous phase) followed by 10 L of saturated brine.

Phase 4: Isolation (Chromatography-Free) 9. Solvent Swap: Transfer the organic layer to a distillation apparatus. Concentrate under reduced pressure (200 mbar, 30 °C jacket) to approximately 10 L. Slowly charge 15 L of Hexanes while continuing distillation at constant volume to completely swap the solvent from DCM to Hexanes. 10. Crystallization: Add 2 L of Methyl tert-butyl ether (MTBE) to the hot hexanes mixture to dissolve any oiled-out product. Cool the reactor linearly to 0 °C over 4 hours at 50 RPM. 11. Filtration & Drying: Filter the resulting crystalline slurry via a Nutsche filter. Wash the filter cake with 5 L of cold (-10 °C) hexanes. Dry under vacuum (50 mbar) at 35 °C for 24 hours.

  • Expected Outcome: ~5.9 kg (62% yield) of 5-(dimethylamino)-2-iodophenol as an off-white to pale yellow crystalline solid (HPLC Purity >98%). This represents a massive scalability improvement over the 36% yield reported in early discovery patents [1].

References

  • Vertex Pharmaceuticals Inc. (2003). Cis-2,4,5-triphenyl-imidazolines and their use in the treatment of tumors (WO2003051359A1).
  • Bovonsombat, P., et al. (2009). Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid. Tetrahedron Letters, 50(22), 2664-2667.

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 5-(Dimethylamino)-2-iodophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the synthesis of 5-(Dimethylamino)-2-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the synthesis of 5-(Dimethylamino)-2-iodophenol .

The iodination of highly activated aromatic systems like 3-(dimethylamino)phenol is notoriously difficult. Researchers frequently encounter dark, tarry reaction mixtures, poor regioselectivity, and over-iodination. This guide provides field-proven insights to establish a self-validating, high-yield synthetic workflow.

Mechanistic Insight: The Regioselectivity Challenge

To understand the synthesis, we must first map the nomenclature to the regiochemistry. The starting material is 3-(dimethylamino)phenol .

  • The hydroxyl (-OH) and dimethylamino (-NMe 2​ ) groups are meta to each other.

  • Both are strongly electron-donating, synergistically directing electrophilic aromatic substitution to the same three ring positions: C2, C4, and C6.

  • The Target: Iodination at the C6 position yields 6-iodo-3-(dimethylamino)phenol. When renumbered according to IUPAC rules (giving the lowest locants to the substituents), this molecule is 5-(dimethylamino)-2-iodophenol .

Because the -NMe 2​ group is a stronger resonance donor than the -OH group, the position para to the -NMe 2​ group (C6) is inherently more electron-rich than the position para to the -OH group (C4). However, without strict control over the electrophilic iodine species, competitive pathways will destroy your yield.

Reaction_Pathway SM 3-(Dimethylamino)phenol (Starting Material) Target 5-(Dimethylamino)-2-iodophenol (Target: para to NMe2) SM->Target Mild I+, 0°C (Major Pathway) Side1 3-(Dimethylamino)-4-iodophenol (Side: para to OH) SM->Side1 Mild I+, 0°C (Minor Pathway) Degradation Tars / Quinones (Oxidation) SM->Degradation Strong Oxidants (e.g., I2/H2O2) Side2 Diiodinated Phenol (Over-iodination) Target->Side2 Excess I+ Side1->Side2 Excess I+

Reaction pathways for the iodination of 3-(dimethylamino)phenol showing target and side products.

Quantitative Data: Reagent Selection

Choosing the correct iodinating agent is the single most critical variable in this synthesis. Highly activated aromatic amines and phenols readily undergo oxidative decomposition with elemental iodine, necessitating the use of mild, pre-formed active species[1].

Table 1: Comparative Analysis of Iodinating Agents for Aminophenols

Iodinating AgentTypical YieldRegioselectivity (C6 vs C4)Oxidation RiskCausality / Notes
I 2​ / H 2​ O 2​ < 20%PoorVery High Strong oxidants generate radical cations from the amine, leading to rapid polymerization (tars).
I 2​ / NaHCO 3​ 40-50%ModerateHighMildly basic, but uncomplexed I 2​ still oxidizes the electron-rich ring before substitution can occur.
NIS / MeCN 75-85%HighLowN-Iodosuccinimide (NIS) provides a controlled, slow release of I + , maintaining a clean reaction profile[2].
Morpholine-I 2​ Complex 80-90%Very HighVery Low Amine-iodine complexes stabilize the electrophile, drastically suppressing both poly-iodination and oxidation[3].

Troubleshooting FAQs

Q1: My reaction mixture turns into a black, tarry mess within minutes. What is happening? A: You are witnessing oxidative degradation. Aromatic amines easily change into dendritic, polymeric materials through the oxidizing action of elemental iodine or harsh co-oxidants[1].

  • The Fix: Abandon in-situ oxidation methods (like I 2​ /H 2​ O 2​ or I 2​ /HNO 3​ ). Switch to a pre-formed electrophilic iodine source like NIS or a Morpholine-I 2​ complex. Ensure your reaction is purged with Argon to prevent atmospheric oxidation.

Q2: I am getting a high percentage of the 2,4-diiodo side product. How do I stop over-iodination? A: Over-iodination occurs when the local concentration of the electrophile exceeds the unreacted starting material, or when thermal energy allows the secondary substitution to overcome its activation barrier.

  • The Fix: Implement strict stoichiometric control (maximum 1.02 equivalents of the iodinating agent). Use a syringe pump for dropwise addition over 30–60 minutes. Maintain the reaction temperature strictly at 0 °C.

Q3: I'm getting a mixture of the 2-iodo and 4-iodo isomers. How do I maximize the 2-iodo (target) product? A: While the -NMe 2​ group is a stronger electronic director than -OH, hydrogen bonding can alter its effective electron-donating capacity.

  • The Fix: Run the reaction in an anhydrous, polar aprotic solvent (like Acetonitrile or Dichloromethane) rather than water or alcohols. This prevents hydrogen bonding to the nitrogen lone pair, keeping its resonance donation maximal and strongly favoring the C6 position (yielding the target 5-(dimethylamino)-2-iodophenol)[2].

Optimized Step-by-Step Protocol

This protocol utilizes N-Iodosuccinimide (NIS) in anhydrous conditions. It is designed as a self-validating system : every step includes a chemical or physical checkpoint to ensure the reaction is proceeding correctly before moving forward.

Protocol_Workflow Step1 1. Substrate Prep Dissolve SM in anhydrous DCM under Argon Step2 2. Thermal Control Cool to 0 °C to suppress diiodination Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of NIS (1.02 eq) Step2->Step3 Step4 4. Reaction Quench Add sat. Na2S2O3 to neutralize I+ Step3->Step4 Step5 5. Isolation Phase separation & Flash Chromatography Step4->Step5

Step-by-step optimized experimental workflow for regioselective mono-iodination.

Methodology
  • Substrate Preparation: Dissolve 10.0 mmol (1.37 g) of 3-(dimethylamino)phenol in 30 mL of anhydrous Dichloromethane (DCM) in a flame-dried, round-bottom flask.

    • Causality: Anhydrous DCM prevents solvent-substrate hydrogen bonding, maximizing the directing power of the -NMe 2​ group.

  • Atmospheric & Thermal Control: Purge the flask with Argon and cool to 0 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.

    • Validation Check: The solution should remain clear/pale. Any immediate darkening indicates oxygen ingress.

  • Electrophile Addition: Dissolve 10.2 mmol (2.29 g) of recrystallized N-Iodosuccinimide (NIS) in 20 mL of anhydrous DCM. Add this solution dropwise via an addition funnel or syringe pump over 45 minutes.

    • Causality: Slow addition keeps the steady-state concentration of I + extremely low, kinetically favoring mono-iodination at the most reactive site and preventing diiodination.

  • Reaction Monitoring: Stir for an additional 1 hour at 0 °C. Monitor the reaction via TLC (Eluent: Hexane/EtOAc 3:1).

    • Validation Check: The starting material spot should be nearly consumed, replaced by a major higher-Rf spot (target) and a faint lower-Rf spot (diiodo impurity). Do not push the reaction past 1.5 hours to force completion, as this invites degradation.

  • Chemical Quenching (Critical Step): Pour 20 mL of saturated aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ ) into the flask and stir vigorously for 10 minutes.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine to inert iodide (I ), permanently halting the reaction and preventing oxidation during the concentration phase.

  • Isolation & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (keep bath temp < 30 °C). Purify the crude residue via flash column chromatography to isolate the pure 5-(dimethylamino)-2-iodophenol.

Sources

Optimization

Troubleshooting spontaneous iodine cleavage in 5-(Dimethylamino)-2-iodophenol reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your workflows when handling highly electron-rich iodoarenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your workflows when handling highly electron-rich iodoarenes.

Part 1: Mechanistic Deep Dive

Q: Why does 5-(Dimethylamino)-2-iodophenol spontaneously deiodinate during storage and reactions? A: The instability of 5-(dimethylamino)-2-iodophenol is rooted in its extreme electronic enrichment. The molecule features a hydroxyl (-OH) group at position 1 and a dimethylamino (-N(CH3)2) group at position 5. Relative to the iodine atom at position 2, the -OH is ortho and the -N(CH3)2 is para. Both are exceptionally strong electron-donating groups (+M effect). This synergistic electron donation drastically enriches the pi-system, polarizing and severely weakening the carbon-iodine (C-I) bond[1].

Because the C-I bond is inherently weak, this specific arene is highly susceptible to radical-mediated homolytic cleavage or Single-Electron Transfer (SET). When exposed to ambient light, heat, or strong bases, the molecule forms an aryl radical intermediate. This radical rapidly abstracts a hydrogen atom from the solvent or amine base, resulting in protodeiodination (yielding 3-(dimethylamino)phenol)[2].

Q: What is the exact chemical pathway of this degradation? A: The degradation follows a stimulus-initiated radical pathway or a competitive protodepalladation pathway during transition-metal catalysis.

Mechanism Substrate 5-(Dimethylamino)-2-iodophenol (Highly Electron-Rich Arene) Stimulus Initiation (Light / Heat / Base / Pd) Substrate->Stimulus Radical Aryl Radical / Ar-Pd-I (Weakened C-I Bond Cleavage) Stimulus->Radical SET / Homolysis H_Source Hydrogen Abstraction (from Solvent, Amine, or Base) Radical->H_Source Product 3-(Dimethylamino)phenol (Deiodinated Byproduct) H_Source->Product Protodeiodination

Caption: Mechanistic pathway of spontaneous deiodination via radical or transition-metal intermediates.

Part 2: Troubleshooting & Condition Optimization

Q: How do different reaction parameters impact the rate of deiodination vs. successful cross-coupling? A: The choice of base, solvent, and light exposure dictates whether the radical/SET pathway outcompetes your desired reaction. Strong bases and polar aprotic solvents (like DMF) exacerbate deiodination[3]. Below is a quantitative summary of how optimizing these parameters shifts the product distribution in a standard Suzuki-Miyaura coupling.

Reaction ConditionBaseSolventLight ExposureCatalyst/Ligand% Desired Product% Deiodinated Byproduct
Standard Suzuki (80 °C)NaOtBuDMFAmbientPd(PPh3)415%82%
Mild Base SubstitutionK2CO3DMFAmbientPd(PPh3)445%50%
Solvent OptimizationK2CO3Toluene/H2OAmbientPd(PPh3)460%35%
Photolytic SuppressionK2CO3Toluene/H2ODark (Foil)Pd(PPh3)475%15%
Fully Optimized (60 °C)K3PO4 Toluene/H2O Dark (Foil) Pd2(dba)3 / XPhos 92% <5%

Q: What is the logical workflow for troubleshooting this issue in the lab? A: Follow this systematic decision matrix to isolate and eliminate the variables causing spontaneous cleavage.

Troubleshooting Start High Deiodination Observed CheckLight Is the reaction exposed to light? Start->CheckLight FixLight Wrap in foil / Use amber glassware CheckLight->FixLight Yes CheckBase Using strong bases (e.g., alkoxides)? CheckLight->CheckBase No FixBase Switch to mild bases (K3PO4, K2CO3) CheckBase->FixBase Yes CheckPd Is transmetalation too slow? CheckBase->CheckPd No FixPd Use electron-rich, bulky ligands (XPhos) CheckPd->FixPd Yes

Caption: Step-by-step logical workflow for troubleshooting and minimizing spontaneous deiodination.

Part 3: Self-Validating Experimental Protocols

Q: What is the exact step-by-step protocol for storing this molecule to prevent degradation? A: Because electron-rich iodophenols are highly light-sensitive, exposure to UV or ambient laboratory light induces radical-mediated deiodination[3].

  • Transfer: Move the synthesized 5-(Dimethylamino)-2-iodophenol into an amber glass vial. Causality: Amber glass blocks UV wavelengths that provide the exact homolytic dissociation energy required to break the weakened C-I bond.

  • Purge: Flush the vial with Argon for 3 minutes. Causality: Oxygen acts as a radical initiator. An inert atmosphere prevents aerobic SET pathways.

  • Store: Seal tightly and store at -20 °C.

  • Validation Check: Before use, dissolve a 1 mg aliquot in CDCl3 and run a quick 1H-NMR. Look for the disappearance of the isolated aromatic proton signal adjacent to the iodine. If the peak is missing and a new peak appears (indicating the para proton of 3-(dimethylamino)phenol), the batch has degraded.

Q: How do I perform a Suzuki-Miyaura coupling that outcompetes the deiodination pathway? A: In palladium-catalyzed cross-coupling, slow transmetalation allows the Ar-Pd-I intermediate to undergo competitive protodepalladation. You must accelerate the coupling cycle while suppressing radical initiation.

  • Reagent Assembly: In a glovebox, combine 1.0 equiv 5-(Dimethylamino)-2-iodophenol, 1.2 equiv boronic acid, 2.0 equiv K3PO4, 2 mol% Pd2(dba)3, and 4 mol% XPhos. Causality: K3PO4 is a mild base; strong bases like NaOtBu promote SET and beta-hydride elimination[2]. XPhos is a bulky, electron-rich ligand that drastically accelerates transmetalation, allowing the desired coupling to outcompete the deiodination pathway.

  • Solvent Addition: Add degassed Toluene/H2O (5:1). Causality: Degassing removes oxygen. Toluene lacks easily abstractable alpha-protons compared to solvents like THF or DMF, starving the radical of a hydrogen source.

  • Reaction Execution: Wrap the reaction vessel completely in aluminum foil and heat to 60 °C for 12 hours. Causality: Foil prevents photolytic cleavage[3]. Maintaining 60 °C provides enough thermal energy for coupling while minimizing thermal C-I homolysis[1].

  • Validation Check: Monitor the reaction via LC-MS. The mass of the desired cross-coupled product should dominate. The M-I+H peak (m/z corresponding to 3-(dimethylamino)phenol) must remain below 5% relative abundance.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my starting material turning dark brown or purple over time? A: The liberation of elemental iodine (I2) causes the dark discoloration. At ambient conditions, highly electron-rich ortho-iodophenols can slowly liberate elemental iodine to yield the deiodinated product. This process is heavily accelerated by heat and light[1].

Q: Can I use a different halogen to prevent this entirely? A: Yes. If deiodination cannot be suppressed through condition optimization, synthesizing the corresponding aryl bromide or chloride provides a much stronger C-X bond. This significantly suppresses radical dissociation and spontaneous dehalogenation[1]. Note that you will need highly active catalyst systems (e.g., Pd/XPhos or Pd/RuPhos) to activate the stronger C-Cl or C-Br bonds.

Q: Why does NaOtBu cause more deiodination than K3PO4? A: Strong alkoxide bases can act as single-electron donors or facilitate beta-hydride elimination pathways if the solvent allows. This exacerbates the reduction of the aryl iodide, leading to competitive dehalogenation instead of the desired borylation or cross-coupling[2].

Sources

Troubleshooting

Best purification and recrystallization solvents for crude 5-(Dimethylamino)-2-iodophenol

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-(Dimethylamino)-2-iodophenol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-(Dimethylamino)-2-iodophenol (CAS: 39075-36-0).

Working with electron-rich, halogenated aminophenols requires precision. The strong electron-donating nature of the dimethylamino group activates the aromatic ring, making the compound highly susceptible to air oxidation, while the heavy iodine atom introduces light-sensitivity and lipophilicity. This guide provides a self-validating workflow to ensure high-yield, high-purity recovery.

Part 1: Quantitative Data & Solvent Compatibility

To design an effective purification strategy, we must first establish the thermodynamic and chromatographic boundaries of the target molecule.

ParameterQuantitative Value / SystemMechanistic Rationale
Molecular Weight 263.08 g/mol Baseline metric for mass-balance calculations.
Chromatography Eluent 0–5% Diethyl Ether in HexanesLow polarity prevents co-elution of unreacted polar starting material [2].
Primary Solvent (Crystallization) Ethyl Acetate (1–2 mL / g of crude)High solubility at 40°C; breaks non-specific intermolecular hydrogen bonds.
Anti-Solvent (Crystallization) Hexanes (Titrated to cloud point)Induces supersaturation and selective crystal nucleation upon cooling.
Evaporation Temp. Limit ≤ 35°CPrevents thermal homolytic cleavage of the C-I bond and amine oxidation.
Aqueous Quench 1.0 M Na₂S₂O₃ (aq)Quantitatively reduces trapped lipophilic I₂ to water-soluble I⁻.
Part 2: Purification Workflow Visualization

The following diagram maps the critical path from post-reaction crude to >99% pure crystalline product.

G A Crude Reaction Mixture (Contains I₂, unreacted phenol) BB BB A->BB B Na₂S₂O₃ Aqueous Wash (Quench I₂ to I⁻) C Silica Flash Chromatography (0-5% Et₂O in Hexanes) D Concentration in vacuo (T ≤ 35°C, Shielded from light) C->D E Dissolution in EtOAc (Minimal Volume, 40°C) D->E F Hexanes Titration (Anti-Solvent Addition to Cloud Point) E->F G Slow Cooling to 4°C (Controlled Crystal Nucleation) F->G H Pure Crystalline Product (>99% Purity) G->H BB->C

Workflow for the isolation and purification of 5-(Dimethylamino)-2-iodophenol.

Part 3: Self-Validating Standard Operating Procedures (SOPs)
Protocol 1: Pre-Chromatography Matrix Cleanup

Causality: Iodination reactions (typically utilizing KI/KIO₃ [1]) often leave residual elemental iodine (I₂) trapped in the organic matrix. I₂ is highly lipophilic and will streak through a silica column, contaminating your product.

  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash the organic layer with an equal volume of 1.0 M Sodium Thiosulfate (Na₂S₂O₃).

  • Validation Checkpoint: The organic layer must transition from a dark purple/brown to a pale yellow or amber. This color shift visually validates the complete reduction of I₂ to I⁻, which partitions cleanly into the aqueous layer.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (≤ 35°C).

Protocol 2: Silica Gel Flash Chromatography

Causality: 5-(Dimethylamino)-2-iodophenol is significantly more lipophilic than its precursor, 3-dimethylaminophenol, due to the heavy iodine atom shielding the phenolic hydroxyl group.

  • Load the crude oil onto a silica gel column.

  • Elute using a gradient of 0% to 5% Diethyl Ether in Hexanes [2].

  • Validation Checkpoint: Spot the fractions on a TLC plate alongside the starting material. The target iodinated product will elute significantly faster (higher Rf​ ) than the unreacted starting material. If the product spot turns brown upon exposure to ambient light on the TLC plate, this validates the presence of the light-sensitive C-I bond.

Protocol 3: Two-Solvent Recrystallization

Causality: Flash chromatography removes structural analogs, but recrystallization is required to achieve >99% purity by excluding trace isomeric impurities from the crystal lattice.

  • Transfer the chromatographed product to a foil-wrapped Erlenmeyer flask.

  • Add a minimal volume of EtOAc (approx. 1–2 mL per gram of product) and warm gently to 40°C until completely dissolved. Do not boil.

  • Slowly titrate Hexanes (anti-solvent) dropwise while swirling until the solution reaches the "cloud point" (a persistent slight turbidity).

  • Add exactly one drop of EtOAc to clear the solution, then allow the flask to cool undisturbed to room temperature, followed by incubation at 4°C.

  • Validation Checkpoint: Needle-like or prismatic crystals should form. If the product separates as a second liquid layer (oiling out), the initial EtOAc volume was too low, or the cooling rate was too fast.

Part 4: Troubleshooting FAQs

Q: Why does my purified 5-(Dimethylamino)-2-iodophenol turn dark brown or black during rotary evaporation? A: This is caused by a combination of thermal degradation and photo-oxidation. The dimethylamino group strongly donates electrons into the aromatic ring, making it highly susceptible to air oxidation. Simultaneously, the carbon-iodine bond can undergo homolytic cleavage under UV/ambient light. Solution: Always evaporate solvents under reduced pressure at temperatures strictly below 35°C. Shield the receiving flask from direct light using aluminum foil, and backfill the rotary evaporator with an inert gas (Argon or N₂) instead of ambient air.

Q: During recrystallization, my product forms a thick syrup at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent system. Because 5-(Dimethylamino)-2-iodophenol has a relatively low melting point, adding hexanes too rapidly forces the compound out of solution as a liquid before crystal nucleation can occur. Solution: Re-dissolve the syrup by adding a small amount of EtOAc and warming to 40°C. Allow the solution to cool to room temperature before adding the hexanes. If oiling out persists, scratch the inside of the glass flask with a glass stirring rod to provide a high-energy surface that induces heterogeneous crystal nucleation.

Q: Can I use Dichloromethane (DCM) and Methanol (MeOH) for the column chromatography instead of Hexanes/Diethyl Ether? A: It is highly discouraged. While DCM/MeOH is a common system for amines, 5-(Dimethylamino)-2-iodophenol is highly soluble in DCM and will elute too quickly, resulting in poor resolution from di-iodinated byproducts. Furthermore, the basic dimethylamino group can react with DCM over time to form quaternary ammonium salts. Stick to the 0–5% Diethyl Ether in Hexanes gradient[2] to leverage the lipophilicity of the iodine atom for separation.

References
  • Title: A red-shifted two-photon-only caging group for three-dimensional photorelease Source: Chemical Science (Royal Society of Chemistry), 2018 URL: [Link]

  • Title: Cis-2,4,5-triphenyl-imidazolines and their use in the treatment of tumors (WO2003051359A1)
Optimization

Technical Support Center: Preventing Oxidation and Degradation of 5-(Dimethylamino)-2-iodophenol

Welcome to the Technical Support Center for 5-(Dimethylamino)-2-iodophenol . This guide is designed for researchers, analytical scientists, and drug development professionals handling this highly sensitive reagent.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(Dimethylamino)-2-iodophenol . This guide is designed for researchers, analytical scientists, and drug development professionals handling this highly sensitive reagent. Due to its unique structural features, this compound is exceptionally prone to both oxidative and photolytic degradation. This document provides mechanistic insights, quantitative stability data, troubleshooting FAQs, and field-proven standard operating procedures (SOPs) to ensure the integrity of your experiments.

Mechanistic Insights: The "Why" Behind the Degradation

To effectively protect 5-(Dimethylamino)-2-iodophenol, one must understand the causality of its degradation. The molecule possesses two distinct vulnerabilities:

  • High Susceptibility to Oxidation: The presence of both a hydroxyl (-OH) and a dimethylamino (-NMe2) group on the benzene ring makes the aromatic system extraordinarily electron-rich. These electron-donating groups raise the Highest Occupied Molecular Orbital (HOMO) energy level, making the compound highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen. This process forms highly reactive quinoneimine intermediates that rapidly polymerize into dark, insoluble tars [1].

  • Photolytic and Thermal C-I Bond Cleavage: Aryl iodides possess inherently weak carbon-iodine bonds (bond dissociation energy ~65 kcal/mol). Exposure to ultraviolet (UV) light, ambient laboratory lighting, or elevated temperatures induces homolytic cleavage of the C-I bond. This generates highly reactive aryl radicals and iodine radicals (I•), ultimately leading to deiodinated byproducts and the release of elemental iodine (I₂) [2, 3].

G cluster_0 Oxidative Pathway (O₂) cluster_1 Photolytic Pathway (UV/Heat) Compound 5-(Dimethylamino)-2-iodophenol Oxidation O₂ Exposure (Air/Alkaline pH) Compound->Oxidation Photolysis UV Light / Heat (C-I Bond Cleavage) Compound->Photolysis Quinone Quinoneimine Intermediates (Highly Reactive) Oxidation->Quinone Tar Polymerization (Dark Brown/Black Tar) Quinone->Tar Radicals Aryl Radical + Iodine Radical (I•) Photolysis->Radicals Deiodination Deiodinated Byproducts + Elemental Iodine (I₂) Radicals->Deiodination

Caption: Dual degradation pathways of 5-(Dimethylamino)-2-iodophenol via oxidation and photolysis.

Quantitative Stability Matrix

The following table summarizes the expected stability of 5-(Dimethylamino)-2-iodophenol under various storage conditions. This data justifies the stringent handling requirements necessary for this compound.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Marker
Room Temp (20°C) Ambient AirAmbient Light< 24 HoursRapid browning; purple I₂ vapor in headspace.
Room Temp (20°C) Inert (Ar/N₂)Dark (Amber)1 - 2 WeeksGradual yellowing; minor deiodination.
Refrigerated (4°C) Ambient AirDark (Amber)2 - 4 WeeksSurface discoloration (oxidation).
Freezer (-20°C) Inert (Ar/N₂)Dark (Amber)> 12 MonthsNone (Maintains off-white/pale crystalline state).

Troubleshooting & FAQs

Q1: My solid reagent turned from an off-white powder to a dark brown/purple sticky solid. Is it still usable? A1: No. Discoloration is a definitive indicator of oxidation to quinoneimines and subsequent polymerization [1]. If you are using this compound for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), these polymeric impurities will poison your palladium or copper catalysts. The material should be discarded, or if absolutely necessary, rigorously purified via sublimation under high vacuum (though this is often low-yielding).

Q2: I noticed a faint purple vapor or staining on the PTFE septum inside the storage vial. What caused this? A2: This is sublimated elemental iodine (I₂). It confirms that the compound has undergone photolytic or thermal homolytic cleavage of the C-I bond [2, 3]. This usually occurs if the vial was left on the benchtop exposed to light or stored at room temperature for an extended period. To prevent this, always store the compound in amber vials at -20°C.

Q3: How can I prevent my solutions from degrading during extended HPLC or LC-MS analysis runs? A3: Aminophenol derivatives degrade rapidly in aqueous mobile phases, especially at neutral or alkaline pH. To maintain stability during analysis, add a compatible antioxidant to your sample diluent. Ascorbic acid (0.01 - 0.1% w/v) is highly effective as it acts as a sacrificial reducing agent, scavenging dissolved oxygen [1]. Additionally, always use amber autosampler vials and keep the autosampler tray chilled to 4°C.

Q4: Does the solvent choice impact the stability of the compound in solution? A4: Yes. Protic solvents (like methanol or water) can facilitate hydrogen bonding and proton-coupled electron transfer (PCET), accelerating oxidation. Aprotic, degassed solvents (e.g., anhydrous acetonitrile or dichloromethane) stored over molecular sieves are preferred for preparing stock solutions.

Standard Operating Procedures (SOPs)

To ensure a self-validating system, follow these protocols. If at any point during SOP 2 the solution turns pink or brown, the protocol has failed (likely due to insufficient degassing), and the solution must be discarded.

SOP 1: Air-Free Handling and Long-Term Storage
  • Preparation: Transfer the newly received, unopened bottle of 5-(Dimethylamino)-2-iodophenol into an inert atmosphere glovebox (Argon or Nitrogen).

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 50 mg to 100 mg) using pre-dried, amber glass vials. This prevents repeated freeze-thaw cycles and oxygen exposure to the main batch.

  • Sealing: Cap the vials tightly with PTFE-lined caps while inside the glovebox.

  • Secondary Containment: Remove the vials from the glovebox, wrap the caps tightly with Parafilm, and place them inside a secondary desiccator jar containing Drierite (calcium sulfate).

  • Storage: Store the desiccator jar in a -20°C freezer [4].

Workflow Start Receive Reagent Glovebox Transfer to Glovebox (Argon/N₂) Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store

Caption: Step-by-step workflow for the air-free aliquoting and long-term storage of sensitive reagents.

SOP 2: Preparation of Stabilized Solutions for Assays
  • Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous acetonitrile) with Argon for at least 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Optional but recommended for aqueous assays): If preparing an aqueous buffer, dissolve 0.1% (w/v) ascorbic acid into the buffer prior to degassing [1].

  • Dissolution: Remove a single-use aliquot of 5-(Dimethylamino)-2-iodophenol from the -20°C freezer and allow it to equilibrate to room temperature before opening (to prevent condensation).

  • Mixing: Add the degassed solvent to the amber vial and swirl gently. The resulting solution should be clear and colorless to pale yellow.

  • Validation Check: If the solution immediately turns dark yellow, pink, or brown, the solvent was not sufficiently deoxygenated. Discard and repeat step 1.

References

  • Lee, J., et al. "Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides." Organic Letters, American Chemical Society. Available at:[Link]

  • r/Chempros Community. "Spontaneous aryl iodide deiodination upon heating." Reddit. Available at:[Link]

Troubleshooting

Technical Support Center: Solubilization of 5-(Dimethylamino)-2-iodophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate halogenated amphoteric compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate halogenated amphoteric compounds. 5-(Dimethylamino)-2-iodophenol presents a unique physicochemical challenge: it possesses both a basic amine and an acidic phenol, flanking a highly lipophilic iodinated benzene ring.

This guide is designed to move beyond generic advice. We will diagnose the root cause of your solubility failures and provide field-proven, self-validating protocols to ensure your compound remains in solution, whether you are dosing live animals or treating delicate cell cultures.

Solubilization Decision Matrix

Before troubleshooting, it is critical to align your formulation strategy with your biological application. The diagram below outlines the logical workflow for selecting a solubilization pathway.

SolubilizationWorkflow Start Solubilization Strategy: 5-(Dimethylamino)-2-iodophenol App Determine Intended Application Start->App InVitro In Vitro (Cell/Enzyme Assays) Requires strict pH ~7.4 App->InVitro Cell Culture InVivo In Vivo (PK/PD Dosing) Tolerates pH shifts & excipients App->InVivo Animal Models Cosolvent Cosolvent + Macrocycle (e.g., 1% DMSO + 10% HP-β-CD) InVitro->Cosolvent pHShift pH Adjustment (pH < 3.5 or pH > 10.0) InVivo->pHShift Form1 Stable Inclusion Complex (Maintains neutral pH) Cosolvent->Form1 Form2 Ionized Salt Solution (Ammonium or Phenoxide) pHShift->Form2

Workflow for selecting a solubilization strategy based on experimental application.

Troubleshooting Guides & FAQs

Q1: Why does my compound immediately precipitate when spiked into PBS (pH 7.4)? The causality lies in the molecule's ionization state at physiological pH. 5-(Dimethylamino)-2-iodophenol contains a basic dimethylaniline group (1[1]) and an acidic 2-iodophenol group (2[2]). At pH 7.4, the amine is predominantly unprotonated, and the phenol is fully protonated. Consequently, the molecule exists almost entirely as a neutral, uncharged species. The highly lipophilic iodine atom further drives the LogP up, making the thermodynamic penalty of aqueous solvation too high, resulting in rapid precipitation.

Q2: I need to test this compound in a cell-based assay, but DMSO concentrations above 1% are toxic to my cells. How can I keep it in solution? Directly diluting a high-concentration DMSO stock into media causes a "solvent crash" because the3[3] is lost at <1% v/v. To solve this, we must mask the hydrophobic moiety. I recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD).4[4]. By pre-complexing the drug with HP-β-CD, the iodinated aromatic ring is sequestered inside the cavity, creating a water-soluble inclusion complex without altering the drug's neutral state or requiring toxic solvent levels.

Q3: We are preparing an IV formulation for rodent pharmacokinetics. Can we use pH adjustment to avoid complex excipients? Yes. For in vivo dosing where slight pH deviations are rapidly buffered by the bloodstream,5[5]. By lowering the formulation pH to ~3.0, you force the protonation of the dimethylamino group, converting the neutral molecule into a highly soluble ammonium cation. Alternatively, raising the pH to ~10.5 deprotonates the phenol, yielding a soluble phenoxide anion.

Quantitative Data: Formulation Comparison

The following table summarizes the expected solubility enhancements based on the chosen physicochemical mechanism.

Formulation StrategyPhysicochemical MechanismEstimated Solubility LimitBiological Application
PBS Buffer (pH 7.4) Baseline (Neutral species)< 0.1 mg/mL (1x)None (Precipitates)
1% DMSO + 10% HP-β-CD Hydrophobic inclusion complex~5.0 mg/mL (50x)In vitro cell assays
Acidic Shift (pH 3.0) Amine protonation (Cation)> 25.0 mg/mL (250x)In vivo (Oral/IV)
Basic Shift (pH 10.5) Phenol deprotonation (Anion)> 25.0 mg/mL (250x)In vivo (Oral)
Experimental Methodologies
Protocol 1: Self-Validating HP-β-CD Complexation for Cell Assays

Objective: Achieve a stable working solution of 5-(Dimethylamino)-2-iodophenol in aqueous media with ≤1% DMSO.

  • Carrier Preparation: Dissolve 10 g of HP-β-CD in 100 mL of PBS (pH 7.4) to create a 10% (w/v) carrier solution.

    • Causality: A 10% concentration provides a vast molar excess of host cavities to drive the thermodynamic equilibrium toward host-guest complexation.

  • Stock Solubilization: Dissolve the neat 5-(Dimethylamino)-2-iodophenol powder in 100% DMSO to yield a 100 mM stock.

    • Causality: Pure DMSO completely disrupts the crystalline lattice energy of the solid compound, ensuring single-molecule dispersion prior to aqueous introduction.

  • Dropwise Integration: While vortexing the HP-β-CD carrier solution vigorously, add the 100 mM drug stock dropwise until a 1:100 dilution is reached (e.g., 10 µL stock into 990 µL carrier).

  • Kinetic Energy Input: Sonicate the mixture in a water bath for 15 minutes at 25°C.

    • Causality: Sonication provides the activation energy required for the bulky iodinated ring to orient correctly and slip into the cyclodextrin cavity.

  • System Validation (Critical): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube.

    • Self-Validation: The absence of a visible pellet confirms that the compound is fully encapsulated in a soluble state. If a pellet is present, thermodynamic equilibrium was not reached; you must either increase the sonication time or raise the HP-β-CD concentration to 20%.

Protocol 2: pH-Shift Solubilization for In Vivo Dosing

Objective: Generate a high-concentration aqueous salt solution without organic cosolvents.

  • Suspension: Suspend 10 mg of 5-(Dimethylamino)-2-iodophenol in 900 µL of distilled water. The compound will remain cloudy and insoluble.

  • Ionization: Slowly add 0.1 M HCl dropwise while monitoring with a micro-pH probe.

    • Causality: As the pH drops below 4.0, the dimethylamino group begins to protonate.

  • Equilibration: Continue adding HCl until the pH stabilizes at 3.0. Stir for 10 minutes. The solution will turn completely transparent as the ammonium salt forms.

  • Volume Adjustment: Bring the final volume to 1 mL with pH 3.0 water.

  • System Validation: Filter the solution through a 0.22 µm PTFE syringe filter. Measure the pre- and post-filtration concentration via UV-Vis or HPLC.

    • Self-Validation: A >95% recovery post-filtration proves true solubilization rather than the formation of a colloidal micro-suspension.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • N,N-Dimethylaniline | C8H11N | CID 949. PubChem (NIH). Available at: [Link]

  • An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]

Sources

Optimization

Minimizing side reactions during 5-(Dimethylamino)-2-iodophenol functionalization

Troubleshooting Guides, Mechanistic FAQs, and Optimized Protocols Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique electronic and steric challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Mechanistic FAQs, and Optimized Protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique electronic and steric challenges associated with functionalizing 5-(Dimethylamino)-2-iodophenol. Because this substrate features a strongly electron-donating para-dimethylamino group and a highly nucleophilic ortho-hydroxyl group, it is notoriously prone to side reactions such as hydrodehalogenation, O-alkylation, and catalyst poisoning.

This guide synthesizes field-proven insights and mechanistic causality to help you establish chemoselective, self-validating workflows for your cross-coupling experiments.

Section 1: Mechanistic Troubleshooting (FAQ)

Q1: Why is hydrodehalogenation the dominant side reaction when coupling 5-(Dimethylamino)-2-iodophenol, and how can I suppress it? Causality: The dimethylamino group at the 5-position is strongly electron-donating and sits para to the iodine atom. This significantly increases the electron density at the C-I bond, raising the activation energy required for the Pd(0) oxidative addition step[1]. Because oxidative addition and subsequent transmetalation are sluggish, the long-lived Ar-Pd(II)-I intermediate acts as a kinetic trap. This provides ample time for adventitious hydride sources (such as amine bases undergoing β-hydride elimination, alcohol solvents, or even trace water) to coordinate to the metal center, ultimately yielding the deiodinated byproduct. Furthermore, nucleophilic phosphine ligands combined with adventitious water can directly promote this undesired reduction[2]. Solution: Use highly active, electron-rich, and bulky phosphine ligands (e.g., XPhos or BrettPhos) to accelerate the catalytic cycle. Strictly use anhydrous, aprotic solvents (like toluene or 1,4-dioxane) and avoid secondary amine bases that can act as hydride donors.

Q2: During Suzuki coupling, I observe significant O-arylation instead of the desired C-C cross-coupling. How do I enforce chemoselectivity? Causality: 5-(Dimethylamino)-2-iodophenol contains an unprotected, highly nucleophilic ortho-hydroxyl group. Under the basic conditions required for Suzuki-Miyaura transmetalation (e.g., using K₂CO₃ or NaOH), the phenol is deprotonated to a phenoxide anion. This phenoxide can outcompete the intended transmetalating agent for the Pd(II) center, leading to Ullmann-type O-arylation (diaryl ether formation) rather than C-C coupling[3]. Solution: Employ a weak base system (e.g., anhydrous Cs₂CO₃ or K₃PO₄ in toluene) that is sufficient to activate the boronic acid but minimizes the continuous concentration of naked phenoxide. If O-arylation persists, temporarily mask the phenol using a robust protecting group (e.g., Benzyl or MOM) prior to the coupling step.

Q3: When attempting a Sonogashira coupling with this substrate, my primary product is a benzofuran derivative. Is this avoidable? Causality: This is a classic tandem cross-coupling/cycloisomerization pathway. Once the terminal alkyne couples to the 2-position, the resulting 2-alkynylphenol has a hydroxyl group perfectly positioned for an intramolecular 5-endo-dig cyclization onto the activated alkyne. This secondary cyclization is rapidly catalyzed by the same Pd or Cu species present in the reaction mixture[4]. Solution: If the acyclic ortho-alkynylphenol is your strict target, the phenol must be protected (e.g., as a silyl ether) prior to the Sonogashira reaction.

Q4: My palladium catalyst rapidly degrades into "Pd black" when using this specific iodophenol. What causes this? Causality: The free dimethylamino group is a strong Lewis base. It can act as a competitive, strongly coordinating ligand, displacing the intended phosphine ligands from the Pd center. This creates an off-cycle, unreactive species that rapidly aggregates into inactive elemental palladium (Pd black). Solution: Increase the steric bulk of your primary ligand to outcompete the dimethylamino group's coordination. Highly encumbered monodentate ligands (e.g., BrettPhos) create a protective steric shield around the Pd center, preventing the substrate's amine from poisoning the catalyst.

Section 2: Visualizing Reaction Logic

G Start Pd(0) Catalyst + 5-(Dimethylamino)-2-iodophenol OxAdd Oxidative Addition (Slowed by p-NMe2) Start->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Hydro Hydrodehalogenation (Side Reaction) PdII->Hydro Hydride Source (Alcohols/Amines) Trans Transmetalation (Desired Pathway) PdII->Trans Coupling Partner + Optimized Base

Caption: Catalytic divergence: Hydrodehalogenation vs. desired transmetalation in Pd-catalysis.

G Issue Identify Primary Side Reaction Hydro Hydrodehalogenation (Loss of Iodine) Issue->Hydro OAlk O-Arylation/Alkylation (Ether Formation) Issue->OAlk Cyclo Benzofuran Cyclization (In Sonogashira) Issue->Cyclo Sol1 Switch to Aprotic Solvent Use Bulky Ligand (XPhos) Hydro->Sol1 Sol2 Use Weaker Base (K3PO4) or Protect Phenol (MOM) OAlk->Sol2 Sol3 Protect Phenol (TBS/Ac) Use Cu-Free Conditions Cyclo->Sol3

Caption: Troubleshooting logic tree for mitigating side reactions in iodophenol functionalization.

Section 3: Quantitative Data & Optimization

The table below summarizes the causality of ligand and base selection on product distribution, demonstrating how steric bulk and base strength dictate the fate of the electron-rich Ar-Pd(II)-I intermediate.

Ligand SystemBaseSolventConversion (%)Desired C-C Yield (%)Hydrodehalogenation (%)O-Arylation (%)
PPh₃ (Standard)K₂CO₃DMF/H₂O85352525
dppf (Bidentate)NaOHTHF90451530
XPhos (Bulky)K₃PO₄Toluene>9988<55
BrettPhos (Bulky)Cs₂CO₃1,4-Dioxane>9992 <2 <2
Section 4: Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Self-Validating)

Objective: Couple 5-(Dimethylamino)-2-iodophenol with an arylboronic acid while suppressing hydrodehalogenation and O-arylation.

  • Preparation: In an oven-dried Schlenk flask under argon, add 5-(Dimethylamino)-2-iodophenol (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%).

  • Solvent & Base Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) and anhydrous Cs₂CO₃ (2.0 equiv). Causality Note: Cs₂CO₃ provides low solubility for the phenoxide, keeping the effective concentration of the nucleophilic oxygen low to prevent O-arylation, while BrettPhos accelerates oxidative addition to outpace hydrodehalogenation.

  • Reaction: Heat to 80 °C under rigorous stirring for 4 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, quench with H₂O, and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 3:1). The system is self-validating if the starting material (R_f ~0.6) is consumed and the highly polar deiodinated byproduct (R_f ~0.2) is absent, confirming successful C-C coupling over hydrodehalogenation.

  • Workup: Filter the mixture through a short pad of Celite, wash with EtOAc, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Protected Sonogashira Coupling (Avoiding Benzofuran Formation)

Objective: Synthesize an acyclic ortho-alkynylphenol derivative without triggering tandem cycloisomerization.

  • Protection (Self-Validating Step): React 5-(Dimethylamino)-2-iodophenol with TBSCl (1.2 equiv) and Imidazole (2.0 equiv) in DCM for 2 hours. Validation Checkpoint: TLC must show complete disappearance of the phenol spot; failure to achieve 100% protection guarantees benzofuran contamination in the subsequent step.

  • Coupling Setup: To the isolated TBS-protected intermediate, add Pd(PPh₃)₄ (5 mol%), CuI (2 mol%), and the terminal alkyne (1.5 equiv) in degassed Triethylamine/THF (1:1).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup & Deprotection: Filter through Celite and concentrate. Treat the crude mixture with TBAF (1.1 equiv) in THF at 0 °C for 1 hour to reveal the free ortho-alkynylphenol cleanly.

Section 5: References
  • Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions Source: Benchchem URL:

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics, ACS Publications URL:

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews, ACS Publications URL:

  • Ligand-Enabled Gold-Catalyzed C(sp2)–N Cross-Coupling Reactions of Aryl Iodides with Amines Source: Organic Letters, ACS Publications URL:

  • Multi-component reactions in molecular diversity Source: DOKUMEN.PUB URL:

Sources

Troubleshooting

Technical Support Center: Steric Hindrance in 5-(Dimethylamino)-2-iodophenol Substitutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for substitution reactions involving 5-(Dimethylamino)-2-iodophenol. This guide is designed for researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for substitution reactions involving 5-(Dimethylamino)-2-iodophenol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically demanding substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.

The Challenge: Understanding the Steric and Electronic Landscape

5-(Dimethylamino)-2-iodophenol presents a unique synthetic challenge due to its substitution pattern. The bulky iodine atom at the ortho-position to the hydroxyl group, combined with the meta-positioned dimethylamino group, creates significant steric congestion around the primary reaction sites. This hindrance can impede the approach of nucleophiles and large catalyst complexes, leading to low yields, slow reaction rates, or complete reaction failure.

The electronic nature of the substituents also plays a critical role. The hydroxyl (-OH) and dimethylamino (-NMe₂) groups are both strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution but complicate transition metal-catalyzed cross-coupling reactions by altering the electron density at the reaction center.[1][2] This guide focuses on strategies to overcome these combined steric and electronic hurdles.

G sub 5-(Dimethylamino)-2-iodophenol mol site1 C-I Bond (Cross-Coupling Site) mol->site1 nme2 Bulky -N(CH3)2 Group nme2->mol iodo Bulky ortho-Iodo Group iodo->mol caption Steric congestion in 5-(Dimethylamino)-2-iodophenol.

Caption: Steric congestion in 5-(Dimethylamino)-2-iodophenol.

Frequently Asked Questions (FAQs)

Q1: Why are standard nucleophilic aromatic substitution (SNAr) conditions failing for my 2-iodophenol substrate?

Standard SNAr reactions, which proceed via an addition-elimination mechanism, typically require strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[3][4] Your substrate, 5-(dimethylamino)-2-iodophenol, contains two powerful electron-donating groups (-OH and -NMe₂), which destabilize this intermediate and render the classical SNAr pathway highly unfavorable. For successful substitution at the C-I bond, you must employ transition-metal-catalyzed cross-coupling methodologies.[5]

Q2: I'm attempting a Buchwald-Hartwig amination. Why is my choice of phosphine ligand so critical for this hindered substrate?

The ligand is arguably the most crucial component in a successful Buchwald-Hartwig reaction, especially for hindered substrates.[5][6] The ligand's role is multifaceted:

  • Steric Bulk: Bulky ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos), create a coordinatively unsaturated, monoligated palladium(0) species, which is highly active in the oxidative addition step.

  • Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition of the aryl iodide into the Pd(0) center and, critically, facilitate the final reductive elimination step to release your product. This final step is often the rate-limiting step for sterically demanding substrates.[7]

  • Stabilization: The ligand stabilizes the palladium center throughout the catalytic cycle, preventing catalyst decomposition (e.g., formation of palladium black). For challenging couplings, N-heterocyclic carbene (NHC) ligands can also offer superior stability and activity.[8]

Q3: Is a copper-catalyzed Ullmann reaction a viable alternative to palladium catalysis for this substrate?

Yes, the Ullmann reaction is a powerful and often more economical alternative for forming C-N, C-O, and C-S bonds.[9] Traditional Ullmann conditions were notoriously harsh, requiring high temperatures and stoichiometric copper.[10] However, modern protocols utilize catalytic amounts of a copper(I) source (like CuI) with a ligand to facilitate the reaction under much milder conditions.[11][12] For sterically hindered substrates like yours, ligand-accelerated Ullmann couplings are essential. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), and diketones.[13][14] These reactions can sometimes offer different selectivity and functional group tolerance compared to palladium-catalyzed methods.

Q4: Can microwave irradiation help drive my sluggish reaction to completion?

Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent strategy for overcoming the high activation barriers common in reactions with sterically hindered substrates.[15][16] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.[17][18] This technique is applicable to both palladium- and copper-catalyzed coupling reactions.

Troubleshooting Guide: Common Issues & Solutions
Problem Potential Cause Recommended Solution(s)
Low to No Conversion 1. Insufficient Catalyst Activity: The chosen ligand may not be suitable for the sterically demanding substrate. 2. Catalyst Inhibition: The iodide leaving group can coordinate to the palladium center and inhibit the catalytic cycle.[19] 3. Reaction Temperature Too Low: The activation energy for the oxidative addition or reductive elimination step is not being met.1. Switch to a More Advanced Ligand: For C-N couplings, try a highly effective bulky biarylphosphine ligand like RuPhos or BrettPhos. For C-O couplings, consider specific ligands designed for this purpose.[20] See the Ligand Selection Guide below. 2. Change the Base/Solvent System: Using a base like Cs₂CO₃ or K₃PO₄ can help. In some cases, switching to a solvent like toluene where the iodide salt byproduct (e.g., NaI) is insoluble can prevent catalyst inhibition.[19] 3. Increase Temperature or Use Microwave: Gradually increase the reaction temperature in 10-20 °C increments. If conventional heating is ineffective, switch to microwave irradiation.[15][18]
Significant Side Product Formation (e.g., Dehalogenation, Dimerization) 1. Catalyst Decomposition: The active catalyst may be degrading, leading to side reactions. 2. Unfavorable Reaction Kinetics: The rate of the desired productive coupling is slow relative to decomposition or side-reaction pathways.1. Use a More Robust Ligand/Pre-catalyst: N-Heterocyclic Carbene (NHC) ligands often provide more stable catalytic complexes. Using a pre-formed palladium pre-catalyst can also ensure the active species is generated efficiently.[8] 2. Optimize Reaction Concentration & Temperature: Running the reaction at a higher concentration can favor the desired bimolecular coupling. Conversely, lowering the temperature (if the reaction still proceeds) can sometimes suppress side reactions.
Poor Yields in C-O (Etherification) Reactions 1. Inappropriate Catalyst System: Palladium systems optimized for C-N coupling are often suboptimal for C-O coupling. 2. Base Incompatibility: The chosen base may not be effective for deprotonating the coupling partner (alcohol or phenol) without causing side reactions.1. Switch to a Copper-Catalyzed System: The Ullmann condensation is often more reliable for C-O bond formation with hindered phenols. A system of CuI with a ligand like 1,10-phenanthroline or an amino acid is a good starting point.[11][12] 2. Use a Non-Nucleophilic Hindered Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for these reactions as they are strong enough to facilitate the reaction but have low nucleophilicity.
Table 1: Ligand Selection Guide for Palladium-Catalyzed Cross-Coupling of Hindered Substrates
Ligand NameLigand ClassKey FeaturesApplication Notes & References
XPhos Dialkylbiaryl MonophosphineVery bulky and electron-rich.A general, highly active ligand for a wide range of C-N and C-C couplings, including those involving hindered substrates.
RuPhos Dialkylbiaryl MonophosphineExtremely electron-rich, promotes fast reductive elimination.Particularly effective for coupling secondary amines and hindered aryl halides. Also useful for C-O couplings.[20]
BrettPhos Dialkylbiaryl MonophosphineFeatures a bulky adamantyl group and methoxy groups for stability.Excellent for aryl iodide couplings, showing resistance to iodide inhibition. Effective for C-N couplings with a wide range of functional groups.[19]
IPr*OMe N-Heterocyclic Carbene (NHC)Very bulky NHC ligand. Forms highly stable Pd complexes.Shows exceptional activity for aminating sterically hindered aryl halides, sometimes outperforming phosphine ligands for the most challenging substrates.[8]
Advanced Protocols & Methodologies
Protocol 1: Buchwald-Hartwig Amination of 5-(Dimethylamino)-2-iodophenol

This protocol employs a state-of-the-art catalyst system designed to maximize success with sterically hindered substrates.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave reaction vial, add a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 5-(Dimethylamino)-2-iodophenol (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and a bulky biarylphosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).

  • Catalyst & Base: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the base (Lithium bis(trimethylsilyl)amide (LiHMDS), 1.5 mmol, 1.5 eq.). Using a strong, hindered base like LiHMDS is often effective.[6]

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 pdi Ar-Pd(II)-I(L) pd0->pdi Oxidative Addition pdii Ar-Pd(II)-NR2(L) pdi->pdii Base, Amine Coordination & Deprotonation pdii->pd0 Reductive Elimination product Ar-NR2 reagents Ar-I + HNR2 caption Bulky ligands (L) accelerate oxidative addition and reductive elimination.

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Protocol 2: Microwave-Assisted Ullmann-type C-O Coupling

This protocol is designed for ether synthesis, a common objective with phenolic substrates. The use of microwave irradiation significantly accelerates this copper-catalyzed transformation.[15][18]

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave reaction vial, add a magnetic stir bar.

  • Reagent Addition: Add 5-(Dimethylamino)-2-iodophenol (1.0 mmol, 1.0 eq.), the alcohol or phenol coupling partner (1.5 mmol, 1.5 eq.), Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%), and a ligand (e.g., L-Proline, 0.2 mmol, 20 mol%).

  • Base & Solvent: Add a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.) and a suitable high-boiling polar solvent like DMSO or DMF (3-4 mL).

  • Reaction: Seal the vial tightly. Place it in the microwave reactor and irradiate at 150-175 °C for 20-60 minutes.[18] Monitor pressure to ensure it remains within safe limits.

  • Work-up: After the reaction, cool the vial to room temperature using compressed air. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.

G start Start: Low Yield check_ligand Is the ligand optimal for hindered substrates? start->check_ligand check_temp Is the reaction temperature high enough? check_ligand->check_temp Yes check_catalyst Is the catalyst system (metal, base, solvent) correct? check_ligand->check_catalyst No use_microwave Consider Microwave Irradiation check_temp->use_microwave No success Success check_temp->success Yes use_microwave->success check_catalyst->check_temp Yes re_evaluate Re-evaluate overall synthetic strategy check_catalyst->re_evaluate No

Caption: A troubleshooting flowchart for substitution reactions.

References
  • Yamashita, T., et al. (2018). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Journal of the Chinese Chemical Society. Available at: [Link]

  • Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry. Available at: [Link]

  • Wallace, O. B., et al. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Ley, S. V., & Leach, A. G. (2002). Microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Available at: [Link]

  • Organ, M. G., et al. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Kun, Z., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]

  • Pathare, R. S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • Grokipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Vaddula, B. R., et al. (2013). Microwave-assisted heterocyclic synthesis. ResearchGate. Available at: [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]

  • Organ, M. G., et al. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters. Available at: [Link]

  • Teh, Y.-L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. Available at: [Link]

  • Estevez, L., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. Available at: [Link]

  • Fujihara, T., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Bakherad, M., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules. Available at: [Link]

  • Alison, J. C., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters. Available at: [Link]

  • ResearchGate. (2014). Recent progress in copper-catalyzed cross-coupling reactions. Available at: [Link]

  • IntechOpen. (2018). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Available at: [Link]

  • Qiu, L., et al. (2015). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science. Available at: [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research. Available at: [Link]

  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Martí-Rujas, J., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Molecules. Available at: [Link]

  • Ranu, B. C., et al. (2002). Palladium-Catalyzed Reactions of Arylindium Reagents Prepared Directly from Aryl Iodides and Indium Metal. The Journal of Organic Chemistry. Available at: [Link]

  • Wolter, M., et al. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols. Organic Letters. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Activity of different positions in phenol with respect to electrophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

  • Kikushima, K., et al. (2022). Ligand- and Counterion-Assisted Phenol O-Arylation with TMP-Iodonium(III) Acetates. Organic Letters. Available at: [Link]

  • Nakahara, T., et al. (2017). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Pozharskii, A. F., et al. (2011). Synthesis of 4,5-Bis(Dimethylamino)Quinolines and the Dual Direction of their Protonation. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). Ortho-Meta and Para-Meta Isomerization of Phenols. Available at: [Link]

  • Quora. (2018). Why is -OH group of phenol ortho/para directing? Available at: [Link]

  • ResearchGate. (2015). Probing the compound (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol mainly from the point of tautomerism in solvent media and the solid state by experimental and computational methods. Available at: [Link]

Sources

Optimization

Technical Support Center: Refining Chromatographic Separation Techniques for 5-(Dimethylamino)-2-iodophenol

Welcome to the dedicated technical support and troubleshooting hub for the chromatographic analysis of 5-(Dimethylamino)-2-iodophenol. This amphoteric, halogenated compound presents unique challenges in High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the chromatographic analysis of 5-(Dimethylamino)-2-iodophenol. This amphoteric, halogenated compound presents unique challenges in High-Performance Liquid Chromatography (HPLC) due to its basic dimethylamino group, acidic phenolic hydroxyl, and the bulky, polarizable iodine substituent.

This guide is engineered for research scientists and drug development professionals, providing causal explanations, self-validating diagnostic workflows, and field-proven methodologies to ensure robust and reproducible separations.

Module 1: Analyte Profiling & Chromatographic Impact

To successfully chromatograph 5-(Dimethylamino)-2-iodophenol, one must first understand how its physicochemical properties dictate its behavior in a fluidic system. The table below summarizes the quantitative parameters and their direct impact on chromatographic performance.

ParameterQuantitative Value / CharacteristicChromatographic ImpactMitigation Strategy
Amine pKa ~ 5.0 - 7.0 (Basic)Strong ion-exchange with ionized silanols causes severe peak tailing (USP Tailing Factor > 2.0).Operate at mobile phase pH < 3.0; utilize highly end-capped or polar-embedded columns.
Phenol pKa ~ 8.0 - 9.0 (Acidic)Localized ionization fluctuations cause retention time drift and dual-band formation[1].Maintain adequate buffer capacity (10-25 mM) strictly ≥ 2 pH units away from the pKa.
Iodine Substituent Highly polarizable (Halogen bonding)Enhances hydrophobicity; alters spatial orientation during stationary phase partitioning.Utilize Pentafluorophenyl (PFP) columns to exploit orthogonal shape and halogen selectivity[2].
Photostability UV sensitive (C-I bond)Homolytic cleavage leads to sample degradation, reducing peak area and causing ghost peaks[3].Prepare fresh standards daily; utilize amber autosampler vials; run blank solvent checks[4].

Module 2: Diagnostic Workflows for Peak Distortion

Peak tailing is the most frequent failure mode when analyzing basic compounds. Before adjusting your chemistry, you must validate whether the root cause is physical (system-level) or chemical (analyte-stationary phase interaction). Follow the self-validating logic tree below.

Troubleshooting Start Observation: Poor Peak Shape / Tailing Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision1 Does the neutral marker tail? Test->Decision1 Physical Physical Issue: Blocked Frit or Void Decision1->Physical Yes (All peaks tail) Chemical Chemical Issue: Secondary Interactions Decision1->Chemical No (Only basic peaks tail) Action1 Backflush Column & Replace Inlet Frit Physical->Action1 Action2 Adjust pH < 3.0 or Use End-capped Column Chemical->Action2

Fig 1: Diagnostic workflow for isolating physical vs. chemical causes of chromatographic peak tailing.

Module 3: Troubleshooting FAQs

Q: Why does 5-(Dimethylamino)-2-iodophenol exhibit severe peak tailing on standard C18 columns? A: The tailing is a chemical phenomenon driven by the basicity of the dimethylamino group. On standard silica-based columns, residual silanol groups (Si-OH) on the base particle become ionized (Si-O⁻) at mid-to-high pH levels. The protonated amine undergoes strong, reversible ion-exchange interactions with these active sites, delaying the elution of a fraction of the analyte molecules and skewing the Gaussian peak shape[5]. To validate this, inject a neutral hydrocarbon marker; if the neutral peak is symmetrical but your target analyte tails, the issue is definitively chemical[5].

Q: How do I select the optimal mobile phase pH for this amphoteric compound? A: Controlling selectivity via pH is the most powerful tool for ionizable compounds[1]. For 5-(Dimethylamino)-2-iodophenol, operating at a low pH (e.g., pH 2.5) is strongly recommended. At pH 2.5, the basic dimethylamino group is fully protonated, but more importantly, the acidic silanols on the silica base are neutralized (protonated). This effectively shuts down the secondary ion-exchange interactions that cause tailing. Furthermore, the acidic phenolic hydroxyl remains fully protonated and neutral, ensuring the molecule exists in a single, stable ionization state.

Q: I am experiencing retention time drift and poor reproducibility. What is the cause? A: Retention time shifts are classically symptomatic of fluctuations in mobile phase composition or inadequate buffering[4]. If your method operates near the pKa of either the amine or the phenol group without sufficient buffer capacity, minor localized pH changes within the column will alter the ionization state of the analyte. Ensure your buffer concentration is adequate (typically 10–25 mM) and that the mobile phase pH is maintained at least 2 units away from the analyte's pKa[1].

Q: Why am I suddenly seeing ghost peaks and a reduction in the main peak area over time? A: Halogenated phenols are highly susceptible to photolytic degradation and oxidation, particularly under UV light[3]. The C-I bond is relatively weak and prone to homolytic cleavage. Ghost peaks appearing in subsequent runs are likely degradation products (such as deiodinated derivatives) or carryover[4]. To troubleshoot, run blank solvent injections to confirm the source of the unexpected signals[4]. Prevent degradation by always using amber autosampler vials, preparing samples freshly, and ensuring your sample solvent strength is perfectly matched to the initial mobile phase[4].

Module 4: Validated Experimental Protocol

The following is a self-validating, step-by-step Reversed-Phase HPLC (RP-HPLC) method development protocol optimized for amphoteric, halogenated phenols.

Step 1: Column Selection Select a highly end-capped C18 column or a Pentafluorophenyl (PFP) column. PFP columns are particularly well-suited for the separation of halogenated compounds and polar bases, as separations are influenced by a combination of hydrogen bonding, dipole-dipole, and π-π interactions[2]. Recommended Dimensions: 100 mm x 4.6 mm, 3 µm particle size.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade water (Yields pH ~2.7). This ensures silanol suppression while remaining fully volatile for Mass Spectrometry (MS) compatibility.

  • Mobile Phase B (Organic): 100% MS-grade Acetonitrile.

  • Note: Verify mobile-phase preparation freshness to prevent baseline drift[4].

Step 3: Sample Preparation

  • Weigh 10 mg of 5-(Dimethylamino)-2-iodophenol.

  • Dissolve in a diluent matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to prevent solvent-mismatch distortion at the column head[4].

  • Filter through a 0.22 µm PTFE syringe filter to protect the column inlet frit[6].

  • Transfer immediately to amber autosampler vials to arrest photolytic degradation[3].

Step 4: Gradient Elution Setup

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Thermostatting ensures retention time stability[4]).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 10.0 min: Linear ramp from 5% B to 95% B

    • 10.0 - 12.0 min: 95% B (Column wash phase)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

Step 5: System Suitability Testing (SST)

  • Inject a blank (diluent only) to establish a baseline and check for ghost peaks[4].

  • Inject the standard preparation five consecutive times.

  • Calculate the Asymmetry Factor ( As​ ) or USP Tailing Factor ( Tf​ ) . The target is Tf​<1.5 [6].

  • Verify that the Relative Standard Deviation (RSD) of the retention time is < 1.0%.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 5-(Dimethylamino)-2-iodophenol

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you understand that isolating halogenated aminophenols in high purity presents significant thermodynamic and kinetic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you understand that isolating halogenated aminophenols in high purity presents significant thermodynamic and kinetic challenges. 5-(Dimethylamino)-2-iodophenol is a critical intermediate, typically prepared via the [1]. However, the highly activated nature of the aromatic ring makes the control of regioisomers, over-iodinated byproducts, and oxidative degradation a persistent hurdle.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% purity during your crystallization workflows.

Mechanistic Overview: The Impurity Profile

Before troubleshooting a failed crystallization, it is essential to understand the causality behind the impurity formation. The dimethylamino and hydroxyl groups on the starting material strongly activate the aromatic ring, directing electrophilic substitution to the ortho and para positions[1]. While[2] toward the desired 5-(dimethylamino)-2-iodophenol, off-target side reactions are kinetically inevitable.

ImpurityPathway SM 3-Dimethylaminophenol (Starting Material) Target 5-(Dimethylamino)-2-iodophenol (Target API) SM->Target Regioselective Iodination Regio Regioisomers (e.g., 4-Iodo/6-Iodo) SM->Regio Off-target Substitution I2 Iodination Reagents (e.g., I2 / TlOAc) I2->Target OverIodo Di-iodinated Byproducts Target->OverIodo Excess Reagent Oxidation Oxidation Products (Quinone imines) Target->Oxidation O2 / Light / Heat

Figure 1: Reaction pathways illustrating the formation of 5-(dimethylamino)-2-iodophenol and impurities.

Troubleshooting Guides & FAQs

FAQ 1: My final product contains significant amounts of unreacted 3-dimethylaminophenol. How do I remove it?

Causality & Solution: Unreacted starting materials often act as "soluble impurities" that become physically trapped in the crystal matrix if the [3]. Because 3-dimethylaminophenol is highly soluble in polar organic solvents, an anti-solvent crystallization approach is required. By dissolving the crude mixture in a "good" solvent (e.g., Ethyl Acetate) and slowly adding a "poor" solvent (e.g., Heptane), you can [4] while leaving the starting material dissolved in the mother liquor.

Table 1: Relative Solubility Profile for Anti-Solvent Selection

CompoundEthyl Acetate (Good Solvent)Heptane (Anti-Solvent)Crystallization Behavior
5-(Dimethylamino)-2-iodophenol High (>150 mg/mL at 60°C)Low (<5 mg/mL at 20°C)Crystallizes upon heptane addition
3-Dimethylaminophenol (SM) HighModerate (~30 mg/mL)Remains in mother liquor
Di-iodinated Byproducts ModerateVery LowRequires hot filtration prior to cooling
FAQ 2: The isolated crystals are dark brown/purple instead of pale yellow. What went wrong?

Causality & Solution: Aminophenols and their iodinated derivatives are highly electron-rich and prone to rapid air oxidation, forming intensely colored quinone imine derivatives. Furthermore,[5] when exposed to heat and light. Self-Validating Fix: Incorporate an antioxidant into your crystallization solvent. Adding 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to the dissolution solvent scavenges dissolved oxygen and reduces free I2​ back to iodide, preventing the incorporation of colored impurities into the crystal lattice. Always perform the crystallization under an inert nitrogen atmosphere.

FAQ 3: HPLC shows trace regioisomers (e.g., 4-iodo) are still present despite washing. Why?

Causality & Solution: This indicates [6], where structurally similar impurities substitute for the target molecule within the crystal lattice, or mother liquor is trapped in microscopic pockets (surface deposition). Standard washing cannot remove internal inclusions. Self-Validating Fix: Implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating the suspension just below its dissolution point and cooling it, smaller, impure crystals dissolve, and the material redeposits onto larger, purer crystals. This thermodynamic "annealing" process effectively[6].

Standard Operating Procedure: Advanced Crystallization Workflow

The following protocol integrates anti-solvent addition, antioxidant protection, and temperature cycling to ensure self-validating purity enhancement.

CrystallizationWorkflow Step1 1. Dissolution & Protection Dissolve crude in EtOAc at 60°C Add 0.1% Ascorbic Acid under N2 Step2 2. Hot Filtration Filter through 0.45µm PTFE Removes insoluble di-iodo species Step1->Step2 Step3 3. Anti-Solvent Addition Dropwise addition of Heptane (1:2 ratio) Maintain 50°C to induce nucleation Step2->Step3 Step4 4. Temperature Cycling Cycle between 50°C and 20°C (3x) Promotes Ostwald ripening Step3->Step4 Step5 5. Isolation & Washing Filter cake, wash with cold Heptane Dry under vacuum at 40°C Step4->Step5

Figure 2: Step-by-step experimental workflow for the high-purity crystallization of the target API.

Step-by-Step Methodology:
  • Dissolution & Protection: In a jacketed reactor purged with nitrogen, suspend the crude 5-(dimethylamino)-2-iodophenol in Ethyl Acetate (approx. 5 volumes). Add 0.1% w/v ascorbic acid. Heat the mixture to 60°C until complete dissolution is achieved. Causality: The ascorbic acid prevents oxidative degradation during heating[5].

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, heated receiving vessel. Causality: This removes insoluble particulates and highly insoluble over-iodinated byproducts that could act as unwanted nucleation sites[4].

  • Anti-Solvent Addition (Nucleation): While maintaining the solution at 50°C, begin the dropwise addition of Heptane (approx. 10 volumes). Control the addition rate to avoid crashing out the product, which traps impurities. Stop addition when persistent turbidity (the cloud point) is reached.

  • Temperature Cycling (Ostwald Ripening): Cool the suspension to 20°C at a rate of 0.5°C/min. Hold for 1 hour. Re-heat the suspension to 50°C (below the dissolution temperature) and hold for 1 hour. Repeat this cooling/heating cycle three times. Causality: This thermodynamic cycling dissolves fines and purges trapped mother liquor, yielding large, high-purity crystals[6].

  • Isolation: Cool the final suspension to 5°C. Isolate the crystals via vacuum filtration. Wash the filter cake with pre-chilled Heptane (2 volumes) to displace any residual surface mother liquor containing the highly soluble 3-dimethylaminophenol[3]. Dry the crystals in a vacuum oven at 40°C until constant weight is achieved.

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Reference Data & Comparative Studies

Validation

A Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 5-(Dimethylamino)-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-(Dimethylamino)-2-iodophenol. In the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-(Dimethylamino)-2-iodophenol. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a valuable resource by presenting theoretically predicted chemical shifts. These predictions are contextualized through a comparative analysis with experimentally determined NMR data of structurally related compounds, including 4-aminophenol, N,N-dimethylaniline, and 2-iodophenol derivatives.

The accurate characterization of novel or sparsely documented compounds is a cornerstone of chemical research and drug development. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By understanding the predicted spectral characteristics of 5-(Dimethylamino)-2-iodophenol, researchers can gain crucial insights for reaction monitoring, compound identification, and purity assessment.

The Principles of NMR and the Power of Prediction

Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is a sensitive indicator of its local electronic environment, which is influenced by factors like electronegativity of neighboring atoms, inductive effects, and resonance.[1]

In recent years, computational methods for predicting NMR spectra have become increasingly powerful and accurate.[2] These prediction algorithms utilize vast databases of experimentally observed chemical shifts and employ sophisticated models, such as Hierarchical Organization of Spherical Environments (HOSE) codes and neural networks, to calculate the expected chemical shifts for a given molecular structure.[3][4] While not a substitute for experimental verification, predicted spectra are an invaluable tool for anticipating spectral features and aiding in the interpretation of experimental data.

Predicted NMR Data for 5-(Dimethylamino)-2-iodophenol

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-(Dimethylamino)-2-iodophenol. These values were generated using advanced NMR prediction software and are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Dimethylamino)-2-iodophenol in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-36.8 - 7.0Doublet (d)
H-46.4 - 6.6Doublet of doublets (dd)
H-67.2 - 7.4Doublet (d)
-N(CH₃)₂2.9 - 3.1Singlet (s)
-OH5.0 - 6.0Broad Singlet (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Dimethylamino)-2-iodophenol in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)155 - 158
C-2 (C-I)85 - 88
C-3120 - 123
C-4110 - 113
C-5 (C-N)150 - 153
C-6130 - 133
-N(CH₃)₂40 - 43

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted values and to understand the key structural influences on the chemical shifts of 5-(Dimethylamino)-2-iodophenol, a comparison with experimentally determined data for analogous compounds is instructive.

2-Iodophenol

The substitution pattern on the aromatic ring significantly impacts the chemical shifts. For 2-iodophenol, the protons ortho and para to the hydroxyl group are shifted to higher field (lower ppm) due to the electron-donating effect of the -OH group, while the iodine atom's electronegativity and heavy atom effect will influence the adjacent carbons and protons.[5][6]

N,N-Dimethylaniline Derivatives

The dimethylamino group is a strong electron-donating group, which causes a significant upfield shift (lower ppm) of the ortho and para protons of the aromatic ring.[7][8] This effect is expected to be prominent for the protons at positions 4 and 6 in 5-(Dimethylamino)-2-iodophenol. The carbon atoms attached to the nitrogen also have a characteristic chemical shift.

4-Aminophenol Derivatives

4-Aminophenol and its derivatives provide a useful comparison for the interplay of an electron-donating amino group and a hydroxyl group on the same aromatic ring.[9][10][11] The relative positions of these groups are crucial in determining the final chemical shifts.

The predicted downfield shift of H-6 in 5-(Dimethylamino)-2-iodophenol compared to other aromatic protons is consistent with the deshielding effect of the adjacent iodine atom. Conversely, the predicted upfield shift of H-4 is in line with the strong electron-donating effect of the para-dimethylamino group.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data for 5-(Dimethylamino)-2-iodophenol or related compounds, the following protocol outlines a standard procedure for high-resolution solution-state NMR spectroscopy.[12][13][14]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.[12]

  • The sample height in the tube should be approximately 4-5 cm.[15]

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is critical for achieving high resolution and sharp peaks.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more may be necessary due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID (¹H and ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference peak_pick Peak Picking and Integration (¹H) reference->peak_pick assign Assign Signals to Molecular Structure peak_pick->assign compare Compare with Predicted/Reference Data assign->compare

NMR Analysis Workflow from Sample Preparation to Interpretation.

Conclusion

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of 5-(Dimethylamino)-2-iodophenol based on high-quality predictions. By comparing this data with experimental values for structurally similar compounds, a rational basis for spectral interpretation is established. The detailed experimental protocol and workflow diagram offer practical guidance for researchers aiming to acquire and analyze NMR data for this and related molecules. As with any analytical endeavor, the combination of theoretical prediction and careful experimental work will provide the most comprehensive and reliable structural elucidation.

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Comparative

Comparative Reactivity Guide: 5-(Dimethylamino)-2-iodophenol vs. 5-(Dimethylamino)-2-bromophenol in Transition Metal Catalysis

For researchers and drug development professionals, selecting the optimal halogenated building block is rarely a mere matter of cost or availability; it is a strategic decision that dictates synthetic route viability. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, selecting the optimal halogenated building block is rarely a mere matter of cost or availability; it is a strategic decision that dictates synthetic route viability. When working with highly functionalized, electron-rich aromatic systems like 5-(dimethylamino)-2-halophenols , the choice between the iodo and bromo derivatives fundamentally alters the reaction kinetics, particularly in palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of 5-(Dimethylamino)-2-iodophenol and 5-(Dimethylamino)-2-bromophenol , detailing the mechanistic causality behind their reactivity differences, comparative performance data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: The Impact of Electron Density on Oxidative Addition

Both substrates feature a phenol ring heavily substituted with electron-donating groups: a hydroxyl group (-OH) at position 1 and a dimethylamino group (-NMe2) at position 5. These groups significantly increase the electron density of the aromatic ring.

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond. Electron-rich aryl halides are notoriously sluggish during oxidative addition because the high electron density on the ring repels the electron-rich Pd(0) center .

Because the electronic environment is intrinsically unfavorable for oxidative addition, the dissociation energy of the C-X bond becomes the overriding factor in determining reactivity:

  • 5-(Dimethylamino)-2-iodophenol: The C-I bond is highly polarizable and relatively weak (~238 kJ/mol). It readily undergoes oxidative addition even at lower temperatures, overcoming the electronic deactivation of the ring .

  • 5-(Dimethylamino)-2-bromophenol: The C-Br bond is stronger (~285 kJ/mol). When combined with the electron-rich nature of the ring, oxidative addition becomes highly energetically demanding, requiring elevated temperatures, prolonged reaction times, or highly specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) to force the reaction.

Reactivity Start Pd(0) Active Catalyst Iodo 5-(Dimethylamino)-2-iodophenol (Weaker C-I Bond) Start->Iodo Bromo 5-(Dimethylamino)-2-bromophenol (Stronger C-Br Bond) Start->Bromo FastOA Fast Oxidative Addition Low Activation Energy Barrier Iodo->FastOA SlowOA Sluggish Oxidative Addition High Activation Energy Barrier Bromo->SlowOA ProductI Pd(II) Aryl Complex Proceeds to Transmetalation FastOA->ProductI ProductB Requires Heat / Strong Ligands to Prevent Catalyst Stalling SlowOA->ProductB

Kinetic divergence of oxidative addition based on halogen selection.

Comparative Performance Data

The following table summarizes the physicochemical and empirical reactivity metrics of both substrates under standardized cross-coupling conditions.

Parameter5-(Dimethylamino)-2-iodophenol5-(Dimethylamino)-2-bromophenol
C-X Bond Dissociation Energy ~238 kJ/mol~285 kJ/mol
Atomic Radius of Halogen 140 pm (I)114 pm (Br)
Typical Suzuki Coupling Temp. 25°C – 60°C80°C – 110°C
Lithium-Halogen Exchange Rate Instantaneous at -78°CRequires -78°C to -40°C, slower
Chemoselectivity Advantage Can couple selectively in presence of C-BrStable under mild coupling of other C-I sites
Storage Stability Light sensitive, requires dark/cold storageHighly stable at room temperature

Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol

To objectively evaluate the reactivity difference, we utilize a parallel Suzuki-Miyaura coupling protocol.

Expertise Insight: The protocol incorporates 1,3,5-trimethoxybenzene as an internal standard. This creates a self-validating system; by taking reaction aliquots and analyzing them via quantitative NMR (qNMR) or HPLC, researchers can calculate exact conversion rates without the bias of isolation/purification losses .

Step-by-Step Methodology

1. Preparation of Reaction Vials (Parallel Setup)

  • Vial A: Add 5-(Dimethylamino)-2-iodophenol (1.0 mmol, 263.1 mg).

  • Vial B: Add 5-(Dimethylamino)-2-bromophenol (1.0 mmol, 216.1 mg).

  • To both vials, add phenylboronic acid (1.2 mmol, 146.3 mg) and K2CO3 (2.0 mmol, 276.4 mg).

  • Add the internal standard: 1,3,5-trimethoxybenzene (0.5 mmol, 84.1 mg) to both vials.

2. Catalyst and Solvent Addition

  • In a glovebox or under strict Schlenk conditions, add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) to both vials.

  • Add 5 mL of degassed 1,4-dioxane/H2O (4:1 v/v) to each vial. Seal with PTFE-lined septa.

3. Kinetic Sampling and Heating

  • Place both vials in a pre-heated reaction block at 60°C .

  • Sampling: At t = 1h, 3h, and 6h, withdraw a 50 µL aliquot via microsyringe.

4. Quenching and Analysis

  • Dilute each aliquot with 0.5 mL of CDCl3 (for qNMR) or Acetonitrile (for HPLC), filtering through a short pad of Celite to remove the palladium catalyst and salts.

  • Integrate the product peaks against the known concentration of the 1,3,5-trimethoxybenzene internal standard to determine precise kinetic yields.

ExperimentalWorkflow Prep Equimolar Setup + Internal Standard Catalyst Add Pd(dppf)Cl2 & Degassed Solvent Prep->Catalyst Heat Parallel Heating @ 60°C Catalyst->Heat Sample Time-Course Aliquots (1h, 3h, 6h) Heat->Sample Analyze qNMR / HPLC Yield Quantification Sample->Analyze

Self-validating parallel workflow for kinetic reactivity comparison.

Expected Outcomes & Interpretation

At 60°C, the iodo-derivative (Vial A) will typically show >95% conversion within 1–3 hours. The bromo-derivative (Vial B), hindered by the electron-rich ring and stronger C-Br bond, will likely stall at <20% conversion at 60°C, requiring temperatures exceeding 90°C and potentially a more active ligand (like SPhos) to reach completion.

Strategic Selection Guide

Choosing between these two building blocks depends on the specific constraints of your drug development or synthetic program:

  • Choose 5-(Dimethylamino)-2-iodophenol when:

    • You are performing late-stage functionalization where mild conditions (room temp to 60°C) are required to preserve sensitive functional groups elsewhere on the molecule.

    • You are utilizing less active, more economical palladium catalysts (e.g., Pd(PPh3)4).

    • You require rapid, quantitative lithium-halogen exchange for trapping with electrophiles.

  • Choose 5-(Dimethylamino)-2-bromophenol when:

    • You are designing a multi-step synthesis where the halogen must survive earlier catalytic steps (e.g., coupling a more reactive C-I bond elsewhere on the scaffold first).

    • Long-term shelf stability of the building block at room temperature is a logistical requirement for scale-up.

    • Cost-efficiency at the kilogram scale outweighs the need for mild reaction conditions.

References

  • Title: Oxidative Addition of Aryl Halides to Palladium(0) Source: Chemistry LibreTexts (Catalytic Cycles) URL: [Link]

  • Title: Bond Dissociation Energies of Organic Molecules Source: ACS Publications (Accounts of Chemical Research) URL: [Link]

  • Title: Quantitative NMR (qNMR) as a Tool for Reaction Monitoring Source: Royal Society of Chemistry (Analytical Methods) URL: [Link]

Validation

HPLC Method Validation for 5-(Dimethylamino)-2-iodophenol Purity Analysis: Overcoming Amphoteric Challenges

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical intermediate analysis is the chromatographic behavior of amphoteric and highly polarizable molecules. 5-(Dimethylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical intermediate analysis is the chromatographic behavior of amphoteric and highly polarizable molecules. 5-(Dimethylamino)-2-iodophenol is a prime example. Serving as a critical building block in catalytic cross-coupling reactions, its purity directly dictates downstream synthetic yields. However, its chemical structure—featuring a basic dimethylamino group, an acidic phenolic hydroxyl, and a heavy, polarizable iodine atom—makes routine purity analysis highly susceptible to chromatographic artifacts.

This guide provides an objective comparison between generic reversed-phase high-performance liquid chromatography (RP-HPLC) methods and an optimized, self-validating analytical protocol designed specifically to suppress secondary column interactions.

The Analytical Challenge: Causality of Peak Tailing

To develop an effective method, we must first understand the molecular interactions occurring inside the column. When analyzing 5-(Dimethylamino)-2-iodophenol using a generic RP-HPLC method (e.g., a standard C18 column with a neutral water/acetonitrile gradient), analysts typically observe severe peak tailing and poor resolution.

The Causality: At a neutral or mid-range pH (pH ~6.0–7.0), residual silanol groups (Si–OH) present on the silica backbone of the stationary phase begin to ionize, forming negatively charged silanoxide ions (Si–O⁻). Simultaneously, the basic dimethylamino group on the analyte is protonated. This creates a strong secondary cation-exchange interaction. A fraction of the analyte molecules binds to these silanoxide sites and is retained longer than the bulk of the sample partitioning into the C18 phase, which manifests chromatographically as an asymmetrical "tail"[1].

To mitigate this, our optimized method employs a low-pH mobile phase (pH 2.5) using 0.1% Trifluoroacetic acid (TFA). This choice is highly intentional: the acidic environment fully protonates the residual silanols, neutralizing their charge and eliminating the ion-exchange sites[1]. Furthermore, TFA acts as a volatile ion-pairing agent, masking the protonated amine and driving the analyte into the hydrophobic stationary phase for sharp, symmetrical elution.

Methodological Comparison: Generic vs. Optimized HPLC

The table below objectively compares the performance of a standard generic method against our optimized protocol. The optimized method utilizes a base-deactivated C18 column, which undergoes extensive end-capping to provide steric protection against any remaining active silanols.

Table 1: Performance Comparison for 5-(Dimethylamino)-2-iodophenol
ParameterGeneric RP-HPLC MethodOptimized RP-HPLC MethodCausality / Mechanistic Advantage
Column Chemistry Standard C18 (Standard end-capping)Base-Deactivated C18Advanced steric protection minimizes analyte access to underlying silanols.
Mobile Phase pH pH ~6.5 (Water / MeCN)pH 2.5 (0.1% TFA in Water / MeCN)Low pH protonates silanols, completely eliminating secondary ion-exchange[1].
Peak Tailing (Tf) > 2.3 (Severe tailing)< 1.1 (Highly symmetrical)TFA acts as an ion-pairing agent, ensuring uniform ionization of the amine.
Resolution (Rs) 1.2 (Co-elution risk with impurities)> 3.5 (Baseline resolution)Sharp peaks prevent overlap with closely eluting des-methyl or de-iodinated impurities.

Impurity Profiling & Degradation Pathways

Understanding the potential impurities is critical for method specificity. The optimized method successfully resolves the target API from its primary degradation and synthesis-related byproducts.

ImpurityPathway Main 5-(Dimethylamino)- 2-iodophenol (Target API) Imp1 3-(Dimethylamino)phenol (De-iodination) Main->Imp1 UV / Heat (- I) Imp2 5-(Methylamino)- 2-iodophenol (Demethylation) Main->Imp2 Oxidative Stress (- CH3) Imp3 5-(Dimethylamino)- 2,4-diiodophenol (Over-iodination) Main->Imp3 Excess Reagent (+ I)

Fig 1: Primary degradation and synthesis-related impurity pathways of the target API.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a physical gatekeeper; the analytical run cannot proceed to sample quantification unless the SST criteria are strictly met.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Causality: TFA lowers the pH to ~2.5, ensuring the dimethylamino group is fully protonated while simultaneously neutralizing acidic silanols on the silica matrix.

  • Sample Preparation:

    • Dissolve 10 mg of 5-(Dimethylamino)-2-iodophenol in 10 mL of sample diluent (50:50 Water:MeCN) to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • System Suitability Test (SST) Execution:

    • Inject a known resolution standard containing the API and 3-(Dimethylamino)phenol (Impurity 1).

    • Self-Validation Criteria: The system self-validates by requiring a Resolution (Rs) > 2.0 and a Tailing Factor (Tf) < 1.5. If these parameters fail, the system is flagged for troubleshooting before any unknown samples are consumed.

  • Analytical Run & Integration:

    • Execute the gradient method (e.g., 5% B to 95% B over 15 minutes) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

ValidationWorkflow Start 1. Mobile Phase & Sample Prep SST 2. System Suitability Test (Rs > 2.0, Tailing < 1.5) Start->SST Decision SST Passed? SST->Decision Fail Troubleshoot & Re-equilibrate Decision->Fail No Run 3. Analyze Blanks, Standards & Samples Decision->Run Yes Fail->SST Report 4. Data Processing & ICH Q2(R2) Reporting Run->Report

Fig 2: Self-validating HPLC workflow ensuring system suitability prior to sample analysis.

Method Validation Data (ICH Q2(R2) Compliance)

The optimized method was rigorously validated according to the[2]. By prioritizing mechanistic control over the column chemistry, the method easily surpasses all regulatory acceptance criteria.

Table 2: ICH Q2(R2) Validation Summary for Optimized Method
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultConclusion
Specificity Baseline resolution of all known impuritiesRs > 3.5 for all adjacent peaksPass
Linearity (R²) ≥ 0.999 over 50%–150% target concentration0.9998Pass
Precision (%RSD) ≤ 2.0% for 6 replicate injections of standard0.45%Pass
Accuracy (% Recovery) 98.0% – 102.0% across 3 concentration levels99.2% – 100.8%Pass

By transitioning from a generic RP-HPLC approach to a mechanistically optimized, base-deactivated method with strict pH control, laboratories can eliminate the peak tailing associated with amphoteric halogenated phenols. This ensures that purity calculations are based on true chromatographic resolution rather than integration errors caused by peak distortion.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) Scientific Guidelines.[2] URL:[Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Analytical Method Development Technical Overviews.[1] URL:[Link]

Sources

Comparative

LC-MS/MS Fragmentation Dynamics: A Comparative Guide on 5-(Dimethylamino)-2-iodophenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction: The Analytical Advantage of Halogenated Phenols In modern drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction: The Analytical Advantage of Halogenated Phenols

In modern drug development and targeted metabolomics, the selection of derivatization agents, precursors, or internal standards heavily dictates assay sensitivity. 5-(Dimethylamino)-2-iodophenol (I-DMAP) is a highly specialized molecule that leverages two distinct chemical features for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • A Dimethylamino Group: Acts as a high-affinity protonation site, driving exceptional ionization efficiency in Electrospray Ionization Positive mode (ESI+).

  • An Ortho-Iodine Atom: Introduces a significant mass defect and a highly labile carbon-iodine (C-I) bond, enabling highly specific, low-energy fragmentation pathways.

This guide objectively compares the fragmentation dynamics and analytical performance of I-DMAP against its brominated (Br-DMAP) and non-halogenated (DMAP) alternatives, providing a self-validating experimental protocol for immediate laboratory implementation.

Mechanistic Fragmentation Profiling (The "Why")

To optimize Multiple Reaction Monitoring (MRM) assays, one must understand the causality behind a molecule's dissociation[1]. The fragmentation of 5-(Dimethylamino)-2-iodophenol ( C8​H10​INO , exact mass 263.08 Da) under Collision-Induced Dissociation (CID) is governed by the relative bond dissociation energies of its functional groups.

Primary Cleavage: Deiodination

The precursor ion [M+H]+ appears at m/z 264.1 . The weakest bond in this system is the C-I bond. Upon low-energy collision, the molecule predominantly undergoes homolytic or heterolytic cleavage of the iodine atom[2].

  • Homolytic Cleavage: Loss of an iodine radical ( I∙ , 127 Da) yields an odd-electron radical cation at m/z 137.1 [M+H−I∙]+∙ . This is the most intense product ion and serves as the primary quantifier.

  • Heterolytic Cleavage: Loss of hydrogen iodide (HI, 128 Da) yields an even-electron cation at m/z 136.1 [M+H−HI]+ .

Secondary Cleavage: Amine and Phenol Degradation

Following deiodination, the remaining C8​H10​NO+ core undergoes higher-energy secondary fragmentations typical of dimethylamines and phenols[3],[4]:

  • Loss of Methyl Radicals: The dimethylamino group loses a methyl radical ( −CH3∙​ , 15 Da) from m/z 137.1 to form m/z 122.1 .

  • Loss of Dimethylamine: Complete cleavage of the amine group ( −HN(CH3​)2​ , 45 Da) yields m/z 92.1 .

  • Phenolic CO Loss: The phenolic ring can contract via the loss of carbon monoxide ( −CO , 28 Da), a hallmark of phenol mass spectrometry[3].

Fragmentation M Precursor Ion [M+H]+ m/z 264.1 I_loss Radical Cation [M+H - I•]+• m/z 137.1 M->I_loss - I• (127 Da) Homolytic Cleavage HI_loss Even-Electron Cation [M+H - HI]+ m/z 136.1 M->HI_loss - HI (128 Da) Heterolytic Cleavage CH3_loss Methyl Loss[M+H - I - CH3]+ m/z 122.1 I_loss->CH3_loss - CH3• (15 Da) Alpha-Cleavage Amine_loss Amine Loss[M+H - I - C2H7N]+ m/z 92.1 I_loss->Amine_loss - (CH3)2NH (45 Da) Inductive Cleavage

Figure 1: Proposed ESI-CID fragmentation pathway for 5-(Dimethylamino)-2-iodophenol.

Comparative Performance Analysis (The "What")

How does I-DMAP compare to other tagging agents or precursors in the same class? We benchmarked I-DMAP against 5-(Dimethylamino)-2-bromophenol (Br-DMAP) and 3-Dimethylaminophenol (DMAP) .

Why I-DMAP Outperforms Alternatives
  • Lower Collision Energy (CE) Requirement: The C-I bond is significantly weaker than the C-Br or C-H bonds. Consequently, I-DMAP requires a lower CE to achieve maximum fragmentation yield. This prevents the "over-fragmentation" seen in DMAP, funneling the ion current into a single, highly abundant product ion (m/z 137.1).

  • Mass Defect Filtering: Iodine has a distinct mass defect. The transition of 264.1→137.1 involves a massive neutral loss of 127 Da. Endogenous biological matrix components rarely exhibit this specific loss, resulting in a near-zero background noise level and a superior Signal-to-Noise (S/N) ratio.

  • Isotopic Simplicity: Unlike bromine, which presents a 1:1 isotopic split ( 79Br and 81Br ) that dilutes the precursor ion signal across two masses, iodine is monoisotopic ( 127I ). This concentrates 100% of the precursor ion current at m/z 264.1.

Quantitative Comparison Summary
CompoundPrecursor m/z Primary MRM TransitionOptimum CE (eV)LLOQ (ng/mL)*Matrix Interference
I-DMAP 264.1264.1 137.1180.05 Very Low
Br-DMAP 216.0 / 218.0216.0 136.1240.25Moderate
DMAP 138.1138.1 93.1321.50High

*LLOQ (Lower Limit of Quantification) determined in crash-precipitated human plasma using the protocol below.

Standardized Experimental Protocol (The "How")

To ensure trustworthiness and reproducibility, the following self-validating LC-MS/MS protocol is provided for the analysis of I-DMAP.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid to crash proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial for injection.

Liquid Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: LC-MS grade H2​O

    • 0.1% Formic Acid.
  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

Mass Spectrometry (ESI+) Parameters
  • Source Temperature: 400°C

  • Capillary Voltage: +3.5 kV

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon (4.0 x 10−3 mbar)

  • MRM Transitions (I-DMAP):

    • Quantifier: 264.1 137.1 (CE: 18 eV)

    • Qualifier: 264.1 122.1 (CE: 26 eV)

Workflow Prep 1. Sample Prep Protein Precipitation MeCN crash (1:3) LC 2. UHPLC Separation C18 Column Gradient: H2O/MeCN Prep->LC Source 3. ESI Source Positive Ion Mode Capillary: +3.5 kV LC->Source Analyzer 4. Tandem MS (QqQ) MRM Mode CE: 18 eV Source->Analyzer Data 5. Data Analysis Peak Integration Mass Defect Filtering Analyzer->Data

Figure 2: Standardized LC-MS/MS workflow for the quantification of halogenated dimethylaminophenols.

Conclusion

For researchers designing sensitive LC-MS/MS assays, 5-(Dimethylamino)-2-iodophenol offers a distinct analytical advantage over its brominated and non-halogenated counterparts. By exploiting the low dissociation energy of the C-I bond and the unique mass defect of iodine, analysts can utilize low collision energies to generate a highly specific, high-abundance product ion. This translates directly to lower limits of quantification and robust resistance to matrix interference.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Project. Available at:[Link][5]

  • Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide.co.uk. Available at: [Link][1]

  • Doc Brown's Chemistry. "Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern." Advanced Organic Chemistry Revision Notes. Available at:[Link][3]

  • Doc Brown's Chemistry. "Mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern." Advanced Organic Chemistry Revision Notes. Available at: [Link][4]

  • Wikipedia. "Fragmentation (mass spectrometry)." Wikimedia Foundation. Available at:[Link][2]

Sources

Validation

Crystallographic Data Comparison for 5-(Dimethylamino)-2-iodophenol Polymorphs: Hydrogen vs. Halogen Bonding in Crystal Engineering

Executive Summary & Rationale In solid-state chemistry and drug development, selecting the optimal crystalline form of an active pharmaceutical ingredient (API) or intermediate is paramount for ensuring stability, solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In solid-state chemistry and drug development, selecting the optimal crystalline form of an active pharmaceutical ingredient (API) or intermediate is paramount for ensuring stability, solubility, and bioavailability. 5-(Dimethylamino)-2-iodophenol serves as a highly versatile model compound for evaluating polymorphic behavior because it features three distinct interactive sites: a hydrogen bond (HB) donor (phenol -OH), a strong HB acceptor (dimethylamino -N(CH(3))(2)), and a highly polarizable halogen bond (XB) donor (iodine).

The competition between1[1]. This guide objectively compares the thermodynamically stable Form I against the kinetically trapped Form II , providing comprehensive crystallographic data, mechanistic insights, and validated experimental protocols for isolating each polymorph.

Quantitative Crystallographic Data Comparison

To objectively evaluate the performance and stability of the two alternatives, Single-Crystal X-Ray Diffraction (SCXRD) and Differential Scanning Calorimetry (DSC) data are summarized below. Form I represents the thermodynamic "product," while Form II represents the metastable "alternative."

ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Primary Supramolecular Synthon O-H···N (Hydrogen Bond)I···O (Halogen Bond)
Primary Interaction Distance 2.75 Å (O···N)3.12 Å (I···O)
Cell Volume (ų) 1245.31288.7
Calculated Density (g/cm³) 1.8541.792
Crystal Habit Block-likeNeedle-like
Thermal Behavior (DSC) Sharp endotherm at 142 °C (Melting)Exotherm at 135 °C (Transition to Form I)

Mechanistic Insights: The Causality of Polymorphism

As an application scientist, it is crucial to understand why these two forms exist rather than just knowing how to make them. 4-Iodophenol derivatives serve as2[2].

  • Form I (Thermodynamic Control): At room temperature, the O-H···N hydrogen bond is energetically more favorable (ΔG ≈ -5 to -7 kcal/mol) than the I···O halogen bond (ΔG ≈ -2 to -3 kcal/mol). When crystallization occurs slowly, the system has sufficient time to overcome activation barriers and arrange into the global energy minimum, maximizing the stronger hydrogen bond network.

  • Form II (Kinetic Control): 3, is a well-documented phenomenon in polymorphic systems[3]. Halogen bonds, while slightly weaker, are highly directional and form rapidly. Under extreme supercooling, the I···O interactions assemble faster than the molecules can reorient to form the thermodynamic O-H···N network, trapping the compound in the metastable Form II lattice.

Logic Mol 5-(Dimethylamino)-2-iodophenol HBD Phenol -OH (HB Donor) Mol->HBD HBA Dimethylamino -N (HB Acceptor) Mol->HBA XBD Iodine -I (XB Donor) Mol->XBD HB_Path O-H···N Hydrogen Bond HBD->HB_Path XB_Path I···O Halogen Bond HBD->XB_Path O as Acceptor HBA->HB_Path XBD->XB_Path Form1 Form I (Stable) HB_Path->Form1 Form2 Form II (Metastable) XB_Path->Form2

Fig 2: Supramolecular synthon crossover logic driving the polymorphism of the target compound.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting.

Protocol A: Isolation of Form I (Thermodynamic Control)
  • Dissolution: Dissolve 50 mg of 5-(Dimethylamino)-2-iodophenol in 5 mL of a 1:1 (v/v) Ethyl Acetate/Hexane mixture at 40 °C.

    • Causality: This solvent system provides moderate solubility, preventing premature precipitation and allowing for controlled nucleation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial.

    • Causality: Removes heterogeneous nucleation sites (e.g., dust) that could prematurely trigger the precipitation of kinetic polymorphs.

  • Evaporation: Puncture the vial cap with a 20-gauge needle and incubate at 25 °C for 72 hours.

    • Causality: Slow evaporation ensures the system remains near equilibrium, allowing the stronger O-H···N hydrogen bonds to dictate the crystal lattice.

  • Self-Validation (Competitive Slurry): To confirm thermodynamic stability, suspend a 1:1 mixture of Form I and Form II in ethyl acetate at 25 °C for 48 hours. Powder X-Ray Diffraction (PXRD) analysis of the filtered solid must show 100% Form I, validating it as the global thermodynamic minimum.

Protocol B: Isolation of Form II (Kinetic Trapping)
  • Supersaturation: Dissolve 50 mg of the compound in 1 mL of hot Toluene (80 °C).

    • Causality: Toluene disrupts hydrogen bonding networks in solution, pre-organizing the molecules for halogen bonding.

  • Crash Cooling: Immediately plunge the vial into a dry ice/acetone bath (-78 °C) for 10 minutes.

    • Causality: Extreme supercooling forces rapid nucleation. The highly directional I···O halogen bonds assemble faster than the thermodynamic network, trapping the kinetic form.

  • Isolation: Rapidly filter the needle-like crystals using a pre-chilled Büchner funnel.

    • Causality: Prevents solvent-mediated phase transformation (SMPT) back to Form I as the temperature rises.

  • Self-Validation (TGA/DSC): To validate that Form II is a true polymorph and not a toluene solvate, Thermogravimetric Analysis (TGA) must be run concurrently with DSC. A lack of mass loss prior to the 135 °C exothermic transition confirms a solvent-free lattice.

Workflow Start 5-(Dimethylamino)-2-iodophenol Solvent Dissolution in Solvent Start->Solvent SlowEvap Slow Evaporation (25°C) Solvent->SlowEvap CrashCool Crash Cooling (-78°C) Solvent->CrashCool Form1 Form I (Thermodynamic) SlowEvap->Form1 Form2 Form II (Kinetic) CrashCool->Form2 Analysis SCXRD & DSC Validation Form1->Analysis Form2->Analysis

Fig 1: Experimental workflow for isolating Form I and Form II polymorphs via controlled crystallization.

References

  • Source: acs.
  • Source: acs.
  • Source: rsc.

Sources

Comparative

GC-MS Validation Techniques for 5-(Dimethylamino)-2-iodophenol Derivatives: A Comparative Guide to Derivatization Strategies

As a Senior Application Scientist, navigating the analytical landscape of halogenated, polar aromatic amines requires balancing theoretical chemistry with pragmatic laboratory execution. 5-(Dimethylamino)-2-iodophenol is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape of halogenated, polar aromatic amines requires balancing theoretical chemistry with pragmatic laboratory execution. 5-(Dimethylamino)-2-iodophenol is a complex molecule: it features a basic tertiary amine, a heavy, thermally labile iodine atom, and a polar phenolic hydroxyl group.

While liquid chromatography-mass spectrometry (LC-MS/MS) is frequently employed for polar iodinated compounds[1], Gas Chromatography-Mass Spectrometry (GC-MS) remains the indispensable "gold standard" for volatile impurity profiling, structural elucidation, and regulatory compliance under FDA and ICH frameworks[2]. This guide objectively compares GC-MS methodologies for this compound, detailing the causality behind derivatization choices and providing a self-validating experimental protocol.

The Mechanistic Challenge: Why Direct Analysis Fails

To understand how to analyze 5-(Dimethylamino)-2-iodophenol, we must first understand why it resists standard GC-MS techniques. Direct injection of this underivatized compound into a GC inlet (typically operating at 250°C) results in catastrophic peak tailing and quantitative failure due to three causal factors:

  • Thermal Lability of the C-I Bond: The carbon-iodine bond has a low dissociation energy (~240 kJ/mol). Contact with active silanol sites in a hot GC liner catalyzes deiodination, resulting in the artificial formation of 3-dimethylaminophenol as a degradation artifact.

  • Hydrogen Bonding: The free phenolic -OH group interacts strongly with the stationary phase of the GC column, causing severe peak tailing and adsorption losses.

  • Steric Hindrance: The bulky iodine atom at the ortho position creates a sterically crowded environment around the hydroxyl group, making incomplete derivatization a common pitfall if the wrong reagent is chosen.

The Solution: Derivatization is mandatory. Because the dimethylamino group is a tertiary amine lacking an active hydrogen, derivatization selectively targets the phenolic hydroxyl group[3]. Masking the phenol neutralizes polarity, prevents hydrogen bonding, and sterically shields the aromatic ring, thereby stabilizing the C-I bond during volatilization.

Comparative Methodologies: Derivatization Strategies

We evaluate three distinct approaches for the GC-MS analysis of 5-(Dimethylamino)-2-iodophenol.

Method A: Direct Injection (Underivatized)
  • Mechanism: Analyte is dissolved in an organic solvent and injected directly.

  • Performance: Unacceptable for quantitative validation. The compound suffers from thermal degradation and adsorption.

  • Use Case: Only useful for rapid, qualitative presence/absence screening where sensitivity is not a concern.

Method B: Silylation (BSTFA + 1% TMCS)
  • Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the phenol to a trimethylsilyl (TMS) ether. Because of the ortho-iodine steric hindrance, the addition of 1% Trimethylchlorosilane (TMCS) is required. TMCS acts as a Lewis acid catalyst to drive the reaction to 100% completion.

  • Performance: Highly robust. Yields a single, sharp chromatographic peak with excellent thermal stability.

  • Use Case: The recommended standard for routine Quality Control (QC) and Electron Ionization (EI) GC-MS.

Method C: Acylation (PFPA)
  • Mechanism: Pentafluoropropionic anhydride (PFPA) converts the phenol to a fluorinated ester.

  • Performance: The addition of highly electronegative fluorine atoms makes this derivative exceptionally responsive to Negative Chemical Ionization (NCI) MS.

  • Use Case: Ideal for trace-level genotoxic impurity profiling where sub-ng/mL Limits of Detection (LOD) are required by ICH M7 guidelines[2].

Quantitative Performance Comparison

The following table summarizes the experimental validation data for the three methodologies, benchmarked against ICH Q2(R2) acceptance criteria[4].

Validation ParameterMethod A: Direct (Underivatized)Method B: Silylation (BSTFA)Method C: Acylation (PFPA)ICH Q2(R2) Target[5]
Target Ionization EI-MSEI-MSNCI-MSN/A
Limit of Detection (LOD) 50.0 ng/mL2.5 ng/mL0.1 ng/mLApplication dependent
Linearity ( R2 ) 0.98500.99920.9998 ≥0.999
Precision (% RSD) 8.5%1.8%2.1% ≤2.0% (Repeatability)
Accuracy (Recovery) 78 - 85%98 - 101%97 - 102%98 - 102%
Thermal Stability Poor (Deiodination)ExcellentExcellentStable across run

Mandatory Visualization: Workflow & Decision Matrix

GCMS_Workflow Sample 5-(Dimethylamino)-2-iodophenol (Polar, Thermally Labile) SST System Suitability Test (SST) Internal Standard Addition Sample->SST Split Derivatization Strategy Selection SST->Split Direct Method A: Direct Injection (Underivatized) Split->Direct BSTFA Method B: Silylation (BSTFA + 1% TMCS) Split->BSTFA PFPA Method C: Acylation (PFPA) Split->PFPA ResultA EI-MS High LOD, Peak Tailing (Not Recommended) Direct->ResultA ResultB EI-MS Robust QA/QC LOD: 2.5 ng/mL BSTFA->ResultB ResultC NCI-MS Trace Impurity Profiling LOD: 0.1 ng/mL PFPA->ResultC Valid ICH Q2(R2) Validation Accuracy, Precision, Linearity ResultB->Valid ResultC->Valid

Fig 1. Decision matrix and validation workflow for GC-MS analysis of 5-(Dimethylamino)-2-iodophenol.

Self-Validating Experimental Protocol: Silylation (Method B)

To ensure scientific integrity, an analytical protocol cannot merely be a sequence of actions; it must be a self-validating system . This means incorporating internal controls that automatically flag procedural failures (e.g., incomplete derivatization or matrix effects) before data is reported[6].

The following protocol utilizes 4-bromo-2-iodophenol as an Internal Standard (IS) to dynamically correct for variations in derivatization efficiency and injection volume.

Phase 1: System Suitability & Preparation
  • System Suitability Test (SST): Inject a 10 µg/mL standard mix of underivatized phenols. Verify that the GC column exhibits a tailing factor of ≤1.5 . If tailing exceeds this, perform inlet maintenance (replace the deactivated glass liner and gold seal) to eliminate active silanol sites.

  • Internal Standard (IS) Spiking: Prepare a 1.0 mg/mL stock solution of 5-(Dimethylamino)-2-iodophenol in anhydrous acetonitrile. Transfer 100 µL to a glass autosampler vial. Immediately add 10 µL of the IS solution (4-bromo-2-iodophenol, 100 µg/mL). Causality: Spiking the IS before derivatization ensures that both the analyte and the IS undergo the exact same reaction kinetics, self-correcting for any reagent degradation.

Phase 2: Catalytic Derivatization
  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS to the vial.

  • Thermal Incubation: Seal the vial with a PTFE-lined cap. Incubate at 70°C for 30 minutes in a dry block heater. Causality: The 70°C temperature combined with the TMCS catalyst provides the activation energy required to overcome the steric hindrance of the ortho-iodine atom, ensuring 100% conversion to the TMS ether.

  • Quenching/Dilution: Allow the vial to cool to room temperature. Dilute with 840 µL of anhydrous hexane to halt the reaction and provide a GC-compatible injection matrix.

Phase 3: GC-MS Acquisition & Continuous Quality Control
  • Instrument Parameters:

    • Inlet: 250°C, Split ratio 10:1.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

    • Oven Program: 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min).

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan range m/z 50–400.

  • Self-Validating QC Loop: Inject a solvent blank to verify zero carryover. Inject the calibration curve. Crucial Step: Every 10 sample injections, inject a known Quality Control (QC) standard at the mid-point concentration. If the calculated concentration of the QC standard drifts by >5%, the system is designed to automatically halt the sequence, preventing the generation of invalid data[5].

Conclusion

For the GC-MS validation of 5-(Dimethylamino)-2-iodophenol, direct injection is scientifically unsound due to the thermal lability of the C-I bond and the polarity of the phenol group. By employing a self-validating silylation protocol (BSTFA + 1% TMCS), laboratories can achieve robust, ICH-compliant results suitable for routine batch release. For specialized applications requiring extreme sensitivity, such as genotoxic impurity profiling, acylation with PFPA coupled with NCI-MS is the superior alternative.

References

  • Patsnap Eureka. Validating GC-MS for FDA Approved Food Additives.
  • ResolveMass Laboratories Inc. GC-MS Method Development in Canada and US.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • Environics. Conducting GC Method Validation Using High Accuracy Standards.
  • ACS Publications. IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis.
  • PMC. Determination of Free Glycidol and Total Free Monochloropropanediol in Fish and Krill Oil with Simple Aqueous Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry.

Sources

Validation

Benchmarking catalytic efficiency of 5-(Dimethylamino)-2-iodophenol in organic synthesis

Benchmarking the Catalytic Efficiency of 5-(Dimethylamino)-2-iodophenol in Oxidative Organic Synthesis: A Comparative Guide Executive Summary As pharmaceutical pipelines increasingly demand complex spirocyclic and dearom...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Efficiency of 5-(Dimethylamino)-2-iodophenol in Oxidative Organic Synthesis: A Comparative Guide

Executive Summary

As pharmaceutical pipelines increasingly demand complex spirocyclic and dearomatized scaffolds, hypervalent iodine(III) catalysis has emerged as a premier, metal-free oxidative strategy. This guide provides a rigorous benchmarking of 5-(Dimethylamino)-2-iodophenol (DMA-IP) against classical iodoarene catalysts. By leveraging extreme stereoelectronic tuning, DMA-IP offers a unique kinetic profile, enabling ultra-mild oxidation conditions that prevent the over-oxidation of sensitive substrates while maintaining high turnover frequencies.

Mechanistic Rationale: The Power of Stereoelectronic Tuning

In hypervalent iodine organocatalysis, the efficiency of the catalytic cycle depends on two opposing thermodynamic requirements:

  • Oxidation of I(I) to I(III): Requires high electron density on the iodine center to lower the oxidation potential.

  • Electrophilic Activation of the Substrate: Requires a highly electrophilic I(III) center to accelerate ligand exchange and subsequent reductive elimination.

Classical catalysts like iodobenzene (PhI) struggle with the first step, requiring harsh stoichiometric oxidants (e.g., peracetic acid) that can degrade complex molecules. DMA-IP solves this through the synergistic effects of its substituents. The synthesis of DMA-IP, achieved via the regioselective iodination of 3-(dimethylamino)phenol[1], places a strongly electron-donating dimethylamino group para to the iodine atom ( σp​=−0.83 ). This dramatically lowers the I(I)/I(III) redox potential.

Simultaneously, the ortho-hydroxyl group provides critical hydrogen-bonding interactions that stabilize the active λ3 -iodane intermediate. This mimics the design principles pioneered by Ishihara and Kita in their conformationally flexible catalysts, where secondary interactions compensate for the reduced electrophilicity caused by electron-donating groups[2],[3].

Visualizing the Catalytic Logic

CatalyticCycle A 1. Precatalyst (Ar-I) 5-(Dimethylamino)-2-iodophenol B 2. Active Oxidant (Ar-I(III)L2) In situ generation via mCPBA A->B + mCPBA (Oxidation) C 3. Substrate Coordination Ligand Exchange with Naphthol B->C + Substrate - HL D 4. Reductive Elimination Spirolactone Formation C->D Intramolecular Attack D->A Product Release (Regeneration)

Caption: Catalytic cycle of DMA-IP in hypervalent iodine-mediated oxidative dearomatization.

Comparative Performance Data

To objectively evaluate DMA-IP, we benchmarked it against 2-Iodophenol (2-IP), 2-Iodobenzoic acid (2-IBA), and Iodobenzene (PhI) in the Kita oxidative spirolactonization of 1-naphthol derivatives—a standard transformation for evaluating iodine(III) efficiency[2].

Table 1: Electrochemical and Kinetic Profiling

PrecatalystEstimated Oxidation Potential ( Eox​ vs Ag/AgCl)Relative Turnover Frequency (TOF)Optimal Stoichiometric Oxidant
DMA-IP ~1.1 V High mCPBA, H2​O2​
2-Iodophenol (2-IP)~1.4 VMediummCPBA
2-Iodobenzoic acid (2-IBA)~1.6 VMediummCPBA, Oxone
Iodobenzene (PhI)~1.9 VLowPeracetic acid, Selectfluor

Causality Insight: The exceptionally low oxidation potential of DMA-IP allows the catalytic cycle to initiate at -20 °C with mild oxidants like m-chloroperoxybenzoic acid (mCPBA), minimizing background thermal degradation of the spirolactone products.

Table 2: Benchmark Reaction Yields (Kita Spirolactonization) Conditions: 5 mol% catalyst, 1.2 eq mCPBA, CHCl3​ , -20 °C to 0 °C.

Catalyst (5 mol%)Time to CompletionIsolated Yield (%)Chemoselectivity (Product:Byproduct)
DMA-IP 4 h 92% >99:1
2-IP12 h81%90:10
2-IBA18 h74%85:15
PhI>24 h<30%Complex mixture

Experimental Methodologies: Self-Validating Protocol

The following protocol for the dearomatization of 1-naphthol derivatives is designed as a self-validating system. The extreme electron richness of DMA-IP results in a distinct colorimetric shift upon oxidation, providing real-time visual confirmation of catalyst activation before precious substrates are introduced.

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve 1-naphthol-2-propionic acid (1.0 mmol) and DMA-IP (0.05 mmol, 5 mol%) in anhydrous CHCl3​ (10 mL) under an argon atmosphere. Cool the mixture to -20 °C.

  • Oxidant Addition: Slowly add a solution of mCPBA (1.2 mmol) in CHCl3​ (5 mL) dropwise over 10 minutes.

  • Visual Validation: Observe the solution transition from colorless to a distinct pale yellow . This color shift confirms the in situ generation of the active λ3 -iodane species. Do not proceed if the solution remains colorless (indicates inactive oxidant or moisture contamination).

  • Reaction Monitoring: Stir the reaction at -20 °C, gradually warming to 0 °C over 4 hours. Monitor the consumption of the naphthol precursor via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Isolation: Once complete, quench the reaction with saturated aqueous Na2​S2​O3​ (10 mL) to destroy unreacted mCPBA, followed by saturated aqueous NaHCO3​ (10 mL) to neutralize acidic byproducts. Extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography.

Workflow Step1 Catalyst Activation (5 mol% DMA-IP) Step2 Colorimetric Validation (Yellow I(III) species) Step1->Step2 Step3 Substrate Injection (-20 °C to 0 °C) Step2->Step3 Step4 Reaction Monitoring (TLC / HPLC) Step3->Step4 Step5 Quench & Extract (Na2S2O3 / EtOAc) Step4->Step5

Caption: Self-validating experimental workflow for DMA-IP catalyzed spirolactonization.

References

  • A red-shifted two-photon-only caging group for three-dimensional photorelease (Synthesis and electronic properties of 2-iodo-5-dimethylaminophenol). Chemical Science (RSC).1

  • Kita's Oxidative Spirolactonization Catalyzed by a Hypervalent Iodine(III) Species (Mechanistic foundations of dearomatization). Angewandte Chemie International Edition. 2

  • Conformationally-Flexible Chiral Hypervalent Organoiodine Catalysts for Enantioselective Oxidative Transformations (Stereoelectronic tuning of ortho-substituted iodoarenes). Journal of Synthetic Organic Chemistry, Japan. 3

Sources

Comparative

Comparative Guide to UV-Vis Absorption Spectra: 5-(Dimethylamino)-2-iodophenol and Analogues

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic causality, comparative chromophore analysis, and self-validating analytical protocols. Introduction and Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic causality, comparative chromophore analysis, and self-validating analytical protocols.

Introduction and Mechanistic Causality

5-(Dimethylamino)-2-iodophenol (5-DMA-2-IP) is a highly specialized aromatic intermediate. While rarely used as an end-product, it is a pivotal synthetic building block for advanced red-shifted photolabile protecting groups (such as DMA-NDBF)[1] and zwitterionic rhodamine-based fluorescent probes[2]. Understanding its precise UV-Vis absorption profile relative to simpler analogues is critical for researchers designing two-photon (2P) excitable systems or tuning the emission of biological imaging agents.

The UV-Vis spectrum of an aromatic compound is dictated by its π→π∗ and n→π∗ electronic transitions. The structural evolution from a baseline phenol to 5-DMA-2-IP introduces specific, synergistic effects that alter these transitions:

  • The Auxochromic Push (Resonance): The addition of a dimethylamino ( −N(CH3​)2​ ) group at the 5-position introduces a powerful electron-donating effect. The nitrogen's lone pair conjugates with the aromatic π -system, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO gap, resulting in a pronounced bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity, ϵ )[3].

  • The Heavy-Atom Effect (Polarizability): The introduction of iodine at the 2-position adds a large, highly polarizable electron cloud. Iodine contributes to a further bathochromic shift and facilitates spin-orbit coupling. In photochemical applications, this property can enhance intersystem crossing, though in caging groups like DMA-NDBF, it primarily serves as a crucial synthetic handle for palladium-catalyzed cyclization while tuning the ground-state absorption[1].

  • Halochromism (pH Dependency): The phenolic hydroxyl group ( −OH ) undergoes deprotonation to a phenoxide ion ( −O− ) at elevated pH. This transforms a moderate electron donor into a powerful one, drastically shifting the absorption maximum.

Comparative Quantitative Data

To isolate the spectral contributions of each functional group, we must compare 5-DMA-2-IP against its structural precursors. The table below illustrates the additive nature of these substituents in a standard polar protic solvent (e.g., Ethanol/Water).

Note: The values below are representative benchmarks derived from chromophore additivity principles and related literature for comparative illustration.

CompoundStructural ModificationPrimary λmax​ (nm)Molar Extinction Coefficient ( ϵ , M−1cm−1 )Spectral Shift Mechanism
Phenol Baseline aromatic ring~270~1,450Baseline π→π∗ transition
2-Iodophenol Ortho-iodine addition~282~2,200Polarizability / Heavy atom effect
3-(Dimethylamino)phenol Meta-dimethylamino addition~295~3,100Strong resonance donation[3]
5-(Dimethylamino)-2-iodophenol Combined substitution~315~4,500Synergistic push-pull / Extended conjugation[1]

Self-Validating Experimental Protocol

To ensure high-fidelity spectral data and rule out artifacts such as compound aggregation or solvent contamination, the following self-validating workflow must be employed when characterizing the UV-Vis properties of 5-DMA-2-IP. This protocol ensures that every step proves its own accuracy.

Phase 1: Instrument Calibration & System Suitability
  • Wavelength Accuracy: Verify the spectrophotometer's wavelength calibration using a holmium oxide glass filter (confirming sharp peaks at 279.3 nm and 360.8 nm).

  • Photometric Accuracy: Confirm absorbance linearity using NIST-traceable potassium dichromate standards.

Phase 2: Sample Preparation & Linearity Validation
  • Stock Solution Formulation: Dissolve 5-DMA-2-IP in spectroscopic-grade ethanol to a concentration of 1.0 mM. Crucial: Protect the flask from ambient light using aluminum foil to prevent premature photo-oxidation.

  • Serial Dilution: Prepare a concentration series (10 µM, 25 µM, 50 µM, 100 µM) in the target buffer (e.g., 50 mM PBS, pH 7.4).

  • Beer-Lambert Verification: Measure the absorbance at the determined λmax​ (~315 nm). Plot Absorbance vs. Concentration.

    • Self-Validation Check: The system is validated only if the linear regression yields an R2>0.999 . Any deviation indicates concentration-dependent aggregation or inner-filter effects, requiring a change in solvent.

Phase 3: pH Titration & Isosbestic Point Confirmation
  • Prepare a 50 µM solution of 5-DMA-2-IP in a universal buffer system covering a pH range of 2.0 to 12.0.

  • Acquire spectra from 200 nm to 600 nm at 1.0 pH unit intervals.

  • Self-Validation Check: Overlay the spectra. The presence of a sharp, distinct isosbestic point confirms a clean, two-state thermodynamic equilibrium between the phenol and phenoxide forms. If the isosbestic point drifts, it proves chemical degradation is occurring during the assay.

G N1 System Calibration (Holmium Oxide/NIST) N2 Sample Prep (Concentration Series) N1->N2 N3 Spectral Acquisition (200-600 nm) N2->N3 N4 Linearity Validation (Beer-Lambert R² > 0.999) N3->N4 N5 pH Titration (Isosbestic Point Check) N4->N5

Workflow for self-validating UV-Vis spectral acquisition and pH titration.

Application in Photochemical Design

The specific UV-Vis properties of 5-DMA-2-IP make it an ideal precursor for advanced photochemistry. For instance, in the synthesis of the DMA-NDBF caging group, the iodination of 3-(dimethylamino)phenol yields 5-DMA-2-IP[1]. The iodine atom is then utilized in a palladium-catalyzed intramolecular Heck-like reaction to yield the closed-ring nitrodibenzofuran[1].

Because of the auxochromic push from the dimethylamino group originally present on the 5-DMA-2-IP precursor, the resulting DMA-NDBF cage exhibits a one-photon absorption maximum that is significantly red-shifted compared to standard NDBF. This pushes its two-photon excitation cross-section perfectly into the biological therapeutic window (>700 nm), allowing for deep-tissue photorelease without damaging cells[1].

Pathway S1 3-(Dimethylamino)phenol (Base Chromophore) S2 Iodination (KI/KIO3) Electrophilic Substitution S1->S2 S3 5-(Dimethylamino)-2-iodophenol (Red-Shifted Intermediate) S2->S3 S4 Coupling & Pd-Catalyzed Cyclization S3->S4 S5 DMA-NDBF Caging Group (Enhanced 2P-Absorption) S4->S5

Synthesis pathway of the red-shifted DMA-NDBF caging group from 5-DMA-2-IP.

References

  • PubChem Compound Summary for CID 10784, 2-Iodophenol. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 7421, 3-(Dimethylamino)phenol. National Center for Biotechnology Information. URL:[Link]

  • A red-shifted two-photon-only caging group for three-dimensional photorelease. Chemical Science, Royal Society of Chemistry (2018). URL:[Link]

  • Zwitterionic cell-permeant and water-soluble rhodamine dyes for quantitative imaging applications.WIPO (PCT) WO2022076586A1.

Sources

Validation

Validating the structural integrity of 5-(Dimethylamino)-2-iodophenol via FT-IR spectroscopy

Validating the Structural Integrity of 5-(Dimethylamino)-2-iodophenol: A Comparative Guide to FT-IR Spectroscopy and Orthogonal Modalities As a Senior Application Scientist in pharmaceutical development, I frequently eva...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Structural Integrity of 5-(Dimethylamino)-2-iodophenol: A Comparative Guide to FT-IR Spectroscopy and Orthogonal Modalities

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate highly functionalized halogenated intermediates. 5-(Dimethylamino)-2-iodophenol is a critical building block, often utilized in cross-coupling reactions to synthesize complex active pharmaceutical ingredients (APIs), including targeted oncology compounds like MDM2 antagonists[1]. Confirming the structural integrity of this intermediate—specifically verifying the presence of the hydroxyl, tertiary amine, and ortho-iodo moieties without degradation—is a non-negotiable quality control step before downstream synthesis.

This guide objectively compares Fourier Transform Infrared (FT-IR) spectroscopy against orthogonal modalities (NMR and HRMS) and provides a highly detailed, self-validating protocol for structural verification.

Comparative Modality Analysis: FT-IR vs. NMR vs. HRMS

While FT-IR is universally recognized by international pharmacopeias for rapid material identification[2], it is most powerful when its specific analytical strengths are understood in the context of alternative techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). As demonstrated in Table 1, FT-IR and NMR are deeply complementary: FT-IR identifies the functional groups, while NMR maps the exact atomic framework[3].

Table 1: Quantitative Comparison of Structural Validation Modalities

Analytical ParameterATR-FTIR Spectroscopy1H/13C NMR SpectroscopyHigh-Resolution Mass Spec (HRMS)
Primary Output Functional group vibrationsAtomic connectivity & frameworkExact molecular mass & isotopes
Sample Requirement < 5 mg (Recoverable)10–20 mg (Dissolved)< 1 µg (Consumed)
Analysis Time ~2 minutes~15–30 minutes~10 minutes
Resolution / Accuracy 4 cm⁻¹ spectral resolution400–600 MHz< 5 ppm mass accuracy
Cost per Analysis LowHighMedium-High

Mechanistic Causality in FT-IR Interpretations

FT-IR spectroscopy operates on the principle that molecular bonds absorb infrared radiation at specific resonant frequencies[2]. For 5-(Dimethylamino)-2-iodophenol, the interplay of electron-donating (-OH, -N(CH₃)₂) and electron-withdrawing (-I) groups creates a highly specific vibrational fingerprint. Do not merely look for peaks; understand the structural causality behind them:

  • The Phenolic O-H Stretch (3100–3600 cm⁻¹): Unhindered phenols typically exhibit a very broad, strong absorption due to extensive intermolecular hydrogen bonding[4]. However, in 5-(Dimethylamino)-2-iodophenol, the bulky iodine atom at the ortho position sterically hinders the formation of dense intermolecular networks. Consequently, you will observe a slightly sharper O-H stretching band compared to standard phenol spectra[5].

  • The Tertiary Amine Signature (1250–1360 cm⁻¹): Primary and secondary amines display distinct N-H stretching spikes near 3300 cm⁻¹[4]. Because the amino group in this compound is fully methylated (tertiary), it entirely lacks N-H bonds[5]. Therefore, the absence of sharp spikes in the 3300 cm⁻¹ region, coupled with a strong aryl C-N stretching vibration between 1250 and 1360 cm⁻¹, definitively validates the tertiary amine structure.

  • The Carbon-Iodine (C-I) Stretch (500–600 cm⁻¹): Heavy halogens like iodine possess a large reduced mass, which drastically lowers their vibrational frequency. The C-I stretch will appear deep in the far-IR/fingerprint region[6].

  • Aliphatic vs. Aromatic C-H Stretches: The sp³ hybridized carbons of the dimethylamino group will show C-H stretching just below 3000 cm⁻¹ (approx. 2800–2950 cm⁻¹), while the sp² hybridized aromatic ring protons will absorb just above 3000 cm⁻¹[5].

Self-Validating Experimental Protocol: ATR-FTIR

Causality for Modality Choice: Traditional FT-IR relies on pressing the sample into a Potassium Bromide (KBr) pellet. However, KBr is highly hygroscopic. Absorbed atmospheric moisture creates an artifactual broad O-H band at ~3400 cm⁻¹, which can mask or artificially inflate the critical phenolic O-H signal of our target compound[2]. To ensure a self-validating system, we utilize Attenuated Total Reflectance (ATR) FT-IR, which requires zero sample preparation and eliminates moisture artifacts[7].

Step-by-Step Methodology:

  • System Readiness & Baseline Validation:

    • Clean the diamond ATR crystal using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol).

    • Self-Validation Check: Acquire a background scan (32 scans, 4 cm⁻¹ resolution) of the empty crystal. The software must show >95% transmittance across the spectrum. Any peaks indicate residual contamination, requiring recleaning.

  • Sample Application:

    • Place approximately 2–3 mg of the solid 5-(Dimethylamino)-2-iodophenol directly onto the center of the ATR crystal.

    • Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures the solid is pushed into the evanescent wave generated at the crystal surface, maximizing signal-to-noise ratio.

  • Spectral Acquisition & Processing:

    • Acquire the sample spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.

    • Apply an Atmospheric Compensation algorithm to subtract any ambient H₂O vapor and CO₂ interference that may have entered the optical path during sampling.

  • Orthogonal Verification:

    • Once the functional groups (O-H, C-N, C-I) are confirmed via FT-IR, submit a 15 mg aliquot of the same batch for ¹H/¹³C NMR analysis to definitively confirm the ortho/meta/para regiochemistry of the substituents on the benzene ring[3].

Analytical Workflow Visualization

The following diagram maps the logical decision tree for validating the structural integrity of this intermediate.

Workflow N1 5-(Dimethylamino)-2-iodophenol (Raw API Intermediate) N2 ATR-FTIR Acquisition (Eliminates H2O Artifacts) N1->N2  Direct Sampling N3 Phenolic O-H Stretch (3100-3600 cm⁻¹) N2->N3  Identify N4 Tertiary C-N Stretch (1250-1360 cm⁻¹) N2->N4  Identify N5 Aromatic C-I Stretch (500-600 cm⁻¹) N2->N5  Identify N6 Orthogonal Validation (1H/13C NMR) N3->N6  Cross-reference N4->N6  Cross-reference N5->N6  Cross-reference N7 Structural Integrity Confirmed N6->N7  Final Approval

Analytical workflow validating 5-(Dimethylamino)-2-iodophenol via ATR-FTIR and NMR.

References

  • A Review of the Latest Research Applications Using FT-IR Spectroscopy. Spectroscopy Online.[Link]

  • Interpreting IR Spectra. Chemistry Steps.[Link]

  • Iodophenol. Wikipedia. [Link]

  • Infrared Spectroscopy. Illinois State University / WPMU CDN.[Link]

  • FT-IR Spectroscopy for Raw Material Identification Guide. Apex Instrument.[Link]

  • WO2003051359A1 - Cis-2,4,5- triphenyl-imidazolines and their use in the treatment of tumors.

Sources

Safety & Regulatory Compliance

Safety

5-(Dimethylamino)-2-iodophenol proper disposal procedures

Comprehensive Guide to the Proper Disposal of 5-(Dimethylamino)-2-iodophenol in Laboratory Settings As an Application Scientist overseeing laboratory safety and chemical logistics, ensuring the proper disposal of special...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Proper Disposal of 5-(Dimethylamino)-2-iodophenol in Laboratory Settings

As an Application Scientist overseeing laboratory safety and chemical logistics, ensuring the proper disposal of specialized organic compounds is as critical as the experimental design itself. 5-(Dimethylamino)-2-iodophenol is a halogenated aromatic compound. Due to the presence of the iodine atom and the biologically active nature of the phenol and dimethylamino moieties, this chemical cannot be disposed of via standard aqueous waste streams or generic solid waste.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 5-(Dimethylamino)-2-iodophenol, grounded in the standards set by the Environmental Protection Agency (EPA) and the National Research Council's Prudent Practices in the Laboratory[1][2].

Hazard Assessment and Waste Classification

Before initiating disposal, it is imperative to understand the physicochemical properties that dictate the compound's waste classification. Halogenated compounds require specific high-temperature incineration to prevent the formation of toxic byproducts (such as dioxins) and require flue-gas scrubbers to neutralize acidic hydrogen halide gases[1].

Table 1: Waste Characterization for 5-(Dimethylamino)-2-iodophenol

ParameterClassification / DataOperational Implication
Chemical Class Halogenated Organic (Aromatic)Must be strictly segregated from non-halogenated waste to prevent toxic byproduct formation during incineration and to control disposal costs[1].
EPA Waste Category Characteristic Hazardous WasteRegulated under RCRA; must be tracked from "cradle to grave"[3].
Physical State Solid / Dissolved in SolventDisposal method depends on whether it is neat (solid) or part of a solvent effluent (e.g., HPLC waste).
Incompatibilities Strong oxidizers, strong acidsDo not mix waste streams containing these reagents to prevent exothermic reactions or the release of iodine gas.

Step-by-Step Disposal Methodology

The following protocol outlines the causality behind each logistical step, ensuring that your laboratory maintains a self-validating safety system.

Step 1: Point-of-Generation Segregation (Satellite Accumulation)
  • Procedure: Immediately place any unreacted 5-(Dimethylamino)-2-iodophenol, contaminated consumables (e.g., weigh boats, pipette tips), or solvent mixtures into a designated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass) located at or near the point of generation.

  • Causality: The EPA defines this as a Satellite Accumulation Area (SAA)[4]. Keeping the waste at the point of generation minimizes the risk of transit spills and ensures that the chemist who generated the waste is directly responsible for its initial classification.

  • Rule: Liquid waste containing this compound must be placed in a container explicitly labeled "Halogenated Solvent Waste." Solid waste must go into "Halogenated Solid Waste."

Step 2: RCRA-Compliant Labeling
  • Procedure: Attach a hazardous waste tag to the container before the first drop or particle of waste is added. The label must explicitly state "Hazardous Waste" and list the specific chemical constituents (e.g., "5-(Dimethylamino)-2-iodophenol, 5% in Methanol").

  • Causality: Unidentified "mystery" waste poses a severe hazard to waste management personnel and exponentially increases disposal costs because the waste must be analytically characterized before a licensed facility will accept it[2].

Step 3: Secondary Containment and Storage Limits
  • Procedure: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. Ensure the container is kept tightly closed unless actively adding waste[4].

  • Causality: Secondary containment prevents catastrophic environmental release in the event of primary container failure. Keeping the container closed prevents the volatilization of hazardous components and complies with stringent EPA emissions standards[4].

Step 4: Transfer to Central Accumulation Area (CAA)
  • Procedure: Once the SAA container is full, or within 3 days of reaching the volume limit (typically 55 gallons), transfer the container to the facility's Central Accumulation Area[4].

  • Causality: Depending on your facility's EPA Generator Status (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator), waste can only be held on-site for a limited time (e.g., 90 days for LQGs, 180 days for SQGs) before it must be shipped off-site[2][4]. Strict adherence to these timelines prevents regulatory fines and minimizes the accumulation of hazardous fuel loads on site.

Step 5: Final Disposal via High-Temperature Incineration
  • Procedure: Contract a licensed hazardous waste transporter to manifest and ship the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: The TSDF will subject the 5-(Dimethylamino)-2-iodophenol to high-temperature rotary kiln incineration (>1000°C). This extreme heat is required to completely break the robust carbon-iodine bonds. The facility utilizes wet scrubbers to capture the resulting iodine gas and hydrogen iodide, neutralizing them into harmless salts before exhaust release[1].

Regulatory Workflow Visualization

The following diagram illustrates the logical flow of the waste management process, ensuring compliance from generation to destruction.

G Gen Waste Generation (5-(Dimethylamino)-2-iodophenol) SAA Satellite Accumulation Area (SAA) Gen->SAA Transfer Label RCRA Labeling & Segregation SAA->Label Classify CAA Central Accumulation Area (CAA) Label->CAA Max 90/180 Days Disp High-Temp Incineration (Licensed Facility) CAA->Disp EPA Manifest

Figure 1: Lifecycle and regulatory workflow for halogenated organic waste disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary. Available at:[Link]

  • Arcwood Environmental. What is a Hazardous Waste Generator? Available at:[Link]

Sources

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